molecular formula C10H16O B1668591 (-)-Carveol CAS No. 1253216-40-8

(-)-Carveol

Cat. No.: B1668591
CAS No.: 1253216-40-8
M. Wt: 152.23 g/mol
InChI Key: BAVONGHXFVOKBV-RGURZIINSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carveol, (-)- is a natural unsaturated, monocyclic monoterpenoid alcohol that is a constituent of spearmint essential oil in the form of cis-(−)-carveol. It is a colorless fluid soluble in oils, but insoluble in water and has an odor and flavor that resemble those of spearmint and caraway. Consequently, it is used as a fragrance in cosmetics and as a flavor additive in the food industry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1253216-40-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10?/m0/s1

InChI Key

BAVONGHXFVOKBV-RGURZIINSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1O)C(=C)C

Canonical SMILES

CC1=CCC(CC1O)C(=C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carveol, (-)-;  Carveol, L- L-Carveol; 

Origin of Product

United States

Foundational & Exploratory

Unveiling (-)-Carveol: A Technical Guide to its Natural Origins and Extraction for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the natural sources, extraction methodologies, and purification protocols for (-)-Carveol has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the scientific literature, presenting quantitative data, detailed experimental procedures, and visual workflows to facilitate the isolation of this valuable monoterpenoid.

This compound, a naturally occurring monocyclic monoterpenoid alcohol, is a significant compound found predominantly in the essential oil of spearmint (Mentha spicata)[1][2]. It exists primarily as cis-(−)-carveol and is recognized for its characteristic spearmint and caraway-like aroma and flavor. Beyond its use in the fragrance and food industries, this compound has garnered attention for its potential therapeutic properties, including chemopreventive effects against mammary carcinogenesis. This guide delves into the primary natural reservoirs of this compound and the scientific methodologies for its extraction and purification.

Natural Sources of this compound

The principal natural source of this compound is the essential oil of various Mentha species, with Mentha spicata (spearmint) being the most abundant[1][2]. The concentration of carvone (B1668592), a closely related compound and precursor to carveol (B46549), in spearmint oil can range from 50% to 80%[1]. While carvone is the major constituent, this compound is also present in varying amounts, often as cis- or trans-isomers. Other plant species, such as Echinophora tournefortii and Trachyspermum anethifolium, have also been reported to contain carveol[3].

The chemical composition of spearmint essential oil, including the concentration of carveol and its related compounds, can vary depending on the geographical origin, cultivation conditions, and the specific chemotype of the plant[3][4][5][6].

Quantitative Analysis of Spearmint Essential Oil Composition

The following table summarizes the chemical composition of Mentha spicata essential oil from various studies, highlighting the percentage of carvone and, where specified, carveol.

Plant SourceMajor Components and Percentage (%)Reference
Mentha spicata (Turkey)Carvone (67.8%), Limonene (B3431351) (10.6%)[3]
Mentha spicataCarvone (40.8% ± 1.23%), Limonene (20.8% ± 1.12%), 1,8-cineole (17.0% ± 0.60%), cis-dihydrocarvone (B1211938) (1.9% ± 0.49%), dihydrocarveol (B1210190) (1.7% ± 0.31%)[4]
Mentha spicata [IIIM(J)26] (India)Carvone (49.62%–76.65%), Limonene (9.57%–22.31%), trans-carveol (0.3%–1.52%)[5]
Mentha spicata (Argentina)Carvone (60.72-68.09%), Limonene (14.23-16.41%), trans-carveol (1.09-1.19%)[6]
Mentha spicataCarvone (73.29%), d-limonene (7.59%), dihydrocarvone (B1202640) (3.83%), trans-carveol (1.25%)[7]
Mentha cardiacaCarvone (60.9%), Limonene (21.58%), cis-carveol (1.43%)[7]

Extraction of this compound from Natural Sources

The initial step in isolating this compound involves the extraction of the essential oil from the plant material. Several methods are employed, each with its advantages in terms of yield, purity, and environmental impact.

Steam Distillation

A widely used method for extracting essential oils from plant materials[8][9][10].

Experimental Protocol:

  • Preparation of Plant Material: Fresh or dried spearmint leaves are packed into a distillation flask[8]. The leaves can be coarsely chopped to increase the surface area for more efficient extraction[9].

  • Steam Generation: Steam is generated in a separate boiler and passed through the plant material[8].

  • Vaporization: The steam causes the volatile essential oils, including this compound, to vaporize[8].

  • Condensation: The mixture of steam and oil vapor is passed through a condenser, where it cools and liquefies[9].

  • Separation: The collected liquid consists of an aqueous layer (hydrosol) and an upper layer of the essential oil. These are separated using a separatory funnel. The hydrosol can be re-extracted with an organic solvent to recover any dissolved oils[11].

Steam_Distillation Plant_Material Spearmint Leaves in Distillation Flask Condenser Condenser Plant_Material->Condenser Steam + Volatiles Steam_Generator Steam Generator Steam_Generator->Plant_Material Steam Separator Separatory Funnel Condenser->Separator Liquid Mixture Essential_Oil This compound rich Essential Oil Separator->Essential_Oil Hydrosol Hydrosol Separator->Hydrosol

Figure 1. Steam distillation workflow for essential oil extraction.
Supercritical Fluid Extraction (SFE)

An alternative method that uses supercritical carbon dioxide (SC-CO2) as a solvent. This technique is known for its ability to extract compounds at lower temperatures, preserving heat-sensitive molecules[11][12][13].

Experimental Protocol:

  • Preparation: Dried and ground spearmint leaves are placed in an extraction vessel[12].

  • Extraction: Supercritical CO2 is passed through the plant material. The extraction efficiency is influenced by pressure and temperature. Higher pressures and lower temperatures have been shown to increase the extraction rate[13].

  • Separation: The CO2 containing the dissolved essential oil is depressurized, causing the CO2 to return to a gaseous state and the oil to precipitate and be collected.

  • Optimization: Parameters such as CO2 flow rate, particle size of the plant material, and the use of co-solvents like ethanol (B145695) can be optimized to enhance the extraction yield and selectivity[12][13].

Supercritical_Fluid_Extraction CO2_Source CO2 Tank Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Extraction_Vessel Extraction Vessel with Spearmint Heater->Extraction_Vessel Supercritical CO2 Separator Separator Extraction_Vessel->Separator CO2 + Extract Essential_Oil This compound rich Essential Oil Separator->Essential_Oil CO2_Recycle CO2 Recycle Separator->CO2_Recycle CO2_Recycle->CO2_Source

Figure 2. Supercritical fluid extraction (SFE) process.

Purification of this compound

Following the initial extraction of the essential oil, further purification is necessary to isolate this compound from other components like limonene and carvone.

Column Chromatography

A highly effective method for separating compounds based on their polarity[11][14][15].

Experimental Protocol:

  • Stationary Phase: A glass column is packed with a solid adsorbent, typically silica (B1680970) gel[14][15][16]. The packing must be uniform to ensure good separation[11].

  • Sample Loading: The crude spearmint oil is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the silica gel column.

  • Mobile Phase (Elution): A solvent or a mixture of solvents (mobile phase) is passed through the column. A gradient of increasing polarity is often used. For instance, starting with a non-polar solvent like hexane (B92381) and gradually adding a more polar solvent like ethyl acetate[11].

  • Separation: Less polar compounds, such as limonene, will travel down the column faster, while more polar compounds, like carveol, will be retained more strongly by the silica gel and elute later[11].

  • Fraction Collection: The eluent is collected in fractions.

  • Analysis: Each fraction is analyzed using techniques like Thin-Layer Chromatography (TLC) to identify the fractions containing pure this compound[14][17].

Column_Chromatography cluster_0 Purification Process Crude_Oil Crude Spearmint Oil Column Silica Gel Column Crude_Oil->Column Load Sample Fraction_Collector Fraction Collector Column->Fraction_Collector Separated Fractions Solvent_System Mobile Phase (e.g., Hexane/Ethyl Acetate Gradient) Solvent_System->Column Elution TLC_Analysis TLC Analysis Fraction_Collector->TLC_Analysis Analyze Fractions Pure_Carveol Pure this compound TLC_Analysis->Pure_Carveol Identify & Combine Pure Fractions

References

The Biosynthesis of (-)-Carveol in Mentha spicata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Carveol (B6331534) is a key monoterpenoid intermediate in the biosynthesis of (-)-carvone (B1668593), the principal component responsible for the characteristic aroma and flavor of spearmint (Mentha spicata). The economic importance of (-)-carvone in the flavor, fragrance, and pharmaceutical industries necessitates a thorough understanding of its biosynthetic pathway for potential metabolic engineering and optimization of production. This technical guide provides an in-depth overview of the biosynthesis of this compound in Mentha spicata, detailing the enzymatic steps, subcellular localization, and kinetic properties of the involved enzymes. Furthermore, this document outlines comprehensive experimental protocols for key assays and presents diagrams of the biosynthetic and regulatory pathways to facilitate further research and development. The entire biosynthetic pathway is localized within the secretory cells of the peltate glandular trichomes on the plant's aerial surfaces.

The Biosynthetic Pathway of this compound

The conversion of primary metabolites into this compound in Mentha spicata is a three-step enzymatic pathway that begins with the universal C10 precursor of monoterpenes, geranyl diphosphate (B83284) (GPP).

  • Geranyl Diphosphate (GPP) to (-)-Limonene (B1674923): The pathway is initiated by the cyclization of GPP to (-)-limonene, the first committed step in carveol (B46549) biosynthesis. This reaction is catalyzed by the enzyme (-)-limonene synthase (LS) .[1][2]

  • (-)-Limonene to (-)-trans-Carveol (B1215196): The subsequent step involves the allylic hydroxylation of (-)-limonene at the C6 position to yield (-)-trans-carveol. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase, (-)-limonene-6-hydroxylase (L6OH) .[3][4]

  • (-)-trans-Carveol to (-)-Carvone: (-)-trans-Carveol is then oxidized to (-)-carvone. This final step is catalyzed by the NAD⁺-dependent enzyme (-)-trans-carveol dehydrogenase (CDH) .[4][5]

Visualization of the Biosynthetic Pathway

The enzymatic conversion of GPP to (-)-carvone is a well-defined pathway.

Biosynthesis of this compound and (-)-Carvone GPP Geranyl Diphosphate (GPP) Limonene (B3431351) (-)-Limonene GPP->Limonene  (-)-Limonene Synthase (LS)   Carveol (-)-trans-Carveol Limonene->Carveol  (-)-Limonene-6-hydroxylase (L6OH)   Carvone (-)-Carvone Carveol->Carvone  (-)-trans-Carveol Dehydrogenase (CDH)  

Caption: Biosynthesis of this compound and its subsequent oxidation to (-)-carvone.

Quantitative Data of Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the enzymes involved in the biosynthesis of this compound in Mentha species.

EnzymeSubstrateKmkcat (s⁻¹)Source Species
(-)-Limonene Synthase (LS) Geranyl Diphosphate-~0.3Mentha spicata[2]
(-)-Limonene-6-hydroxylase (L6OH) (-)-LimoneneData not availableData not availableMentha spicata
(-)-trans-Carveol Dehydrogenase (CDH) (-)-trans-Carveol1.8 ± 0.2 µM0.02 (at pH 7.5)Mentha piperita (>99% identity to M. spicata enzyme)[1]
NAD⁺410 ± 29 µM-Mentha piperita[1]

Regulatory Signaling Pathways

The biosynthesis of monoterpenoids in Mentha spicata is tightly regulated by both developmental cues and environmental signals, primarily through the action of phytohormones and light.

Jasmonate Signaling Pathway

Methyl jasmonate (MJ), a derivative of jasmonic acid (JA), is a potent elicitor of monoterpenoid biosynthesis.[6][7] The signaling cascade involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors such as MYC, WRKY, AP2/ERF, and MYB, which in turn upregulate the expression of biosynthetic genes.[6][8]

Jasmonate Signaling Pathway MJ Methyl Jasmonate (MJ) JAZ JAZ Repressor MJ->JAZ  promotes degradation MYC2 MYC2 JAZ->MYC2 represses Biosynthesis_Genes Monoterpenoid Biosynthesis Genes (LS, L6OH, CDH) MYC2->Biosynthesis_Genes activates Other_TFs Other TFs (WRKY, AP2/ERF, MYB) Other_TFs->Biosynthesis_Genes activates Monoterpenoids Monoterpenoid Accumulation Biosynthesis_Genes->Monoterpenoids

Caption: Simplified jasmonate signaling pathway regulating monoterpenoid biosynthesis.

Light Signaling Pathway

Light is a crucial environmental factor that influences the development of glandular trichomes and the expression of genes involved in monoterpenoid biosynthesis.[9] Light signaling pathways can impact the production of essential oils, with transcription factors from the MYB and bHLH families playing a significant role.[9]

Light Signaling Pathway Light Light Photoreceptors Photoreceptors (e.g., Phytochromes, Cryptochromes) Light->Photoreceptors TFs Transcription Factors (e.g., MYB, bHLH) Photoreceptors->TFs activates Biosynthesis_Genes Monoterpenoid Biosynthesis Genes TFs->Biosynthesis_Genes Trichome_Dev Glandular Trichome Development TFs->Trichome_Dev Monoterpenoids Monoterpenoid Accumulation Biosynthesis_Genes->Monoterpenoids Trichome_Dev->Monoterpenoids

Caption: Overview of light signaling's influence on monoterpenoid production.

Experimental Protocols

Isolation of Glandular Trichomes

This protocol is adapted from established methods for isolating glandular trichomes from Mentha species.

Materials:

  • Young leaves of Mentha spicata

  • Isolation Buffer: 50 mM HEPES (pH 7.5), 20% (v/v) glycerol (B35011), 50 mM sodium ascorbate, 50 mM NaHSO₃, 5 mM MgCl₂, 2.5 mM EDTA, 2.5 mM EGTA, 5 mM DTT, 5 µM FAD, 5 µM FMN, 0.5 mM glutathione, 2 mg/mL BSA, 5 µg/mL leupeptin, and 25 IU/mL catalase.

  • Polystyrene resin (e.g., Amberlite XAD-4)

  • Polyvinylpolypyrrolidone (PVPP)

  • Liquid nitrogen

  • Cheesecloth

  • Centrifuge and appropriate tubes

Procedure:

  • Harvest young, expanding leaves and immediately freeze them in liquid nitrogen.

  • Grind the frozen leaves to a fine powder in a pre-chilled mortar and pestle with the addition of PVPP and a small amount of purified sea sand.

  • Suspend the powder in ice-cold Isolation Buffer.

  • Add polystyrene resin and stir gently on ice for 10-15 minutes to remove endogenous monoterpenes.

  • Filter the homogenate through several layers of cheesecloth.

  • Centrifuge the filtrate at low speed (e.g., 500 x g) for 10 minutes to pellet larger debris.

  • Carefully collect the supernatant containing the glandular trichomes.

  • For further purification, the trichome suspension can be subjected to Percoll gradient centrifugation.

Enzyme Assays

Materials:

  • Glandular trichome protein extract

  • Assay Buffer: 25 mM HEPES (pH 7.0), 10% glycerol, 10 mM MgCl₂, 5 mM DTT

  • [1-³H]Geranyl diphosphate (GPP)

  • Pentane (B18724)

  • Scintillation vials and scintillation cocktail

Procedure:

  • In a glass vial, combine the glandular trichome protein extract with the Assay Buffer.

  • Initiate the reaction by adding [1-³H]GPP.

  • Overlay the reaction mixture with a layer of pentane to trap the volatile product.

  • Incubate at 30°C for 1-2 hours.

  • Vortex vigorously to extract the limonene into the pentane layer.

  • Transfer the pentane layer to a scintillation vial containing silica (B1680970) gel to remove any remaining polar substrates.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

Materials:

  • Microsomal fraction prepared from glandular trichomes

  • Assay Buffer: 50 mM KH₂PO₄ (pH 7.5) containing 10% glycerol

  • (-)-Limonene

  • NADPH

  • Ethyl acetate (B1210297)

  • GC-MS for analysis

Procedure:

  • Resuspend the microsomal pellet in the Assay Buffer.

  • Add (-)-limonene (dissolved in a minimal amount of a suitable solvent like acetone).

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 30°C for 30-60 minutes with gentle shaking.

  • Terminate the reaction by adding an equal volume of ethyl acetate and vortexing thoroughly.

  • Centrifuge to separate the phases.

  • Analyze the ethyl acetate phase by GC-MS for the formation of (-)-trans-carveol.

Materials:

  • Soluble protein fraction from glandular trichomes

  • Assay Buffer: 25 mM KH₂PO₄ (pH 7.5) containing 10% glycerol and 1 mM DTT (for standard assay) or 50 mM Glycine buffer (pH 10.5) for optimal activity.[10]

  • (-)-trans-Carveol

  • NAD⁺

  • Pentane

  • GC-MS for analysis

Procedure:

  • Combine the soluble protein extract with the Assay Buffer in a glass vial.

  • Add (-)-trans-carveol.

  • Initiate the reaction by adding NAD⁺.

  • Incubate at 31°C overnight.[1]

  • Extract the product by adding pentane and vortexing.

  • Analyze the pentane phase by GC-MS for the formation of (-)-carvone.

Experimental Workflow Visualization

Experimental Workflow cluster_0 Sample Preparation cluster_1 Enzyme Assays cluster_2 Analysis Harvest Harvest Mentha spicata leaves Isolate_Trichomes Isolate Glandular Trichomes Harvest->Isolate_Trichomes Protein_Extraction Protein Extraction Isolate_Trichomes->Protein_Extraction LS_Assay (-)-Limonene Synthase Assay Protein_Extraction->LS_Assay L6OH_Assay (-)-Limonene-6-hydroxylase Assay Protein_Extraction->L6OH_Assay CDH_Assay (-)-trans-Carveol Dehydrogenase Assay Protein_Extraction->CDH_Assay GCMS GC-MS Analysis LS_Assay->GCMS L6OH_Assay->GCMS CDH_Assay->GCMS Kinetics Kinetic Data Analysis GCMS->Kinetics

Caption: A generalized workflow for the analysis of this compound biosynthesis enzymes.

Conclusion

The biosynthesis of this compound in Mentha spicata is a well-characterized pathway involving three key enzymes: (-)-limonene synthase, (-)-limonene-6-hydroxylase, and (-)-trans-carveol dehydrogenase. The localization of this pathway within the glandular trichomes highlights the specialized metabolic capacity of these structures. While kinetic data for some of the enzymes are available, further characterization of (-)-limonene-6-hydroxylase would provide a more complete quantitative understanding of the pathway. The regulation of this pathway by jasmonate and light signaling offers potential targets for metabolic engineering to enhance the production of this compound and its valuable derivative, (-)-carvone. The protocols and information provided in this guide serve as a valuable resource for researchers aiming to further investigate and manipulate this important biosynthetic pathway.

References

An In-Depth Technical Guide to the Stereochemistry and Enantiomers of Carveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carveol (B46549), a naturally occurring monoterpenoid alcohol, is a chiral molecule with significant applications in the fragrance, flavor, and pharmaceutical industries. Its distinct stereoisomers possess unique sensory properties and biological activities, making a thorough understanding of its stereochemistry essential for research, development, and quality control. This technical guide provides a comprehensive overview of the stereochemistry of carveol, its enantiomers, and the methodologies for their synthesis, separation, and characterization.

Stereochemistry of Carveol

Carveol (IUPAC name: 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol) possesses two chiral centers, giving rise to four possible stereoisomers. These isomers are classified as diastereomers (cis and trans) and enantiomers ((+) and (-)).[1]

The cis or trans designation refers to the relative orientation of the hydroxyl (-OH) group and the isopropenyl group on the cyclohexane (B81311) ring. The (+) and (-) notation, also referred to as d- and l- respectively, indicates the direction in which the molecule rotates plane-polarized light.[2]

The four stereoisomers of carveol are:

  • (1R,5R)-(-)-cis-Carveol

  • (1S,5S)-(+)-cis-Carveol [3]

  • (1S,5R)-(-)-trans-Carveol [4]

  • (1R,5S)-(+)-trans-Carveol [5]

Stereochemical Relationships

The relationships between the four stereoisomers of carveol can be visualized as follows:

G Stereochemical Relationships of Carveol Isomers (-)-cis-Carveol (B72456)\n(1R,5R) (-)-cis-Carveol (1R,5R) (+)-cis-Carveol\n(1S,5S) (+)-cis-Carveol (1S,5S) (-)-cis-Carveol\n(1R,5R)->(+)-cis-Carveol\n(1S,5S) Enantiomers (-)-trans-Carveol\n(1S,5R) (-)-trans-Carveol (1S,5R) (-)-cis-Carveol\n(1R,5R)->(-)-trans-Carveol\n(1S,5R) Diastereomers (+)-trans-Carveol\n(1R,5S) (+)-trans-Carveol (1R,5S) (-)-cis-Carveol\n(1R,5R)->(+)-trans-Carveol\n(1R,5S) Diastereomers (+)-cis-Carveol\n(1S,5S)->(-)-trans-Carveol\n(1S,5R) Diastereomers (+)-cis-Carveol\n(1S,5S)->(+)-trans-Carveol\n(1R,5S) Diastereomers (-)-trans-Carveol\n(1S,5R)->(+)-trans-Carveol\n(1R,5S) Enantiomers

Figure 1: Stereochemical relationships of carveol isomers.

Physicochemical Properties of Carveol Stereoisomers

The physical and chemical properties of the carveol stereoisomers are crucial for their identification and separation. While enantiomers share identical physical properties such as boiling point and density in an achiral environment, they differ in their interaction with plane-polarized light (optical activity). Diastereomers, on the other hand, have distinct physical properties.

Property(-)-cis-Carveol(+)-cis-Carveol(-)-trans-Carveol(+)-trans-Carveol
IUPAC Name (1R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol(1S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol[3](1S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol[4](1R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol[5]
CAS Number 2102-59-2[6]7632-16-8[3]2102-58-1[4]18383-51-2[5]
Molecular Formula C₁₀H₁₆OC₁₀H₁₆OC₁₀H₁₆OC₁₀H₁₆O
Molar Mass ( g/mol ) 152.23152.23152.23152.23
Boiling Point (°C) 226-227[1]226-227231-232[7]216[8]
Density (g/cm³) 0.958[1]0.9580.9521[7]0.858[8]
Specific Rotation ([α]D) -21.7° (neat)+21.7° (neat, predicted)Not availableNot available

Synthesis of Carveol Enantiomers

The stereoselective synthesis of carveol enantiomers is most commonly achieved through the reduction of the corresponding carvone (B1668592) enantiomers. The Luche reduction is a widely used method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, offering high chemoselectivity and stereoselectivity.[9][10][11]

Experimental Protocol: Luche Reduction of (+)-Carvone to (+)-cis-Carveol.[12]

This protocol describes the synthesis of (+)-cis-carveol from (+)-carvone. The same procedure can be applied to synthesize (-)-cis-carveol from (-)-carvone.

Materials:

  • (+)-Carvone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 2N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve (+)-carvone (1.00 eq) and CeCl₃·7H₂O (0.50 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NaBH₄ (1.00 eq) in methanol. This solution should be prepared just before use.

  • Add the NaBH₄ solution dropwise to the carvone solution over a period of 5-10 minutes while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a hexane (B92381):ethyl acetate (B1210297) 5:1 mobile phase). The reaction is typically complete within 30 minutes.

  • Once the starting material is consumed, quench the reaction by adding 2N HCl.

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude (+)-cis-carveol.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

G Synthesis of (+)-cis-Carveol via Luche Reduction cluster_reactants Reactants cluster_process Process cluster_product Product Carvone (+)-Carvone Reduction Luche Reduction Carvone->Reduction Reagents NaBH4, CeCl3·7H2O Methanol, 0°C Reagents->Reduction Workup Aqueous Workup (HCl, Et2O, Brine) Reduction->Workup Purification Column Chromatography Workup->Purification Carveol (+)-cis-Carveol Purification->Carveol

Figure 2: Workflow for the synthesis of (+)-cis-carveol.

Separation of Carveol Enantiomers and Diastereomers

The analysis and separation of carveol stereoisomers are critical for quality control and for obtaining enantiomerically pure compounds for specific applications. Chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most effective methods for this purpose.[12][13]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral molecules.[13][14][15]

General Experimental Protocol for Chiral HPLC Separation: While a specific, validated method for carveol is not readily available in the public domain, a general approach based on the separation of similar chiral compounds can be outlined.[16][17][18] Method development would be required to optimize the separation.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of the solvents is a critical parameter for optimizing resolution.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where carveol absorbs (e.g., around 210 nm).

  • Temperature: Column temperature can be controlled to improve separation efficiency.

G Chiral HPLC Separation Workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Carveol Mixture in Mobile Phase Injection Inject Sample Sample->Injection Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injection->Column Elution Isocratic or Gradient Elution Column->Elution Detection UV Detector Elution->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration for Enantiomeric Ratio Chromatogram->Quantification

Figure 3: General workflow for chiral HPLC separation.
Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of volatile chiral compounds like carveol. It employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.[19]

General Experimental Protocol for Chiral GC Separation: Similar to HPLC, a specific validated method for carveol requires development. A typical starting point would be:

  • Column: A chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase.

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is usually employed to achieve good separation. For example, starting at a lower temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 2-5 °C/min).

  • Detection: Flame Ionization Detector (FID) is commonly used.

Analytical Characterization

The structural elucidation and confirmation of carveol stereoisomers are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the structure of carveol isomers. While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers (cis vs. trans) will show distinct differences in chemical shifts and coupling constants. Chiral shift reagents can be used to differentiate enantiomers in an NMR experiment.[20][21][22][23][24]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectra of the carveol isomers are expected to be very similar, showing a molecular ion peak (M⁺) at m/z 152 and characteristic fragment ions. The fragmentation pattern can help in identifying the carveol structure, but it generally cannot distinguish between stereoisomers.[25][26][27][28]

Conclusion

The stereochemistry of carveol is a critical aspect that dictates its properties and applications. This technical guide has provided a detailed overview of the four stereoisomers of carveol, their physicochemical properties, and the experimental methodologies for their synthesis and separation. For researchers, scientists, and drug development professionals, a thorough understanding and application of these principles are paramount for the successful development of products containing carveol and for ensuring their quality, efficacy, and safety.

References

(-)-Carveol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Identity, Synthesis, and Biological Activity of a Promising Natural Compound

This technical guide provides a comprehensive overview of (-)-Carveol, a naturally occurring monoterpenoid alcohol. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical identifiers, provides protocols for its synthesis and purification, and explores its significant biological activities, with a particular focus on its role in the Nrf2 signaling pathway.

Chemical Identifiers and Physicochemical Properties

This compound exists as two primary stereoisomers: (-)-cis-Carveol and (-)-trans-Carveol. It is crucial to distinguish between these isomers as their biological activities and physical properties may differ. The following tables summarize the key chemical identifiers for both.

Table 1: Chemical Identifiers for (-)-cis-Carveol

IdentifierValue
CAS Number 2102-59-2[1]
IUPAC Name (1R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol[1]
Chemical Formula C₁₀H₁₆O[1]
Molecular Weight 152.23 g/mol [1]
PubChem CID 330573[1]
SMILES CC1=CC--INVALID-LINK--C(=C)C[1]
InChIKey BAVONGHXFVOKBV-NXEZZACHSA-N[1]

Table 2: Chemical Identifiers for (-)-trans-Carveol

IdentifierValue
CAS Number 2102-58-1[2]
IUPAC Name (1S,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol[2]
Chemical Formula C₁₀H₁₆O[2]
Molecular Weight 152.23 g/mol [2]
PubChem CID 94221[2]
SMILES CC1=CC--INVALID-LINK--C(=C)C
InChIKey BAVONGHXFVOKBV-VHSXEESVSA-N[3]

A general CAS number for Carveol (B46549), which may represent a mixture of isomers, is 99-48-9.[4][5] The molecular weight for carveol is approximately 152.23 g/mol .[5]

Experimental Protocols

Synthesis of this compound from (-)-Carvone (B1668593)

A practical and highly stereoselective method for the synthesis of this compound is the reduction of the corresponding ketone, (-)-carvone.[6]

Materials:

Procedure:

  • Dissolve (-)-carvone in methanol at room temperature (20°C).

  • Add CeCl₃·7H₂O to the solution and stir until it dissolves.

  • Slowly add NaBH₄ to the reaction mixture. The reaction is typically complete within 10 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Dry the combined organic phases over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent.[7]

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound. A high yield of approximately 80% can be expected.[7]

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR spectra should be acquired to confirm the structure of the synthesized this compound. Predicted NMR data is available in public databases such as FooDB for (-)-cis-Carveol.[8]

Infrared (IR) Spectroscopy:

  • FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of carveol will show characteristic peaks for the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C).[9]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and chemopreventive effects.[10][11] A key mechanism underlying its protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[13][14]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carveol This compound Keap1_Nrf2 Keap1-Nrf2 Complex Carveol->Keap1_Nrf2 activates ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE Maf sMaf Maf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes upregulates Cellular_Protection Cellular Protection (Antioxidant & Anti-inflammatory Response) Antioxidant_Genes->Cellular_Protection leads to

Caption: The Nrf2 signaling pathway activated by this compound.

Studies have shown that carveol can activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes.[15][16][17] This mechanism is believed to be central to its hepatoprotective and neuroprotective effects.[15][18]

Experimental Protocol: In Vivo Assessment of Hepatoprotective Effects

The following protocol is a representative example of how to assess the hepatoprotective effects of this compound in an animal model of acetaminophen (B1664979) (APAP)-induced liver injury.[15]

Animals and Treatment:

  • Use male BALB/c mice.

  • Prepare this compound in a suitable vehicle (e.g., 0.9% NaCl).

  • Administer this compound intraperitoneally (i.p.) at desired doses (e.g., 15 mg/kg).

  • To induce liver injury, administer a single dose of APAP (e.g., 400 mg/kg, i.p.).

  • Include a control group receiving only the vehicle and a positive control group receiving a known hepatoprotective agent like silymarin.

Experimental Workflow:

Hepatoprotective_Workflow start Start: Acclimatize Male BALB/c Mice grouping Divide into Experimental Groups (Control, APAP, Carveol+APAP) start->grouping treatment Administer this compound (e.g., 15 mg/kg, i.p.) grouping->treatment induction Induce Hepatotoxicity with APAP (400 mg/kg, i.p.) treatment->induction collection Collect Blood & Liver Tissue Samples (after a defined period) induction->collection biochemical Biochemical Analysis (e.g., ALT, AST levels) collection->biochemical histology Histopathological Examination of Liver Tissue collection->histology molecular Molecular Analysis (e.g., ELISA for Nrf2, HO-1; Immunohistochemistry) collection->molecular analysis Data Analysis and Interpretation biochemical->analysis histology->analysis molecular->analysis

Caption: Experimental workflow for assessing hepatoprotective effects.

Analysis:

  • Biochemical Analysis: Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.

  • Histopathological Examination: Perform H&E staining of liver tissue sections to evaluate morphological changes.

  • Molecular Analysis: Use techniques like ELISA and immunohistochemistry to quantify the expression of key proteins in the Nrf2 pathway (e.g., Nrf2, HO-1) and inflammatory markers in liver homogenates.[15]

This comprehensive approach will allow for a thorough evaluation of the hepatoprotective efficacy of this compound and the involvement of the Nrf2 signaling pathway.

References

(-)-Carveol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Carveol, a naturally occurring monoterpenoid alcohol, has demonstrated notable anticancer properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action in cancer cells. The available scientific literature indicates that this compound exerts its cytotoxic effects primarily through the induction of S-phase cell cycle arrest. Furthermore, compelling evidence from in vivo studies suggests its potent role as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical component of the cellular antioxidant response. While its effects on other key cancer-related pathways, such as the ERK/p21 axis and the induction of apoptosis, have been suggested, direct experimental evidence in cancer cell lines remains limited. This document summarizes the available quantitative data, provides detailed representative experimental protocols for key assays, and visualizes the hypothesized signaling pathways to guide further research and drug development efforts.

Data Presentation

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against a panel of human and murine cancer cell lines, as determined by the MTT assay after a 48-hour treatment period.

Cell LineCancer TypeIC50 (µM)[1][2][3][4][5]
P-815Murine Mastocytoma0.17 ± 0.01
K-562Human Chronic Myelogenous Leukemia0.22 ± 0.02
CEMHuman Acute T-Lymphoblastic Leukemia0.24 ± 0.02
MCF-7Human Breast Adenocarcinoma0.45 ± 0.03
MCF-7 gemGemcitabine-Resistant MCF-70.87 ± 0.06

Core Mechanisms of Action

Cell Cycle Arrest at S-Phase

The primary and most clearly elucidated mechanism of action of this compound in cancer cells is the induction of cell cycle arrest. A comparative study on the antitumor effects of several monoterpenes revealed that this compound specifically halts the progression of the cell cycle in the S phase in treated cancer cells[1][3][4]. This disruption of the cell's replication process is a key factor in its cytotoxic activity. However, the precise molecular mechanism underlying this S-phase arrest, such as the modulation of specific cyclins (e.g., Cyclin A) and cyclin-dependent kinases (e.g., CDK2), has not yet been reported in the scientific literature[6][7][8][9][10].

Nrf2-Mediated Antioxidant Response

Compelling in vivo evidence demonstrates that this compound is a potent activator of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1)[2][11][12][13][14][15][16][17][18][19]. While these studies were conducted in the context of hepatotoxicity and neurodegeneration, they establish a clear molecular action for this compound that is highly relevant to cancer biology, where redox balance is a critical factor. The activation of this pathway by this compound suggests a potential dual role: it could protect normal cells from oxidative damage while possibly being exploited by cancer cells to enhance their survival.

Hypothesized Mechanisms of Action

ERK Signaling and p21 Induction in Prostate Cancer: Some evidence suggests that this compound may exert its antiproliferative effects in prostate cancer cells by activating the Extracellular signal-regulated kinase (ERK) pathway and increasing the expression of the cyclin-dependent kinase inhibitor p21[20][21][22][23][24]. The upregulation of p21 is known to inhibit the activity of cyclin-CDK complexes, leading to cell cycle arrest. However, primary research articles presenting direct experimental evidence, such as western blot analyses for phosphorylated ERK and p21 protein levels in prostate cancer cells treated with this compound, are currently unavailable.

Induction of Apoptosis: While cytotoxicity is established, the induction of apoptosis (programmed cell death) by this compound in cancer cells has not been experimentally demonstrated. Related monoterpenes, such as L-carvone, have been shown to induce apoptosis through caspase activation and PARP cleavage[13][25][26][27][28]. It is plausible that this compound acts through a similar mechanism, but this remains to be confirmed through studies utilizing methods like Annexin V/Propidium Iodide staining or caspase activity assays.

Experimental Protocols

The following are detailed, representative protocols for the key experimental assays used to characterize the anticancer effects of this compound. Note that these are standardized methods, as the specific protocols from the cited literature on this compound are not publicly available.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][29][30][31]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the concentration of this compound to determine the IC50 value.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (including a vehicle control) for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Data Analysis: Use appropriate software to generate a histogram of cell count versus DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assessment: Annexin V/Propidium Iodide Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[11][32][33][34][35]

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both floating and adherent cells and wash them twice with cold PBS.

  • Staining: Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the known and hypothesized signaling pathways affected by this compound in cancer cells.

Carveol_Nrf2_Pathway Carveol This compound Keap1_Nrf2 Keap1-Nrf2 Complex Carveol->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Enzymes Other Antioxidant & Cytoprotective Genes ARE->Antioxidant_Enzymes Upregulates HO1->ROS Reduces Antioxidant_Enzymes->ROS Reduces

Caption: this compound activates the Nrf2 antioxidant pathway.

Carveol_Cell_Cycle_Apoptosis_Pathway Carveol This compound ERK MEK -> ERK Carveol->ERK Activates (?) Caspases Caspase Cascade (e.g., Caspase-3) Carveol->Caspases Activates (?) p21 p21 ERK->p21 Upregulates (?) CyclinA_CDK2 Cyclin A / CDK2 Complex p21->CyclinA_CDK2 Inhibits S_Phase_Arrest S-Phase Arrest p21->S_Phase_Arrest S_Phase S-Phase Progression CyclinA_CDK2->S_Phase Promotes PARP PARP Caspases->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Hypothesized pathways of this compound-induced cell cycle arrest and apoptosis.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated cytotoxic effects against a range of cancer cell lines. Its primary established mechanism of action is the induction of S-phase cell cycle arrest. Furthermore, there is strong evidence for its role as an activator of the Nrf2-mediated antioxidant response. However, significant gaps remain in our understanding of its molecular activity in cancer cells.

Future research should focus on:

  • Elucidating the Molecular Basis of S-Phase Arrest: Investigating the effects of this compound on the expression and activity of S-phase-specific cyclins and cyclin-dependent kinases.

  • Confirming and Quantifying Apoptosis: Performing detailed studies using Annexin V/PI staining, caspase activity assays, and western blotting for PARP cleavage to determine if apoptosis is a primary mode of cell death.

  • Validating Hypothesized Signaling Pathways: Conducting western blot analyses to confirm the activation of ERK and the upregulation of p21 in prostate and other cancer cell lines.

  • Investigating Pathway Crosstalk: Exploring the potential interplay between the Nrf2 activation and other signaling pathways, such as ERK/p21, to build a comprehensive model of this compound's mechanism of action.

A more complete understanding of these molecular mechanisms will be crucial for the rational design of this compound-based derivatives and their potential development as novel anticancer therapeutic agents.

References

Metabolic Pathways of (-)-Carveol in Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Carveol, a naturally occurring monoterpenoid alcohol, is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its biotransformation by microorganisms offers a promising and environmentally sustainable alternative to traditional chemical synthesis routes. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound in various microorganisms, with a focus on quantitative data, detailed experimental protocols, and visual representations of the metabolic routes.

Metabolic Pathways of this compound

The microbial metabolism of this compound primarily involves oxidation and reduction reactions, leading to the formation of commercially valuable compounds such as (-)-carvone. The specific pathways and end products are highly dependent on the microbial species and the stereoisomer of carveol (B46549) utilized.

Bacterial Metabolism in Rhodococcus erythropolis DCL14

Rhodococcus erythropolis DCL14 is a well-studied bacterium capable of utilizing all stereoisomers of carveol as a sole source of carbon and energy. The metabolic pathway involves the initial oxidation of carveol to carvone (B1668592), which is then further metabolized.

The key enzymatic steps in the degradation of (-)-trans-carveol (B1215196) are:

  • Oxidation of (-)-trans-Carveol to (R)-(-)-Carvone: This reaction is catalyzed by a carveol dehydrogenase. This microbial biotransformation is dependent on the cofactor NADH.[1]

  • Reduction of (R)-(-)-Carvone to (1R)-Dihydrocarvone: The resulting carvone is subsequently reduced.[2]

  • Further Degradation: Dihydrocarvone then enters a degradation pathway involving a Baeyer-Villiger monooxygenase, an ε-lactone hydrolase, and a 6-hydroxy-3-isopropenylheptanoate (B1227537) dehydrogenase, ultimately linking it to the limonene (B3431351) degradation pathway.[2]

Rhodococcus_Carveol_Metabolism (-)-trans-Carveol (-)-trans-Carveol Carvone (R)-(-)-Carvone (-)-trans-Carveol->Carvone Carveol Dehydrogenase (NADH-dependent) Dihydrocarvone (1R)-Dihydrocarvone Carvone->Dihydrocarvone Carvone Reductase Oxo_oxepanone 4-Isopropenyl-7-methyl- 2-oxo-oxepanone Dihydrocarvone->Oxo_oxepanone Dihydrocarvone Monooxygenase (Baeyer-Villiger) Hydroxy_heptanoate 6-Hydroxy-3- isopropenylheptanoate Oxo_oxepanone->Hydroxy_heptanoate ε-Lactone Hydrolase Oxo_heptanoate 3-Isopropenyl-6- oxoheptanoate Hydroxy_heptanoate->Oxo_heptanoate 6-Hydroxy-3-isopropenyl- heptanoate Dehydrogenase Limonene_Pathway Limonene Degradation Pathway Oxo_heptanoate->Limonene_Pathway

Metabolic pathway of (-)-trans-Carveol in Rhodococcus erythropolis DCL14.
Fungal Biotransformation

The endophytic fungus Aspergillus flavus IIIMF4012 has been shown to effectively hydroxylate D-limonene to produce a mixture of carveol isomers. While this is a production pathway for carveol rather than a degradation pathway of this compound itself, it is a critical biotechnological route for obtaining this valuable compound. The process yields both cis- and trans-carveol.[3]

Aspergillus_Limonene_Biotransformation Limonene D-Limonene Carveol_mixture Carveol Isomers Limonene->Carveol_mixture Hydroxylation (Aspergillus flavus) cis_Carveol cis-Carveol Carveol_mixture->cis_Carveol trans_Carveol trans-Carveol Carveol_mixture->trans_Carveol

Biotransformation of D-Limonene to Carveol by Aspergillus flavus.

The plant pathogenic fungus Absidia glauca is capable of metabolizing the closely related monoterpene ketone, (-)-carvone. This biotransformation involves reduction and hydroxylation steps, ultimately leading to the formation of 10-hydroxy-(+)-neodihydrocarveol.[4][5] This provides insight into the potential downstream metabolic fate of carveol-derived products in fungi.

Absidia_Carvone_Metabolism Carvone (-)-Carvone trans_Dihydrocarvone (+)-trans-Dihydrocarvone Carvone->trans_Dihydrocarvone neo_Dihydrocarveol (+)-neodihydrocarveol trans_Dihydrocarvone->neo_Dihydrocarveol Hydroxy_neo_Dihydrocarveol 10-hydroxy-(+)-neodihydrocarveol neo_Dihydrocarveol->Hydroxy_neo_Dihydrocarveol

Metabolic pathway of (-)-Carvone in Absidia glauca.

Quantitative Data

The efficiency of microbial biotransformation of this compound and related compounds varies depending on the microorganism and the experimental conditions.

MicroorganismSubstrateProduct(s)Yield/ProductivityReference
Rhodococcus erythropolis DCL14(-)-trans-Carveol(R)-(-)-CarvoneVolumetric productivity: up to 99 mg/L·h[6]
Aspergillus flavus IIIMF4012D-Limonenecis-Carveol, trans-Carveol23.82% cis-Carveol, 17.21% trans-Carveol (at 1 L scale)[3]
Absidia glauca(-)-Carvone10-hydroxy-(+)-neodihydrocarveolNot specified[4][5]

Experimental Protocols

Biotransformation of (-)-trans-Carveol by Rhodococcus erythropolis DCL14

This protocol is based on the enhancement of microbial biotransformation using a two-phase partitioning bioreactor.

a) Microorganism and Culture Conditions:

  • Strain: Rhodococcus erythropolis DCL14.

  • Growth Medium: Mineral salts medium with limonene as the carbon source to induce the required enzymes.

  • Cultivation: Grown in a fed-batch fermentor.

b) Biotransformation in a Two-Phase Partitioning Bioreactor:

  • Bioreactor Setup: A 3 L two-phase partitioning bioreactor is employed to minimize substrate and product inhibition.[6] An immiscible organic solvent (e.g., n-dodecane) or solid polymer beads can be used as the second phase.[6]

  • Substrate: (-)-trans-Carveol.

  • Incubation: The biotransformation is carried out at a controlled temperature and pH with agitation.

  • Monitoring: The concentrations of carveol and carvone are monitored over time using Gas Chromatography-Mass Spectrometry (GC-MS).

c) Extraction and Analysis:

  • Samples from the aqueous phase are periodically withdrawn.

  • The samples are extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extract is analyzed by GC-MS to quantify the substrate and product concentrations.

Biotransformation of D-Limonene to Carveol by Aspergillus flavus IIIMF4012

This protocol describes the fungal biotransformation of D-limonene.

a) Microorganism and Culture Conditions:

  • Strain: Aspergillus flavus IIIMF4012, an endophytic fungus.

  • Culture Medium: Sabouraud Dextrose Broth (SDB).

  • Cultivation: The fungus is grown in flasks on a rotary shaker at 28°C and 200 rpm for a specified period to obtain sufficient biomass.[7]

b) Biotransformation:

  • Substrate: D-limonene is added to the fungal culture.

  • Incubation: The culture is incubated for several days under the same conditions as for growth.

  • Scale-up: The process can be scaled up to a 5 L fermenter.[3]

c) Extraction and Analysis:

  • The fungal biomass is separated from the culture broth by filtration.

  • The filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extract is concentrated and analyzed by GC-MS and Nuclear Magnetic Resonance (NMR) for product identification and quantification.[3]

General GC-MS Analysis Protocol for Monoterpenes

a) Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column for terpene analysis (e.g., HP-5MS).

b) GC Conditions (Example):

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

c) MS Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Mass Range: Scan from m/z 40 to 400.

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries.

Conclusion

The microbial metabolism of this compound presents a viable and attractive route for the production of high-value chemicals. Rhodococcus erythropolis DCL14 has a well-characterized degradative pathway that can be harnessed for the production of (-)-carvone. Fungi such as Aspergillus flavus offer efficient systems for the production of carveol from readily available precursors like limonene. Further research into the optimization of these biotransformation processes, including strain improvement through metabolic engineering and bioreactor design, will be crucial for their industrial application. This guide provides a foundational understanding of the key metabolic pathways and experimental considerations for researchers in this field.

References

The Modulatory Effects of (-)-Carveol on Neuromuscular Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Carveol, a naturally occurring monoterpenoid, has demonstrated a complex and multifaceted range of pharmacological effects on neuromuscular systems. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's interactions with neuromuscular junctions, drawing from in vitro and in vivo studies. The document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action. Evidence points to this compound's dualistic nature, exhibiting both potentiating and inhibitory effects that are dependent on the biological preparation and concentration. Its modulation of both nicotinic and muscarinic acetylcholine (B1216132) receptors at pre- and post-synaptic sites suggests a potential for therapeutic applications in neuromuscular disorders and as a novel research tool.

Introduction

This compound is a monoterpene alcohol found in the essential oils of various plants, including spearmint. While traditionally used in the flavor and fragrance industries, recent pharmacological research has unveiled its potential bioactivities, including anti-inflammatory, antioxidant, and antimicrobial properties. Of particular interest to neuropharmacologists and drug development professionals are its effects on the nervous and muscular systems. This guide focuses specifically on the intricate actions of this compound at the neuromuscular junction (NMJ), the critical synapse for voluntary muscle contraction. Understanding these effects is crucial for evaluating its therapeutic potential and for its use as a pharmacological probe to investigate neuromuscular transmission.

Pharmacological Effects of this compound

The pharmacological profile of this compound is characterized by its diverse effects on different neuromuscular preparations, ranging from potentiation of cholinergic transmission in invertebrates to a more complex, concentration-dependent modulation in mammalian systems.

Effects on Invertebrate Neuromuscular Preparations

In studies using the parasitic nematode Ascaris suum, this compound has been shown to potentiate contractions induced by acetylcholine (ACh).[1][2] This effect is marked by a significant decrease in the EC50 value for ACh, indicating an increased sensitivity of the preparation to the neurotransmitter.[1][2] Furthermore, this compound increased the maximal contractile response (Emax) to ACh.[1][2] This potentiation suggests a dominant nicotinic effect, although it was partially sensitive to atropine (B194438), indicating some involvement of muscarinic receptors.[3][4] Electrophysiological studies on A. suum nicotinic acetylcholine receptors (nAChRs) expressed in Xenopus oocytes confirmed these findings.[1][2] In the free-living nematode Caenorhabditis elegans, this compound was observed to cause spastic paralysis.[1][2]

Effects on Mammalian Smooth Muscle

On isolated rat ileum, a smooth muscle preparation, this compound acts as a non-competitive antagonist to acetylcholine-induced contractions.[1][2][3] Unlike a competitive antagonist, it reduces the amplitude of contractions without changing the EC50 of ACh.[1][2][3] When contractions were induced by electrical field stimulation (EFS), 100 μM of this compound caused a significant and reversible inhibition of contractions.[5][6]

Effects on Mammalian Skeletal Muscle

The effects of this compound on mammalian skeletal muscle are particularly complex, exhibiting a biphasic, concentration-dependent action. In the isolated rat phrenic nerve-diaphragm preparation, low concentrations of this compound (up to 30 μM) caused a slight but significant increase in the amplitude of contractions evoked by EFS.[1][5][6] However, at higher concentrations (100 μM), it led to an inhibition of these contractions.[1][5][6]

A key finding is the ability of this compound to neutralize the mecamylamine-induced tetanic fade.[1][2][3] Mecamylamine (B1216088), a nicotinic receptor antagonist, typically causes a fade in muscle tension during high-frequency stimulation by blocking presynaptic facilitatory nAChRs.[5][6] The counteraction of this effect by this compound points towards a significant presynaptic mechanism of action.[1][2][3]

Effects on Nicotinic Acetylcholine Receptors

Direct investigation of this compound's effect on specific receptor subtypes has shown that it is a potent inhibitor of human α7 nicotinic acetylcholine receptors expressed in Xenopus oocytes, with an IC50 of 8.3 µM.[7][8] The inhibition was found to be non-competitive and independent of membrane potential, suggesting an allosteric mechanism of action.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited studies on the pharmacological effects of this compound.

Table 1: Effects of this compound on Acetylcholine-Induced Contractions in Ascaris suum

ParameterControl (ACh alone)With this compound (10 µM)After Washout
EC50 (µM) 15.97 ± 1.566.63 ± 1.826.14 ± 1.80
Emax (g) 1.37 ± 0.131.52 ± 0.121.72 ± 0.14

Data from Stojković et al., 2024.[1][2]

Table 2: Effects of this compound on EFS-Induced Contractions in Rat Phrenic Nerve-Diaphragm

This compound Conc. (µM)Contraction Amplitude (g)
Control 1.60 ± 0.14
1 1.64 ± 0.17
3 1.66 ± 0.17
10 1.65 ± 0.17
30 1.80 ± 0.17
100 (Inhibition to control level)

Data from Stojković et al., 2024.[5][6]

Table 3: Inhibitory Effect of this compound on Human α7 nAChR

ParameterValue
IC50 (µM) 8.3

Data from Lozon et al., 2016.[7][8]

Proposed Mechanisms of Action

The diverse effects of this compound can be attributed to its interaction with multiple targets at both pre- and post-synaptic sites of the neuromuscular junction.

Post-synaptic Mechanisms

At the post-synaptic level, this compound exhibits a dualistic behavior. In invertebrate preparations, it appears to act as a positive allosteric modulator of nAChRs, enhancing the affinity or efficacy of acetylcholine.[1][2] Conversely, on mammalian smooth muscle, it acts as a non-competitive antagonist.[1][2][3] Its inhibitory action on human α7 nAChRs further supports a direct interaction with post-synaptic receptors.[7][8]

Pre-synaptic Mechanisms

The most intriguing aspect of this compound's pharmacology lies in its pre-synaptic effects. The neutralization of mecamylamine-induced tetanic fade strongly suggests that this compound can modulate acetylcholine release.[1][2][3] Two primary hypotheses have been proposed:

  • Competitive stimulation of presynaptic nACh autoreceptors: this compound may act as an agonist at the facilitatory α3β2 presynaptic nAChRs, thereby overriding the inhibitory effect of mecamylamine and maintaining ACh release during high-frequency stimulation.[5][6]

  • Inhibition of presynaptic M1 muscarinic autoreceptors: Another possibility is that this compound inhibits presynaptic M1 muscarinic autoreceptors, which are known to have an inhibitory effect on ACh release. By blocking this "brake," this compound could enhance neurotransmitter release.[5]

The partial sensitivity of its effects in A. suum to atropine lends some support to the involvement of muscarinic receptors.[3][4]

Pre-synaptic_Modulation_by_Carveol cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Nerve_Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve_Impulse->ACh_Vesicles Triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release nAChR_pre Presynaptic nAChR (α3β2) (Facilitatory) ACh_Release->nAChR_pre Activates M1R_pre Presynaptic M1R (Inhibitory) ACh_Release->M1R_pre Activates nAChR_post Postsynaptic nAChR ACh_Release->nAChR_post ACh binds nAChR_pre->ACh_Release Positive Feedback M1R_pre->ACh_Release Negative Feedback Carveol_pre This compound Carveol_pre->nAChR_pre Agonist? Carveol_pre->M1R_pre Antagonist? Muscle_Contraction Muscle Contraction nAChR_post->Muscle_Contraction Depolarization Carveol_post This compound Carveol_post->nAChR_post Modulates caption Proposed pre- and post-synaptic actions of this compound.

Caption: Proposed pre- and post-synaptic actions of this compound.

Experimental Protocols

The following are summaries of the key experimental protocols used in the cited research.

Rat Phrenic Nerve-Diaphragm Preparation

This ex vivo model is a classic preparation for studying neuromuscular transmission in mammals.

  • Animal Preparation: Male Wistar rats are euthanized, and the diaphragm with the phrenic nerve intact is dissected.

  • Mounting: The preparation is mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

  • Stimulation: The phrenic nerve is stimulated with supramaximal square wave pulses (e.g., 0.1 ms (B15284909) duration at 0.2 Hz) using platinum electrodes.

  • Recording: Muscle contractions are recorded isometrically using a force-displacement transducer connected to a data acquisition system.

  • Drug Application: this compound and other pharmacological agents are added directly to the organ bath in cumulative concentrations.

Rat_Phrenic_Nerve_Diaphragm_Workflow Dissection Dissect Phrenic Nerve- Diaphragm Preparation Mounting Mount in Organ Bath (Tyrode's, 37°C, 95% O2/5% CO2) Dissection->Mounting Stimulation Supramaximal Nerve Stimulation (e.g., 0.2 Hz) Mounting->Stimulation Recording Record Isometric Contractions (Force Transducer) Stimulation->Recording Drug_Application Add this compound and other agents to the bath Recording->Drug_Application During Recording Analysis Analyze changes in contraction amplitude Recording->Analysis Drug_Application->Recording caption Workflow for the rat phrenic nerve-diaphragm experiment.

References

(-)-Carveol: A Volatile Oil Component with Significant Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-Carveol, a naturally occurring monoterpenoid alcohol, is a significant volatile component found in the essential oils of numerous plants, most notably spearmint (Mentha spicata) and caraway (Carum carvi). Possessing a characteristic minty and spicy aroma, this compound has garnered considerable attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its presence in the plant kingdom, detailed experimental protocols for its extraction and analysis, and a thorough examination of its biological effects and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of this promising natural compound.

Introduction

This compound (IUPAC name: (1R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol) is a monocyclic monoterpenoid alcohol. It is a colorless liquid, soluble in oils and organic solvents but insoluble in water.[1][2][3] Its presence in various aromatic plants contributes significantly to their characteristic scent and flavor profiles.[4] Beyond its sensory properties, this compound has demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, vasorelaxant, and neuroprotective effects, making it a compound of high interest for pharmaceutical and nutraceutical applications.[5][6][7]

Occurrence and Quantitative Analysis of this compound in Plants

This compound is a constituent of the essential oils of several plant species. The concentration of this monoterpenoid can vary significantly depending on the plant species, geographical location, harvest time, and extraction method. This section provides quantitative data on the presence of this compound in two of its most prominent plant sources.

Table 1: Quantitative Data of this compound in Plant Essential Oils

Plant SpeciesFamilyPlant PartConcentration of this compound (%)Reference
Mentha spicata (Spearmint)LamiaceaeLeaves0.3 - 2.15[8][9][10]
Carum carvi (Caraway)ApiaceaeFruits (Seeds)0.05 - 0.27[11][12][13]

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step enzymatic process that primarily occurs in the glandular trichomes of the leaves and other aerial parts. The pathway begins with the universal precursor for all isoprenoids, geranyl diphosphate (B83284) (GPP).

The key steps in the biosynthesis of this compound are:

  • Cyclization: Geranyl diphosphate is cyclized by the enzyme (-)-limonene (B1674923) synthase to form (-)-limonene.

  • Hydroxylation: The resulting (-)-limonene undergoes hydroxylation at the C6 position, a reaction catalyzed by the cytochrome P450 monooxygenase, (-)-limonene-6-hydroxylase. This step yields (-)-trans-carveol.

Biosynthesis_of_Carveol GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase Carveol (-)-trans-Carveol Limonene->Carveol (-)-Limonene-6-hydroxylase (Cytochrome P450)

Biosynthesis of (-)-trans-Carveol from Geranyl Diphosphate.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and assessment of the biological activities of this compound.

Extraction of this compound-Containing Essential Oil

Method: Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.[14][15][16] The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Protocol:

  • Preparation of Plant Material: Fresh or dried plant material (e.g., spearmint leaves) is coarsely chopped to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation setup is assembled.[14] The apparatus consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.

  • Distillation: The plant material is placed in the biomass flask. The boiling flask is filled with distilled water and heated to generate steam. The steam passes through the plant material, causing the volatile oils to vaporize.

  • Condensation: The steam and vaporized essential oil mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

  • Collection: The condensed liquid, a mixture of water and essential oil, is collected in a separatory funnel. Due to their different densities and immiscibility, the essential oil will form a separate layer from the water, allowing for easy separation.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water. The purified oil is then stored in a sealed, dark glass vial at 4°C.

Quantification of this compound

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the individual components of a volatile mixture like an essential oil.[1][17][18]

Protocol:

  • Sample Preparation: A dilute solution of the essential oil is prepared in a suitable volatile solvent (e.g., hexane (B92381) or ethanol) at a concentration of approximately 10 µg/mL.[17]

  • GC-MS Analysis:

    • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.

    • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The different components of the oil travel through the column at different rates based on their volatility and interaction with the stationary phase, leading to their separation.

    • Detection (MS): As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.

  • Identification and Quantification: The components are identified by comparing their mass spectra and retention times to those of known standards and a spectral library (e.g., NIST). The concentration of this compound is determined by comparing the peak area of the compound to a calibration curve generated using pure this compound standards.

Assessment of Biological Activity

Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.[19][20][21]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared. This solution has a deep violet color.

  • Reaction Mixture: A solution of this compound at various concentrations is prepared. An aliquot of the this compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition. A decrease in absorbance indicates that the DPPH radical has been scavenged by the antioxidant. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Method: Inhibition of Cyclooxygenase-2 (COX-2) Activity

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation.[22][23][24]

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

  • Reaction Mixture: this compound at various concentrations is pre-incubated with the COX-2 enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time.

  • Measurement of Prostaglandin (B15479496) E2 (PGE2): The amount of PGE2 produced, a primary product of the COX-2 reaction, is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculation: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of this compound to that of a control without the compound. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through various molecular mechanisms. This section details two of its well-documented signaling pathways.

Nrf2-Mediated Antioxidant Response

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[5][7]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When cells are exposed to oxidative stress or activators like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes. This leads to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carveol This compound Keap1_Nrf2 Keap1-Nrf2 Complex Carveol->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates to ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes

Activation of the Nrf2 signaling pathway by this compound.
Vasorelaxant Effects

This compound exhibits vasorelaxant properties, suggesting its potential in cardiovascular applications.[5][7] Its mechanism of action involves the modulation of ion channels in vascular smooth muscle cells.

Contraction of vascular smooth muscle is primarily initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This compound induces vasorelaxation by inhibiting the influx of extracellular Ca²⁺ through voltage-gated calcium channels (VGCCs). Additionally, it is proposed to promote the opening of potassium channels, leading to hyperpolarization of the cell membrane. This hyperpolarization makes the opening of VGCCs less likely, further reducing Ca²⁺ influx and promoting muscle relaxation.

Vasorelaxation_Pathway Carveol This compound VGCC Voltage-Gated Calcium Channels (VGCCs) Carveol->VGCC inhibits K_channel Potassium Channels Carveol->K_channel activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Contraction Muscle Contraction Ca_influx->Contraction Hyperpolarization->VGCC inhibits opening Relaxation Muscle Relaxation

Mechanism of this compound-induced vasorelaxation.

Experimental Workflow: From Plant to Bioactivity

The following diagram illustrates a typical workflow for the investigation of this compound from a plant source.

Experimental_Workflow Plant_Material Plant Material (e.g., Mentha spicata) Extraction Essential Oil Extraction (Steam Distillation) Plant_Material->Extraction Phytochemical_Analysis Phytochemical Analysis Extraction->Phytochemical_Analysis GCMS GC-MS for Quantification Phytochemical_Analysis->GCMS Bioactivity_Screening Bioactivity Screening Phytochemical_Analysis->Bioactivity_Screening Data_Analysis Data Analysis and Interpretation GCMS->Data_Analysis Antioxidant_Assay Antioxidant Assay (DPPH) Bioactivity_Screening->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (COX-2 Inhibition) Bioactivity_Screening->Anti_inflammatory_Assay Mechanism_Studies Mechanism of Action Studies Bioactivity_Screening->Mechanism_Studies Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Signaling_Pathways Signaling Pathway Analysis (e.g., Nrf2) Mechanism_Studies->Signaling_Pathways Signaling_Pathways->Data_Analysis

A generalized workflow for the phytochemical and biological investigation of this compound.

Conclusion

This compound is a versatile and pharmacologically active monoterpenoid with a well-defined presence in the essential oils of several aromatic plants. Its potent antioxidant and anti-inflammatory properties, mediated at least in part through the activation of the Nrf2 signaling pathway, along with its vasorelaxant effects, underscore its significant therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this technical guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on its bioavailability, safety profile in humans, and its efficacy in preclinical and clinical models of various diseases.

References

Human Metabolites of (-)-Carveol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the human metabolism of (-)-Carveol (B6331534). This monoterpenoid alcohol, a constituent of various essential oils, undergoes biotransformation in the human body, leading to the formation of several metabolites. Understanding these metabolic pathways is crucial for evaluating its pharmacokinetic profile, potential bioactivity, and safety. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic processes.

Metabolic Pathways of this compound

The metabolism of this compound in humans primarily involves Phase I oxidation and Phase II conjugation reactions. It is important to note that much of the existing research investigates this compound as a metabolite of other monoterpenes, such as R-(-)-carvone and (-)-limonene (B1674923).

Phase I Metabolism: Formation from Precursors

This compound is a known human metabolite of R-(-)-carvone and (-)-limonene.[1][2] The formation of (-)-trans-carveol (B1215196) from (-)-limonene occurs via hydroxylation at the C-6 position.[2] This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP2C9 and, to a lesser extent, CYP2C19, in human liver microsomes.[2]

Phase II Metabolism: Glucuronidation

Once formed, this compound undergoes Phase II conjugation. The primary pathway identified is glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes catalyze the attachment of a glucuronic acid moiety to the hydroxyl group of this compound. This results in the formation of this compound glucuronide, a more water-soluble compound that can be readily excreted in the urine.[3][4] Specifically, 4R, 6S-(-)-carveol has been shown to be a substrate for glucuronidation in human liver microsomes.[4]

metabolic_pathway cluster_precursors Precursors cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism R_Carvone R-(-)-Carvone Carveol This compound R_Carvone->Carveol Reduction Limonene (-)-Limonene Limonene->Carveol Hydroxylation (CYP2C9, CYP2C19) Carveol_Glucuronide This compound Glucuronide Carveol->Carveol_Glucuronide Glucuronidation (UGTs)

Metabolic pathway of this compound formation and its subsequent glucuronidation.

Quantitative Data

The following tables summarize the available quantitative data on the metabolism of this compound from in vitro and in vivo human studies.

In Vitro Formation and Glucuronidation Kinetics in Human Liver Microsomes
ParameterValueSubstrateProductReference
Km (μM) 69.4 ± 10.3R-(-)-Carvone4R, 6S-(-)-Carveol[4]
Vmax (pmol/mg protein/min) 55.3 ± 5.7R-(-)-Carvone4R, 6S-(-)-Carveol[4]
Km (μM) 10.2 ± 2.24R, 6S-(-)-CarveolThis compound Glucuronide[4]
Vmax (pmol/mg protein/min) 42.6 ± 7.14R, 6S-(-)-CarveolThis compound Glucuronide[4]
In Vivo Urinary Excretion Following Oral Administration of a Precursor
PrecursorDoseMetabolite% of Dose Excreted in UrineReference
R-Limonene100-130 µg/kg bwcis-Carveol0.2%[5]
R-Limonene100-130 µg/kg bwtrans-Carveol0.2%[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

In Vitro Metabolism of R-(-)-Carvone to this compound in Human Liver Microsomes

This protocol is adapted from studies on carvone (B1668592) metabolism.[4]

1. Materials and Reagents:

  • Pooled human liver microsomes

  • R-(-)-Carvone

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Internal standard (e.g., camphor)

2. Incubation Procedure:

  • Prepare a stock solution of R-(-)-Carvone in methanol.

  • In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), potassium phosphate buffer (100 mM, pH 7.4), and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the R-(-)-Carvone substrate (final concentrations ranging from 10 to 200 µM).

  • Incubate at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.

  • Terminate the reaction by adding 1 mL of ice-cold ethyl acetate.

  • Add the internal standard.

3. Sample Extraction and Analysis:

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol).

  • Analyze the sample by chiral gas chromatography (GC) or GC-mass spectrometry (GC-MS) to separate and quantify the formation of this compound.

experimental_workflow Start Start Prepare_Incubation_Mixture Prepare Incubation Mixture: - Human Liver Microsomes - Buffer (pH 7.4) - NADPH Regenerating System Start->Prepare_Incubation_Mixture Pre_Incubate Pre-incubate at 37°C for 5 min Prepare_Incubation_Mixture->Pre_Incubate Add_Substrate Add this compound Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate_Reaction Terminate Reaction (e.g., add ice-cold solvent) Incubate->Terminate_Reaction Extract_Metabolites Extract Metabolites (e.g., Liquid-Liquid Extraction) Terminate_Reaction->Extract_Metabolites Analyze_Sample Analyze by LC-MS/MS or GC-MS Extract_Metabolites->Analyze_Sample End End Analyze_Sample->End

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (-)-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (-)-Carveol, a valuable chiral intermediate in the pharmaceutical and fragrance industries. Two primary methodologies are presented: a high-yielding chemical reduction of (-)-carvone (B1668593) and a highly selective biocatalytic hydroxylation of (-)-limonene (B1674923).

Overview of Synthetic Strategies

The enantioselective synthesis of this compound can be efficiently achieved through two distinct and reliable routes. The choice of method may depend on the desired stereoisomer (cis or trans), available starting materials, and the desired scale of the reaction.

  • Method A: Chemical Reduction of (-)-Carvone. This approach utilizes the Luche reduction, a chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. It is a rapid and high-yielding synthesis of (-)-cis-carveol (B72456).

  • Method B: Biocatalytic Hydroxylation of (-)-Limonene. This method employs whole-cell biocatalysts expressing cytochrome P450 limonene-6-hydroxylase to achieve the regio- and stereoselective allylic hydroxylation of (-)-limonene to (-)-trans-carveol (B1215196). This green chemistry approach offers excellent enantioselectivity.

The logical workflow for selecting a synthetic method is outlined below.

Synthesis Selection Workflow start Desired this compound Isomer? cis_isomer (-)-cis-Carveol start->cis_isomer cis trans_isomer (-)-trans-Carveol start->trans_isomer trans method_a Method A: Chemical Reduction of (-)-Carvone cis_isomer->method_a method_b Method B: Biocatalytic Hydroxylation of (-)-Limonene trans_isomer->method_b

Caption: Logical workflow for selecting the appropriate synthetic method for the desired this compound isomer.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterMethod A: Chemical ReductionMethod B: Biocatalytic Hydroxylation
Starting Material (-)-Carvone(-)-Limonene
Product (-)-cis-Carveol[1](-)-trans-Carveol[2][3][4][5]
Key Reagents/Catalyst NaBH₄, CeCl₃·7H₂O[1][6]E. coli expressing limonene-6-hydroxylase[2][3]
Typical Yield ~92% (isolated)[6]Up to 44% conversion to (-)-carvone (via carveol)[2][3]
Enantiomeric Excess (ee) High (substrate-dependent)High (enzyme-dependent)
Reaction Time ~30 minutes[6]6 - 24 hours[7]
Reaction Temperature 0 °C to Room Temperature[6]20 - 30 °C[7]

Experimental Protocols

Method A: Enantioselective Synthesis of (-)-cis-Carveol via Luche Reduction of (-)-Carvone

This protocol describes the highly stereoselective reduction of the carbonyl group of (-)-carvone to furnish (-)-cis-carveol. The use of cerium(III) chloride directs the sodium borohydride (B1222165) to perform a 1,2-reduction.[6][8]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (-)-carvone (1.0 eq) and CeCl₃·7H₂O (0.5 eq) in methanol (approx. 7.5 mL per mmol of carvone).[6]

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: In a separate flask, dissolve NaBH₄ (1.0 eq) in methanol (approx. 5 mL per mmol of NaBH₄) and add this solution to the carvone (B1668592) solution via a dropping funnel over 5 minutes.[6]

  • Reaction: After the complete addition of the NaBH₄ solution, remove the ice bath and allow the reaction to proceed at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by adding 2N HCl until the solution is acidic.

  • Extraction: Extract the product from the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude (-)-cis-carveol by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent.[1]

Luche Reduction of (-)-Carvone cluster_reactants Reactants cluster_product Product Carvone (-)-Carvone Carveol (-)-cis-Carveol Carvone->Carveol 1. CeCl3, MeOH, 0°C 2. NaBH4 3. H+ workup CeCl3 CeCl3·7H2O NaBH4 NaBH4 MeOH Methanol

Caption: Chemical transformation of (-)-Carvone to (-)-cis-Carveol via Luche Reduction.

Method B: Enantioselective Synthesis of (-)-trans-Carveol via Biocatalytic Hydroxylation of (-)-Limonene

This protocol outlines the use of a whole-cell biocatalyst, typically E. coli engineered to express cytochrome P450 limonene-6-hydroxylase from Mentha spicata (spearmint), for the synthesis of (-)-trans-carveol.[2][3][4][5] A two-phase system is often employed to mitigate the toxicity of the limonene (B3431351) substrate to the microbial cells.

Materials:

  • Engineered E. coli strain expressing limonene-6-hydroxylase and a suitable cytochrome P450 reductase.

  • Luria-Bertani (LB) broth or other suitable growth medium.

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).

  • (-)-Limonene.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Dioctyl phthalate (B1215562) (DINP) or another suitable organic solvent for the two-phase system.

  • Centrifuge.

  • Shaking incubator or bioreactor.

  • Gas chromatograph (GC) for analysis.

Procedure:

  • Cultivation of Biocatalyst:

    • Inoculate a suitable volume of LB broth (with appropriate antibiotics) with the engineered E. coli strain.

    • Grow the culture at 37 °C with shaking until it reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce the expression of the hydroxylase and reductase with IPTG (e.g., 0.2 mM) and continue cultivation at a lower temperature (e.g., 20-30 °C) for several hours (e.g., 20 hours).[7]

  • Preparation of Whole-Cell Catalyst:

    • Harvest the cells by centrifugation (e.g., 8000 x g for 10 min).

    • Wash the cell pellet twice with PBS buffer (50 mM, pH 7.4).

    • Resuspend the cells in PBS buffer to a desired final optical density (e.g., OD₆₀₀ = 50).[7]

  • Biotransformation:

    • Set up the reaction in a flask or bioreactor. For a two-phase system, combine the cell suspension with an organic solvent like dioctyl phthalate (e.g., in a 1:4 v/v ratio of organic to aqueous phase).[7]

    • Add (-)-limonene to the organic phase.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) with stirring (e.g., 200 rpm) for 6 to 24 hours.[7]

  • Extraction and Analysis:

    • Separate the organic phase from the aqueous phase.

    • Extract the aqueous phase with a suitable solvent (e.g., ethyl acetate) to recover any remaining product.

    • Combine the organic phases.

    • Analyze the formation of (-)-trans-carveol using Gas Chromatography (GC) by comparing the retention time and mass spectrum with an authentic standard.

Biocatalytic Synthesis of (-)-trans-Carveol Limonene (-)-Limonene Carveol (-)-trans-Carveol Limonene->Carveol Regio- and Stereoselective Allylic Hydroxylation Enzyme Cytochrome P450 Limonene-6-hydroxylase (in E. coli) Enzyme->Carveol Carvone (-)-Carvone Carveol->Carvone Oxidation CDH Carveol Dehydrogenase CDH->Carvone

Caption: Biosynthetic pathway from (-)-Limonene to (-)-trans-Carveol and subsequently to (-)-Carvone.

References

Application Notes and Protocols for the Stereoselective Reduction of (-)-Carvone to (-)-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical and biocatalytic reduction of (-)-carvone (B1668593) to (-)-carveol (B6331534). This compound is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. The stereochemical outcome of the reduction is highly dependent on the chosen reducing agent and reaction conditions. This guide outlines several common reduction methods, including the Luche reduction, Meerwein-Ponndorf-Verley (MPV) reduction, sodium borohydride (B1222165) reduction, lithium aluminum hydride reduction, and biocatalytic methods. Quantitative data on yields and diastereoselectivity are summarized for comparison, and detailed protocols for key experiments are provided.

Introduction

The reduction of the α,β-unsaturated ketone (-)-carvone can yield four possible stereoisomeric alcohols: (-)-cis-carveol (B72456), (-)-trans-carveol, and their corresponding enantiomers. However, starting with the enantiomerically pure (-)-carvone, the primary products are the diastereomers (-)-cis-carveol and (-)-trans-carveol. The control of diastereoselectivity in this reduction is a critical aspect for its application in stereoselective synthesis. This document aims to provide a comprehensive overview of various methods to achieve this transformation, enabling researchers to select the most suitable protocol for their specific needs.

Data Presentation

The following table summarizes the quantitative data for different methods of reducing (-)-carvone to this compound. Please note that specific yields and diastereomeric ratios can be highly dependent on the precise reaction conditions and scale.

Reduction MethodReducing Agent / CatalystSolventTypical Yield (%)Diastereomeric Ratio (cis:trans)Reference(s)
Luche Reduction NaBH₄, CeCl₃·7H₂OMethanol (B129727)80 - 92%Highly selective for cis (>95:5)[1]
Meerwein-Ponndorf-Verley Aluminum isopropoxideIsopropanolModerate to HighVariable[2][3][4][5]
Sodium Borohydride NaBH₄Ethanol (B145695)VariableMixture of isomers (1,2- and 1,4-addition)
Lithium Aluminum Hydride LiAlH₄Diethyl ether / THFHighVariable[6][7]
Biocatalytic Reduction Saccharomyces cerevisiae (Baker's Yeast)Water/Sucrose (B13894)VariableHigh de for C=C reduction[8][9]

Experimental Protocols

Luche Reduction for the Synthesis of (-)-cis-Carveol

This protocol is adapted from a procedure for (+)-carvone and is expected to yield (-)-cis-carveol from (-)-carvone with high yield and diastereoselectivity.[1]

Materials:

  • (-)-Carvone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 2N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (-)-carvone (1.0 eq) and CeCl₃·7H₂O (0.25 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NaBH₄ (1.0 eq) in methanol.

  • Add the NaBH₄ solution dropwise to the cooled carvone (B1668592) solution over 5-10 minutes using a dropping funnel.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction by the slow addition of 2N HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude (-)-cis-carveol.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Meerwein-Ponndorf-Verley (MPV) Reduction

This is a general procedure for the MPV reduction.[2][3][4][5] The yield and diastereoselectivity for (-)-carvone may require optimization.

Materials:

  • (-)-Carvone

  • Aluminum isopropoxide [Al(O-i-Pr)₃]

  • Anhydrous isopropanol

  • Apparatus for distillation

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Set up a distillation apparatus with a round-bottom flask.

  • To the flask, add (-)-carvone (1.0 eq) and a solution of aluminum isopropoxide (1.0-1.2 eq) in anhydrous isopropanol.

  • Heat the mixture to reflux.

  • Slowly distill off the acetone (B3395972) formed during the reaction to drive the equilibrium towards the product.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After completion, cool the reaction mixture and hydrolyze the aluminum alkoxide by adding dilute sulfuric acid.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify by distillation or column chromatography.

Sodium Borohydride Reduction

This protocol outlines the general procedure for the reduction of a ketone with NaBH₄. This reaction with α,β-unsaturated ketones like carvone can lead to a mixture of 1,2- and 1,4-reduction products.

Materials:

  • (-)-Carvone

  • Sodium borohydride (NaBH₄)

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve (-)-carvone (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Acidify the mixture with dilute HCl.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product mixture containing this compound isomers and dihydrocarvone.

  • The products can be separated and purified by column chromatography.

Lithium Aluminum Hydride Reduction

This is a general protocol for LiAlH₄ reductions. LiAlH₄ is a powerful and non-selective reducing agent.[6][7] Extreme caution should be exercised when working with LiAlH₄ as it is highly reactive with water and protic solvents.

Materials:

  • (-)-Carvone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Nitrogen or Argon atmosphere

  • Ice bath

Procedure:

  • Set up a dry, inert-atmosphere apparatus.

  • In the reaction flask, place a solution of (-)-carvone (1.0 eq) in anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of LiAlH₄ (0.25-0.5 eq) in anhydrous diethyl ether.

  • Cool the carvone solution to 0 °C and slowly add the LiAlH₄ solution dropwise.

  • After the addition is complete, stir the reaction at room temperature and monitor by TLC.

  • Upon completion, cool the flask to 0 °C and carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 15-30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Biocatalytic Reduction using Saccharomyces cerevisiae

This protocol provides a general method for the biotransformation of carvone using baker's yeast. The primary products are often the result of the reduction of the carbon-carbon double bond, but reduction of the carbonyl group also occurs.[8][9]

Materials:

  • (-)-Carvone

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Sucrose

  • Tap water

  • Erlenmeyer flask

  • Orbital shaker

Procedure:

  • In an Erlenmeyer flask, suspend baker's yeast in a solution of sucrose in tap water.

  • Incubate the mixture on an orbital shaker at room temperature for about 30 minutes to activate the yeast.

  • Add (-)-carvone to the yeast suspension.

  • Continue the incubation on the orbital shaker for 24-72 hours.

  • Monitor the reaction progress by extracting aliquots with ethyl acetate (B1210297) and analyzing by GC.

  • After the desired conversion is reached, saturate the aqueous phase with NaCl and extract the products with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product mixture.

  • Purify and separate the products by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start (-)-Carvone reaction Reaction under Specific Conditions (Temp, Time) start->reaction reagent Reducing Agent / Catalyst reagent->reaction solvent Solvent solvent->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Chromatography/Distillation) drying->purification product This compound purification->product

Caption: General experimental workflow for the reduction of (-)-carvone.

reduction_pathways cluster_products Products cluster_reagents Reducing Agents carvone (-)-Carvone luche Luche (NaBH4, CeCl3) mpv MPV (Al(O-i-Pr)3) nabh4 NaBH4 lialh4 LiAlH4 biocatalyst Biocatalyst (e.g., S. cerevisiae) cis_carveol (-)-cis-Carveol trans_carveol (-)-trans-Carveol dihydrocarvone Dihydrocarvone (1,4-reduction) luche->cis_carveol High Selectivity mpv->cis_carveol mpv->trans_carveol nabh4->cis_carveol nabh4->trans_carveol nabh4->dihydrocarvone lialh4->trans_carveol cis_carvone cis_carvone lialh4->cis_carvone biocatalyst->cis_carveol biocatalyst->trans_carveol biocatalyst->dihydrocarvone

Caption: Relationship between reducing agents and products in carvone reduction.

Conclusion

The reduction of (-)-carvone to this compound can be achieved through various chemical and biocatalytic methods, with the choice of method dictating the yield and diastereoselectivity of the product. The Luche reduction stands out as a highly efficient and stereoselective method for producing (-)-cis-carveol.[1] While other methods such as MPV, NaBH₄, and LiAlH₄ reductions are also viable, they may offer less stereocontrol and could lead to mixtures of diastereomers and other reduction byproducts. Biocatalytic methods present a green alternative, although the product distribution can be complex. The protocols and data provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development to select and implement the most appropriate method for their specific synthetic goals. Further optimization may be required to achieve desired outcomes for less-documented procedures.

References

Application Notes and Protocols for the Analytical Quantification of (-)-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Carveol (B6331534) is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, such as spearmint and caraway. As a chiral molecule, it exists as two enantiomers, (+)-carveol and this compound, which may exhibit different biological activities. Accurate quantification of this compound is crucial for quality control in the food, fragrance, and pharmaceutical industries, as well as for research in drug development and natural product chemistry. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

The quantification of this compound can be effectively achieved by two primary analytical techniques:

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides a robust and sensitive method for quantification. For the specific analysis of the (-)-enantiomer, a chiral GC column is necessary to achieve separation from its (+)-enantiomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC with Ultraviolet (UV) detection offers an alternative method for carveol (B46549) quantification. While less common for such volatile compounds, it can be advantageous, particularly when derivatization is employed to enhance UV absorbance, or for samples in complex non-volatile matrices.

Gas Chromatography (GC) Method for this compound Quantification

Application Note: GC-FID for Total Carveol and Chiral GC for this compound

Gas chromatography is the most prevalent technique for the analysis of essential oil components. For the quantification of total carveol (the sum of both enantiomers), a standard non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, can be used with a Flame Ionization Detector (FID). The FID is sensitive to hydrocarbon compounds and provides a linear response over a wide concentration range.

To specifically quantify this compound, a chiral stationary phase is required to resolve the enantiomers. Cyclodextrin-based chiral columns are commonly employed for the separation of chiral monoterpenoids.[1] The separated enantiomers can then be quantified individually.

Sample Preparation: Samples of essential oils are typically diluted in a volatile solvent like hexane (B92381) or ethanol (B145695) before injection into the GC. For plant materials, extraction methods such as steam distillation or solvent extraction are necessary to isolate the essential oils.[2][3]

Quantitative Data Summary: GC-FID

The following table summarizes typical method validation parameters for the quantification of monoterpenes using GC-FID. These values are representative and may vary depending on the specific instrument and conditions.

ParameterTypical ValueSource (Analogous Compounds)
Linearity (r²)>0.99[4]
Limit of Detection (LOD)0.3 - 3 µg/mL[4][5]
Limit of Quantification (LOQ)1.0 - 10 µg/mL[4][5]
Accuracy (% Recovery)85 - 118%[4][5]
Precision (%RSD)< 10%[4]
Experimental Protocol: Chiral GC-FID for this compound Quantification

1. Materials and Reagents:

  • This compound analytical standard (≥98% purity)

  • Hexane (HPLC grade) or Ethanol (anhydrous)

  • Essential oil sample or plant extract containing carveol

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Chiral capillary column (e.g., octakis-(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin based).[1]

3. Chromatographic Conditions:

  • Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or similar.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Injector Temperature: 250 °C.[6]

  • Detector Temperature: 300 °C.[6]

  • Oven Temperature Program: 40°C (hold for 5 min), ramp at 1°C/min to 130°C, then ramp at 2°C/min to 200°C (hold for 3 min).[6]

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.[6]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of hexane to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in hexane to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the essential oil sample in hexane to bring the expected carveol concentration within the calibration range. For example, dilute 10 µL of essential oil in 1 mL of hexane.

5. Analysis:

  • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solutions.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Workflow Diagram: GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Start Start Standard Weigh this compound Standard Start->Standard Sample Obtain Essential Oil Sample Start->Sample Dilute_Std Prepare Stock & Calibration Standards Standard->Dilute_Std GC_Inject Inject into Chiral GC-FID Dilute_Std->GC_Inject Dilute_Sample Dilute Sample in Hexane Sample->Dilute_Sample Dilute_Sample->GC_Inject Chromatogram Obtain Chromatogram GC_Inject->Chromatogram Cal_Curve Construct Calibration Curve Chromatogram->Cal_Curve Quantify Quantify this compound in Sample Chromatogram->Quantify Cal_Curve->Quantify End End Quantify->End

Caption: Workflow for the quantification of this compound by chiral GC-FID.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

Application Note: HPLC-UV for Total Carveol Analysis

While GC is generally preferred for volatile monoterpenoids, HPLC can be a viable alternative, especially for less volatile derivatives or when GC is unavailable. Carveol itself has a weak chromophore, leading to low sensitivity with UV detection. However, quantification is still possible at higher concentrations. The method typically employs a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water.

For enhanced sensitivity, derivatization of the hydroxyl group of carveol with a UV-absorbing agent can be performed prior to HPLC analysis. However, this adds complexity to the sample preparation process. The protocol below describes a direct HPLC-UV method.

Quantitative Data Summary: HPLC-UV

The following table summarizes typical method validation parameters for the quantification of similar monoterpenoids (e.g., perillyl alcohol) by HPLC-UV.[7]

ParameterTypical ValueSource (Analogous Compounds)
Linearity (r²)>0.99[8]
Limit of Detection (LOD)~20 µg/mL[7]
Limit of Quantification (LOQ)~60 µg/mL[7]
Accuracy (% Recovery)95 - 105%[8]
Precision (%RSD)< 5%[7]
Experimental Protocol: HPLC-UV for Total Carveol Quantification

1. Materials and Reagents:

  • This compound analytical standard (≥98% purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Essential oil sample or plant extract

2. Instrumentation:

  • HPLC system with a UV detector, pump, and autosampler.

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Column: C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Methanol and Water (72:28, v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Dilute the essential oil sample with methanol to an expected carveol concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the filtered sample solutions.

  • Identify the carveol peak based on its retention time compared to the standard.

  • Calculate the concentration of carveol in the sample using the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Start Start Standard Prepare this compound Stock Solution Start->Standard Sample Obtain Essential Oil Sample Start->Sample Cal_Stds Create Calibration Standards Standard->Cal_Stds HPLC_Inject Inject into HPLC-UV Cal_Stds->HPLC_Inject Dilute_Filter Dilute and Filter Sample Sample->Dilute_Filter Dilute_Filter->HPLC_Inject Chromatogram Generate Chromatogram HPLC_Inject->Chromatogram Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve Quantify Quantify Carveol in Sample Chromatogram->Quantify Cal_Curve->Quantify End End Quantify->End

Caption: Workflow for the quantification of Carveol by HPLC-UV.

References

Chiral Separation of Carveol Enantiomers by High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carveol (B46549), a cyclic monoterpene alcohol, exists as two enantiomers: (–)-carveol (levo) and (+)-carveol (dextro). These stereoisomers can exhibit different biological and pharmacological activities, making their individual analysis and separation crucial in fields such as flavor and fragrance chemistry, natural product research, and drug development. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful technique for the enantioselective separation of such compounds.

This document provides a detailed protocol for the chiral separation of carveol enantiomers by HPLC. While specific application notes for carveol are not widely published, this method is developed based on established procedures for the successful chiral separation of structurally similar cyclic monoterpene alcohols, such as menthol (B31143) and isopulegol. The proposed method serves as a robust starting point for researchers and scientists, and can be further optimized to meet specific analytical requirements.

Principle of Chiral Separation by HPLC

The enantioselective separation of carveol is achieved through the differential interaction of its enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose, are highly effective for the resolution of a wide range of chiral compounds, including monoterpenes. In a normal-phase chromatographic system, the nonpolar mobile phase carries the sample through the column, and the enantiomers are retained on the CSP to varying degrees based on the formation of transient diastereomeric complexes. This differential retention results in the separation of the two enantiomers, which can then be detected and quantified.

Proposed HPLC Method for Carveol Enantiomers

The following method is a recommended starting point for the chiral separation of carveol enantiomers.

Chromatographic Conditions
ParameterRecommended Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (B130326) (IPA) (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Justification of Method Parameters based on Analogous Compound Separations

The proposed method is based on successful chiral separations of other cyclic monoterpene alcohols. The table below summarizes typical conditions used for these related compounds, demonstrating the rationale for the selected parameters for carveol.

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection
Menthol Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol1.0RI, OR
Isopulegol Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (B145695)0.5 - 1.0UV
Borneol Cellulose tris(4-methylbenzoate)n-Hexane / Isopropanol1.0UV

Detailed Experimental Protocol

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Data acquisition and processing software.

Materials and Reagents
  • Racemic carveol standard

  • n-Hexane (HPLC grade or higher)

  • Isopropanol (HPLC grade or higher)

  • Chiral HPLC column as specified above.

Preparation of Mobile Phase
  • Prepare the mobile phase by accurately mixing 950 mL of n-hexane with 50 mL of isopropanol for a total volume of 1 L.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic carveol standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase in a volumetric flask.

Chromatographic Procedure
  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25°C and the UV detection wavelength to 210 nm.

  • Inject 10 µL of the working standard solution onto the column.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the (–)-carveol and (+)-carveol enantiomers. The elution order will depend on the specific chiral stationary phase used.

Method Optimization

The proposed method is a starting point and may require optimization for baseline resolution and improved peak shape. Key parameters to adjust include:

  • Mobile Phase Composition: The ratio of n-hexane to isopropanol is critical. Increasing the percentage of isopropanol will generally decrease retention times but may also affect the resolution. Fine-tuning this ratio in small increments (e.g., 98:2, 97:3) is recommended.

  • Alcohol Modifier: Other alcohols such as ethanol can be used in place of isopropanol and may offer different selectivity.

  • Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A lower flow rate may improve resolution but will increase the run time.

  • Column Temperature: Temperature can impact the thermodynamics of the chiral recognition process. Varying the temperature between 15°C and 40°C may improve separation.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for developing a chiral HPLC separation method.

Chiral_HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization cluster_output Output cluster_opt Optimization Loop A Prepare Mobile Phase (n-Hexane/IPA) C Equilibrate Chiral Column A->C B Prepare Carveol Standard Solution D Inject Sample B->D C->D E Data Acquisition D->E F Resolution Adequate? E->F G Final Method F->G Yes H Adjust Parameters: - Mobile Phase Ratio - Alcohol Modifier - Temperature F->H No H->C

Application Notes and Protocols for the Gas Chromatography Analysis of (-)-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Carveol (B6331534) is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, such as spearmint and caraway. As a chiral molecule, it exists as two enantiomers, (+)-carveol and this compound, which can exhibit different biological and pharmacological properties. Consequently, the accurate enantioselective analysis of this compound is crucial for quality control in the food, fragrance, and pharmaceutical industries. Gas chromatography (GC), particularly with chiral stationary phases, is the premier analytical technique for the separation and quantification of these enantiomers.[1][2][3]

This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography, with a focus on chiral separations.

Quantitative Data Summary

The selection of an appropriate chiral column is paramount for the successful separation of carveol (B46549) enantiomers. Cyclodextrin-based stationary phases are widely employed for this purpose due to their ability to form transient diastereomeric complexes with the enantiomers, leading to differential retention times.[4] Below is a summary of typical gas chromatography methods and their parameters for the analysis of carveol and related chiral terpenes.

Table 1: Chiral Gas Chromatography Columns and Typical Operating Conditions for Terpene Analysis

Column NameStationary PhaseDimensions (L x I.D., df)Typical Temperature ProgramCarrier Gas/Flow RateReference
Astec® CHIRALDEX™ G-TA Trifluoroacetyl-gamma-cyclodextrin30 m x 0.25 mm, 0.12 µm40°C (1 min), then 2°C/min to 170°C (15 min)Helium, 25 cm/sec
HP-chiral-20B 20% di-O-pentyl-beta-cyclodextrin in a slightly polar phase30 m x 0.32 mm, 0.25 µm40°C (5 min), then 1°C/min to 130°C, then 2°C/min to 200°C (3 min)Helium, 1 mL/min
Rt-βDEXsm Derivatized β-cyclodextrin30 m x 0.32 mm, 0.25 µm40°C (1 min), then 2°C/min to 200°C (3 min)Helium, 60 cm/sec
octakis-(6-O-methyl- 2,3-di-O-pentyl)-γ-cyclodextrin Derivatized γ-cyclodextrinNot specifiedNot specifiedNot specified

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Carveol Analysis

ParameterValueReference
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-450
Monitored Ions (SIM mode) for trans-Carveol m/z 84, 109, 152
Monitored Ions (SIM mode) for cis-Carveol m/z 84, 109, 134

Experimental Protocols

Protocol 1: Chiral GC-FID Analysis of this compound in Essential Oils

This protocol is suitable for the quantitative analysis of this compound in essential oil samples.

1. Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent, such as n-hexane or ethyl acetate, to a concentration within the linear range of the instrument. A typical dilution is 1:100 (v/v).

  • If necessary, add an internal standard (e.g., undecane) for more accurate quantification.

  • Vortex the sample for 30 seconds to ensure homogeneity.

2. Gas Chromatography with Flame Ionization Detection (GC-FID) Conditions:

  • GC System: Agilent 7890A or similar.

  • Column: Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).

  • Injector:

    • Mode: Split (100:1 split ratio).

    • Temperature: 250°C.

    • Injection Volume: 0.1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 1 minute.

    • Ramp: 2°C/min to 170°C, hold for 15 minutes.

  • Carrier Gas: Helium at a constant linear velocity of 25 cm/sec (set at 110°C).

  • Detector (FID):

    • Temperature: 250°C.

    • Hydrogen Flow: 40 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

3. Data Analysis:

  • Identify the peaks corresponding to the carveol enantiomers based on their retention times, determined by injecting pure standards.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: Chiral GC-MS Analysis of this compound in Plant Material

This protocol is designed for the identification and quantification of this compound in complex plant matrices.

1. Sample Preparation (Solid-Liquid Extraction):

  • Weigh approximately 500 mg of homogenized and dried plant material into a centrifuge tube.

  • Add 20 mL of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • Add ceramic homogenizers and mechanically shake for 10 minutes.[5]

  • Centrifuge at 5,000 rpm for 5 minutes.[5]

  • Filter the supernatant using a 0.22 µm syringe filter.[5]

  • The extract can be further diluted if necessary before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or similar.

  • Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness).

  • Injector:

    • Mode: Split (20:1 split ratio).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp 1: 1°C/min to 130°C.

    • Ramp 2: 2°C/min to 200°C, hold for 3 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for Carveol: m/z 84, 109, 134 (for cis-carveol) and 84, 109, 152 (for trans-carveol).

3. Data Analysis:

  • Identify the carveol enantiomers by comparing their retention times and mass spectra with those of authentic standards and library data (e.g., NIST).

  • For quantification in SIM mode, construct a calibration curve using standards of known concentrations.

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix (Essential Oil, Plant Material) Dilution Dilution (e.g., 1:100 in Hexane) Sample->Dilution Liquid Sample Extraction Solid-Liquid Extraction (for solid samples) Sample->Extraction Solid Sample Injection GC Injection Dilution->Injection Filtration Filtration (0.22 µm syringe filter) Extraction->Filtration Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Peak_ID Peak Identification (Retention Time, Mass Spectra) Detection->Peak_ID Quantification Quantification (Area %, Calibration Curve) Peak_ID->Quantification Report Final Report (% ee, Concentration) Quantification->Report GC_Parameter_Relationships cluster_params GC Parameters cluster_results Separation Quality Column Chiral Column (Stationary Phase) Resolution Resolution (Rs) Column->Resolution determines Retention Retention Time (tR) Column->Retention Temp Oven Temperature Program Temp->Resolution Temp->Retention Carrier Carrier Gas Flow Rate Carrier->Resolution Carrier->Retention Injector Injector Parameters (Temp, Split Ratio) PeakShape Peak Shape Injector->PeakShape Sensitivity Sensitivity Injector->Sensitivity Quantification Quantification Resolution->Quantification Peak_ID Peak_ID Retention->Peak_ID PeakShape->Quantification Sensitivity->Quantification

References

Application Notes and Protocols for (-)-Carveol in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (-)-Carveol, a monoterpenoid alcohol, in the flavor and fragrance industry. This document details its sensory properties, applications, and relevant experimental protocols for its evaluation and formulation.

Introduction to this compound

This compound, a naturally occurring chiral monoterpenoid alcohol, is a significant component of spearmint oil.[1][2][3] It is characterized by a distinct minty, spearmint, and caraway-like aroma and flavor profile.[1][2][3][4] This colorless to pale yellow liquid is soluble in alcohol and oils but insoluble in water.[1][2][3][5][6] Its unique organoleptic properties make it a valuable ingredient in a wide array of products across the flavor, fragrance, and cosmetic industries.[1][2]

Applications in the Flavor and Fragrance Industry

This compound is utilized for its refreshing and cool sensory characteristics.

Fragrance Applications:

  • Fine Fragrances, Colognes, and Perfumes: It imparts a fresh, minty, and slightly woody-citrus note, often used to lift and refine green and herbal fragrance profiles.[7]

  • Personal Care Products: Its cooling sensation and clean scent are desirable in soaps, shampoos, detergents, and deodorizing products.[2][7]

  • Household Products: Used in air care products and household cleaners for its pleasant and fresh aroma.[2][7]

Flavor Applications:

  • Food and Beverages: Employed as a flavoring agent to provide a minty taste in various products.[1][3] It is often used at trace to low levels to round out spearmint and herbal notes.[7]

  • Chewing Gum and Confectionery: A key ingredient in mint-flavored chewing gums and candies.

  • Alcoholic Beverages: Can be used to reduce the harsh flavor of alcohol in certain beverages.[8]

Quantitative Data

The following tables summarize key quantitative data for the application of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₆O[3]
Molecular Weight 152.23 g/mol [5][6]
Appearance Clear colorless to pale yellow liquid[5][9]
Boiling Point 226-227 °C at 751 mmHg[5][10]
Density 0.958 g/mL at 25 °C[5][10]
Solubility Soluble in alcohol, ethanol, and DMSO; Insoluble in water[3][5][6][10]
Odor Minty, spearmint, cooling, green, herbal, caraway, spicy[9]
Taste Minty, green, weedy, herbal, plastic, spicy, earthy, mahogany[4]

Table 2: Sensory Threshold and Recommended Usage Levels

ParameterValueMatrix/ApplicationReference
Odor Detection Threshold 4 ppmNot specified[5]
Maximum Usage in Fragrance Concentrate 4.0000%Fragrance Concentrate[9]
Maximum Skin Level in Fine Fragrances 0.0200%Fine Fragrance (assuming 20% fragrance mixture in consumer product)[11]
Usage Level in Foods Trace to low levelsGeneral Foods[7]

Experimental Protocols

Sensory Evaluation of this compound: Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples, one of which contains a specific concentration of this compound. This test is fundamental in quality control and new product development to assess the impact of formulation changes.[12][13][14][15][16]

Materials:

  • Three sample cups per panelist, coded with random three-digit numbers.

  • Two identical samples (A) and one different sample (B). Sample B would typically be the formulation with this compound.

  • Water for palate cleansing.

  • Ballots for recording responses.

  • A controlled sensory evaluation environment with neutral lighting and free from distracting odors.

Procedure:

  • Sample Preparation: Prepare the two samples (A and B) to be tested. For example, a beverage with and without a specific concentration of this compound. Ensure both samples are at the same temperature.

  • Sample Presentation: For each panelist, present three coded samples. Two of the samples will be identical (e.g., A, A) and one will be different (e.g., B). The order of presentation should be randomized for each panelist to avoid bias (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[12][13]

  • Panelist Instructions: Instruct the panelists to taste each sample from left to right. They are to identify the "odd" or "different" sample among the three.[13] Panelists should cleanse their palate with water between samples.[12]

  • Data Collection: Each panelist records which sample they believe is the odd one out on their ballot.

  • Data Analysis: The number of correct identifications is tallied. Statistical tables for triangle tests are then used to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., 95%). This indicates whether a perceptible difference exists between the two original samples.

Analytical Characterization: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific volatile compounds in a sample that contribute to its aroma, including the characteristic scent of this compound. GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[17][18]

Materials:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an olfactometry port.

  • Appropriate GC column (e.g., a polar phase like CarboWax for essential oils).[19]

  • Helium or Hydrogen as carrier gas.

  • Sample containing this compound (e.g., essential oil, fragrance compound).

  • Trained sensory panelists.

Procedure:

  • Sample Injection: A diluted sample of the essential oil or fragrance is injected into the GC.

  • Separation: The volatile components of the sample are separated based on their boiling points and polarity as they pass through the GC column.

  • Detection: The column effluent is split between the FID and the olfactometry port. The FID provides a chromatogram showing the chemical composition of the sample.

  • Olfactory Evaluation: A trained panelist sniffs the effluent from the olfactometry port and records the odor character and intensity of each eluting compound at specific retention times.

  • Data Integration: The olfactometry data is correlated with the chromatogram from the FID. This allows for the identification of the specific chemical compounds responsible for the perceived aromas. Mass Spectrometry (MS) can be coupled with the GC for definitive compound identification.

Formulation Protocol: Incorporating this compound into a Cosmetic Lotion (Oil-in-Water Emulsion)

Objective: To create a stable oil-in-water (O/W) emulsion (lotion) containing this compound as a fragrance component. The stability of the emulsion is crucial to prevent phase separation and maintain the product's aesthetic and functional properties.[20][21][22]

Materials:

  • Water Phase:

    • Deionized water

    • Glycerin (humectant)

    • Xanthan gum (thickener)

    • Preservative (e.g., phenoxyethanol)

  • Oil Phase:

    • Light oil (e.g., sweet almond oil, jojoba oil)

    • Emulsifying wax (e.g., Polawax, Olivem 1000)

    • Cetyl alcohol (co-emulsifier and thickener)

    • This compound

  • Cool-Down Phase:

    • Vitamin E (antioxidant)

    • Additional preservative if needed

  • Equipment:

    • Two heat-resistant beakers

    • Water bath or hot plate

    • Homogenizer or high-shear mixer

    • Digital scale

    • pH meter

Procedure:

  • Phase Preparation:

    • In one beaker, combine the water phase ingredients (water, glycerin, xanthan gum). Heat to 70-75°C in a water bath, stirring until all components are dissolved.

    • In a separate beaker, combine the oil phase ingredients (light oil, emulsifying wax, cetyl alcohol). Heat this mixture to 70-75°C in a water bath until all waxes have melted. Add the this compound to the heated oil phase and stir gently.

  • Emulsification:

    • Slowly add the heated oil phase to the heated water phase while mixing with a homogenizer. Continue to mix at high speed for several minutes to form a stable emulsion.

  • Cooling:

    • Remove the emulsion from the heat and continue to stir gently as it cools.

    • When the temperature of the emulsion is below 40°C, add the cool-down phase ingredients (Vitamin E, additional preservative).

  • pH Adjustment and Final Product:

    • Check the pH of the final lotion and adjust if necessary to be within the desired range for skin application (typically pH 5.0-6.0).

    • Pour the finished lotion into sanitized containers.

Signaling Pathways and Logical Relationships

Olfactory Signal Transduction Pathway

The perception of this compound's aroma is initiated by its interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[4][23][24][25][26][27] The binding of this compound to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.[24] This cascade involves the activation of a specific G-protein (Gαolf), which in turn activates adenylyl cyclase type III.[7][23] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺ and Na⁺ ions.[7][27] This influx causes depolarization of the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the minty scent of this compound.[4][27][28]

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carveol This compound OR Olfactory Receptor (OR) (GPCR) Carveol->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na ATP ATP ATP->AC cAMP->CNG_channel Opens Depolarization Membrane Depolarization Ca_Na->Depolarization Causes Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Generates

Caption: Olfactory signal transduction cascade initiated by this compound.

Experimental Workflow for Sensory and Analytical Evaluation

A logical workflow for the comprehensive evaluation of this compound in a flavor or fragrance application involves a combination of sensory and analytical techniques. This ensures a thorough understanding of its performance and characteristics in the final product.

Experimental_Workflow cluster_formulation Formulation cluster_sensory Sensory Evaluation cluster_analytical Analytical Characterization cluster_outcome Outcome Formulation Product Formulation with this compound TriangleTest Triangle Test (Difference Testing) Formulation->TriangleTest DescriptiveAnalysis Quantitative Descriptive Analysis (QDA) Formulation->DescriptiveAnalysis GCO Gas Chromatography- Olfactometry (GC-O) Formulation->GCO Stability Stability Testing (pH, Temp, Light) Formulation->Stability Data Data Analysis & Interpretation TriangleTest->Data DescriptiveAnalysis->Data GCO->Data Stability->Data Optimization Product Optimization Data->Optimization

Caption: Experimental workflow for this compound evaluation.

References

In vitro assays for testing (-)-Carveol bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An overview of in vitro assays designed to test the bioactivity of the monoterpenoid (-)-Carveol. These protocols and notes are intended for researchers, scientists, and professionals in the field of drug development.

Application Notes

This compound is a naturally occurring monocyclic monoterpenoid alcohol found in the essential oils of plants like spearmint and caraway.[1][2] Pharmacological studies have revealed its potential as an antitumor, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective agent.[1][3] The following sections detail common in vitro assays used to investigate and quantify these biological activities.

Anticancer Bioactivity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[4] A primary method for assessing this is the MTT assay, which measures cell viability. Studies have shown that this compound can induce cell cycle arrest, a mechanism that can be investigated through flow cytometry.[4] The compound's effectiveness is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Antioxidant Bioactivity

The antioxidant properties of this compound are significantly linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] This pathway upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and thioredoxin (TRX), which protect cells from oxidative stress.[5] Common in vitro assays to measure antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the lipid peroxidation (LPO) assay.[2][5]

Anti-inflammatory Bioactivity

This compound exerts anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) pathways.[5][8] This modulation leads to a reduction in the expression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and various interleukins (e.g., IL-1β).[1][5] The levels of these inflammatory markers can be quantified in cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA).

Antimicrobial Bioactivity

The antimicrobial properties of this compound have been noted against both Gram-positive and Gram-negative bacteria, including pathogenic strains like E. coli.[9][10] The standard method to evaluate this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) — the lowest concentration of the compound that prevents visible bacterial growth.

Quantitative Data Summary

The following table summarizes the reported IC50 and EC50 values for this compound in various assays.

BioactivityAssay/Cell LineIC50 / EC50Reference
Antitumor P-815 (Mastocytoma)0.18 µM[4]
K-562 (Leukemia)0.24 µM[4]
CEM (Leukemia)0.09 µM[4]
MCF-7 (Breast Cancer)0.87 µM[4]
Neuroprotection Glutamate ExcitotoxicityIC50 = 1.1 µM[11]
Oxidative ChallengeIC50 = 5 µM[11]
Vasorelaxation 5-HT Induced ContractionEC50 = 175.82 µM[12]
KCl Induced ContractionEC50 = 344.25 µM[12]

Experimental Protocols & Workflows

A general workflow for screening the bioactivity of this compound is presented below.

G cluster_prep Preparation cluster_assays In Vitro Bioassays cluster_analysis Data Analysis Carveol (B46549) This compound Stock Solution (in DMSO or Ethanol) SerialDilutions Prepare Serial Dilutions Carveol->SerialDilutions Anticancer Anticancer (e.g., MTT Assay) SerialDilutions->Anticancer Antioxidant Antioxidant (e.g., DPPH Assay) SerialDilutions->Antioxidant AntiInflammatory Anti-inflammatory (e.g., ELISA) SerialDilutions->AntiInflammatory Antimicrobial Antimicrobial (e.g., MIC Assay) SerialDilutions->Antimicrobial DataCollection Data Collection (e.g., Absorbance Reading) Anticancer->DataCollection Antioxidant->DataCollection AntiInflammatory->DataCollection Antimicrobial->DataCollection Calculation Calculate % Inhibition / Viability DataCollection->Calculation IC50 Determine IC50/EC50 Values Calculation->IC50 Conclusion Conclusion IC50->Conclusion Final Report

General workflow for in vitro testing of this compound.
Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to determine the effect of this compound on the viability of cancer cell lines.[13][14]

Principle: Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[14][15] The concentration of these crystals, which is proportional to the number of viable cells, is measured spectrophotometrically.[15]

G start Seed Cells in 96-well Plate incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treat Treat cells with various concentrations of this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution (0.5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize shake Shake plate for 15 min to dissolve formazan solubilize->shake read Measure Absorbance at ~570 nm shake->read end Calculate Cell Viability (%) read->end

Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[16]

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570 nm.

  • Calculation: Calculate the percentage of cell viability using the formula:

    • Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

Protocol 2: DPPH Radical Scavenging Assay

This protocol assesses the free-radical scavenging capacity of this compound.[17][18]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored, non-radical form.[19][20] The reduction in absorbance at 517 nm is proportional to the antioxidant capacity.[18]

G start Prepare this compound dilutions in methanol (B129727)/ethanol mix Mix Carveol solution with DPPH solution (e.g., 1:1 v/v) start->mix controls Prepare controls: - Positive (Ascorbic Acid) - Blank (Solvent + DPPH) start->controls prepare_dpph Prepare DPPH working solution (e.g., 0.1 mM in methanol) prepare_dpph->mix incubate Incubate in the dark at room temp for 30 min mix->incubate controls->incubate read Measure Absorbance at 517 nm incubate->read end Calculate Scavenging Activity (%) read->end

Workflow for the DPPH antioxidant assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 mM working solution of DPPH in methanol. Keep it protected from light.[17]

    • Prepare a stock solution of this compound in methanol and create several dilutions.

    • Prepare similar dilutions for the positive control (e.g., ascorbic acid).

  • Reaction Setup: In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to each well. The control well should contain 100 µL of methanol and 100 µL of the DPPH solution.[17]

  • Incubation: Mix gently and incubate the plate at room temperature in the dark for 30 minutes.[19]

  • Absorbance Reading: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol 3: ELISA for Inflammatory Cytokines

This protocol is for quantifying the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by immune cells.[21][22]

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based technique that uses antibodies to detect and quantify a specific antigen (in this case, a cytokine). A capture antibody binds the cytokine, a detection antibody binds to a different epitope on the cytokine, and an enzyme-linked secondary antibody provides a signal that is measured spectrophotometrically.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS) for inflammatory stimulation

  • This compound stock solution

  • Commercial ELISA kit for the cytokine of interest (e.g., TNF-α)

  • Wash buffer, substrate solution, and stop solution (usually provided in the kit)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.[21]

    • Stimulate inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).[21]

    • Incubate for 18-24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cells or debris.

  • ELISA Protocol (General):

    • Coat a 96-well ELISA plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell supernatants and standards to the wells and incubate for 2 hours.[23]

    • Wash the plate, then add the biotinylated detection antibody and incubate.

    • Wash the plate, then add streptavidin-HRP (or equivalent enzyme conjugate) and incubate.

    • Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.[24]

    • Add the stop solution to terminate the reaction.

  • Absorbance Reading: Read the absorbance at 450 nm.

  • Calculation: Generate a standard curve from the absorbance readings of the known standards. Use this curve to determine the concentration of the cytokine in each sample.

Signaling Pathway Diagrams

Nrf2 Antioxidant Pathway

This compound activates the Nrf2 pathway, which is a primary mechanism for its antioxidant and anti-inflammatory effects.[5][6][8][25] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes.

G cluster_nucleus Inside Nucleus Carveol This compound Nrf2_Keap1 Nrf2-Keap1 Complex Carveol->Nrf2_Keap1 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Nrf2_Keap1->Nrf2 releases Antioxidant_Genes Antioxidant Genes (HO-1, TRX, GSH) ARE->Antioxidant_Genes activates transcription of Protection Cellular Protection & Reduced Inflammation Antioxidant_Genes->Protection

This compound mediated activation of the Nrf2 pathway.
NF-κB Inflammatory Pathway

This compound has been shown to inhibit the NF-κB pathway, thereby reducing inflammation.[5] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to enter the nucleus and activate pro-inflammatory gene expression.

G cluster_nucleus Inside Nucleus Carveol This compound IKK IKK Complex Carveol->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-6) NFkB->Inflammatory_Genes activates transcription of NFkB_IkB->NFkB releases Inflammation Inflammation Inflammatory_Genes->Inflammation

Inhibitory effect of this compound on the NF-κB pathway.

References

Application Notes and Protocols: (-)-Carveol in the Development of Antiparkinsonian Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Carveol, a natural monoterpenoid, has emerged as a promising neuroprotective agent with potential applications in the development of therapeutics for Parkinson's disease (PD). This document provides a detailed overview of its mechanism of action, experimental protocols for its evaluation, and a summary of quantitative data from preclinical studies. The primary neuroprotective effects of this compound are attributed to its potent antioxidant and anti-inflammatory properties, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Mechanism of Action

This compound exerts its neuroprotective effects by mitigating oxidative stress and suppressing neuroinflammatory pathways. The core of its mechanism involves the activation of the Nrf2 pathway, a master regulator of endogenous antioxidant responses.

  • Nrf2 Activation: Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus.

  • Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis and regeneration (e.g., GST, GSH).[1][2][3][4]

  • Suppression of Neuroinflammation: By activating Nrf2, this compound indirectly inhibits pro-inflammatory pathways. Activated Nrf2 signaling can antagonize the NF-κB pathway, a key regulator of inflammation. This leads to a reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

  • Inhibition of Pyroptosis: Recent studies suggest that this compound can also downregulate inflammasome-mediated pyroptosis, a form of pro-inflammatory cell death, by inhibiting the NLRP3 inflammasome.[3]

The culmination of these effects is the protection of dopaminergic neurons from the oxidative damage and inflammatory insults that are hallmarks of Parkinson's disease pathology.

Signaling Pathway of this compound's Neuroprotective Action

Carveol_Nrf2_Pathway cluster_stress Cellular Stress (e.g., LPS) cluster_carveol Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects LPS LPS Keap1_Nrf2 Keap1-Nrf2 Complex LPS->Keap1_Nrf2 Oxidative Stress Carveol This compound Carveol->Keap1_Nrf2 Inhibits Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation IKK IKK Nrf2->IKK Inhibits Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation I_kappa_B IκB IKK->I_kappa_B Phosphorylates & Degrades NF_kappa_B_p65_p50 NF-κB (p65/p50) NF_kappa_B_p65_p50_nucleus NF-κB (p65/p50) NF_kappa_B_p65_p50->NF_kappa_B_p65_p50_nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) NF_kappa_B_p65_p50_nucleus->Inflammatory_Genes Activates Transcription ARE ARE Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Response Increased Antioxidant Response Antioxidant_Genes->Antioxidant_Response Inflammation Decreased Inflammation Inflammatory_Genes->Inflammation Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Inflammation->Neuroprotection LPS_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_grouping Phase 2: Grouping & Treatment cluster_induction Phase 3: PD Induction cluster_assessment Phase 4: Assessment Acclimatize Acclimatize male albino mice (7-10 days) Group Divide mice into groups: - Control - LPS only - LPS + this compound (e.g., 50 mg/kg) - LPS + this compound + ATRA Acclimatize->Group Treatment Administer this compound or vehicle (e.g., daily for 14 days) Group->Treatment Induction Single intranigral injection of LPS (e.g., 2 µg in 2 µl saline) Treatment->Induction on a specific day during treatment Behavioral Behavioral Tests (e.g., grip strength, cylinder test) on specified days (e.g., day 1, 7, 14) Induction->Behavioral Sacrifice Sacrifice animals (e.g., on day 15) Behavioral->Sacrifice Tissue Collect and process brain tissue (striatum, hippocampus, cortex) Sacrifice->Tissue Analysis Biochemical & Histological Analysis Tissue->Analysis

References

Application Notes and Protocols for the Pharmaceutical Formulation of (-)-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Carveol, a naturally occurring monoterpenoid alcohol found in essential oils of spearmint and caraway, has garnered significant interest in the pharmaceutical field due to its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, neuroprotective, and anticancer agent.[3][4][5] The primary mechanism underlying these effects often involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[1][6][7]

Despite its therapeutic promise, the practical application of this compound is hampered by its poor aqueous solubility, which can lead to low bioavailability and limit its clinical efficacy.[4][8][9] To overcome this challenge, various formulation strategies can be employed to enhance its solubility and dissolution rate. This document provides detailed application notes and protocols for the formulation of this compound for pharmaceutical applications, focusing on techniques suitable for hydrophobic compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.

PropertyValueReference
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Appearance Clear, colorless liquid
Odor Minty, spearmint-like[8]
Boiling Point 226-227 °C[8][9]
Density 0.958 g/mL at 25 °C[8][9]
Water Solubility Insoluble/Partly soluble[8][9]
Solubility in Organic Solvents Soluble in alcohol, ethanol (B145695), and DMSO[8][9]
LogP ~2.8-3.12[9]

Formulation Strategies to Enhance Solubility and Bioavailability

Several advanced formulation techniques can be applied to improve the delivery of this compound. Below are summaries and protocols for promising approaches.

Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This technique can enhance the dissolution rate of poorly water-soluble drugs by reducing particle size, improving wettability, and converting the drug to an amorphous state.

Table 1: Comparison of Hypothetical this compound Solid Dispersion Formulations

Formulation CodeCarrierDrug:Carrier Ratio% Drug Loading (theoretical)% Entrapment Efficiency (EE)Particle Size (D₅₀) (µm)In Vitro Release (at 60 min)
CSD-PVPK30-1PVP K301:516.7%>95%50-150~70%
CSD-PVPK30-2PVP K301:109.1%>95%50-150~85%
CSD-GEL4414-1Gelucire 44/141:516.7%>95%N/A~65%
CSD-GEL5013-1Gelucire 50/131:516.7%>95%N/A~80%

Note: This table presents hypothetical data based on typical results for poorly soluble drugs formulated as solid dispersions. Actual values for this compound would require experimental determination.

Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is adapted from methods used for Carvedilol (B1668590).[10][11]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (or other suitable solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:5 w/w).

  • Dissolve both components in a minimal amount of ethanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50 °C) until a solid film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle and pass it through a suitable sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further analysis.

G cluster_prep Solid Dispersion Preparation cluster_char Characterization A Weigh this compound & Carrier B Dissolve in Solvent A->B C Solvent Evaporation (Rotary Evaporator) B->C D Drying C->D E Pulverization & Sieving D->E F Solubility Studies E->F G In Vitro Dissolution E->G H FTIR Spectroscopy E->H I DSC/XRD Analysis E->I

Caption: Nanoemulsion Preparation Workflow.

Characterization and Quality Control Protocols

Consistent and reliable characterization is essential to ensure the quality and performance of this compound formulations.

Drug Content and Encapsulation Efficiency

Protocol: Determination by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that would require optimization for this compound.

Instrumentation:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (starting point for optimization):

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210-240 nm (to be determined by UV scan of this compound)

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

Procedure for Drug Content:

  • Accurately weigh a portion of the formulation and dissolve/disperse it in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Quantify the amount of this compound by comparing the peak area to a standard curve of known concentrations.

Calculation of Encapsulation Efficiency (for nano-formulations):

  • Separate the unencapsulated ("free") drug from the formulation (e.g., by ultracentrifugation or ultrafiltration).

  • Quantify the amount of free drug in the supernatant/filtrate using the validated HPLC method.

  • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Studies

Protocol: Dialysis Bag Method for Hydrophobic Drugs

This method is suitable for evaluating the release from nano-formulations.

[6][12][13]Materials:

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Release medium (e.g., Phosphate buffered saline pH 7.4 with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions)

  • Shaking water bath or incubator

  • HPLC for analysis

Procedure:

  • Soak the dialysis tubing in the release medium as per the manufacturer's instructions.

  • Accurately place a known amount of the this compound formulation into the dialysis bag and seal both ends.

  • Immerse the sealed bag in a known volume of pre-warmed release medium (37 °C).

  • Maintain gentle agitation in a shaking water bath.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the withdrawn samples for this compound concentration using the validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

Stability Studies

Protocol: Accelerated Stability Testing

Storage Conditions:

  • Store the formulated this compound in appropriate containers at accelerated conditions, typically 40 °C ± 2 °C / 75% RH ± 5% RH.

Testing Intervals:

  • Analyze samples at 0, 1, 3, and 6 months.

Parameters to Evaluate:

  • Physical Appearance: Visual inspection for any changes in color, clarity, or phase separation.

  • Drug Content: Quantify the amount of this compound remaining using the HPLC method.

  • Degradation Products: Monitor for the appearance of any new peaks in the HPLC chromatogram, indicating degradation.

  • For Nano-formulations: Particle size, PDI, and zeta potential.

In Vivo Efficacy Evaluation Protocols

The following are established animal models to test the therapeutic efficacy of formulated this compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

[12][14][15]Procedure:

  • Acclimatize male Wistar or Sprague-Dawley rats for one week.

  • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and this compound formulation treatment groups at different doses.

  • Administer the respective treatments orally or via the intended route.

  • After a specific pre-treatment time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Nrf2 Activation Assay

This assay determines if the formulated this compound can activate its known molecular target in vivo or in vitro.

[1][6]In Vitro Protocol (Cell-based):

  • Culture a suitable cell line (e.g., HepG2, HaCaT) expressing an Antioxidant Response Element (ARE)-luciferase reporter gene.

  • Treat the cells with various concentrations of the this compound formulation.

  • After a suitable incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.

  • An increase in luciferase activity indicates the activation of the Nrf2-ARE pathway.

dot

cluster_pathway This compound Signaling Pathway Carveol This compound Formulation Cell Cell Membrane Carveol->Cell Keap1_Nrf2 Keap1-Nrf2 Complex Cell->Keap1_Nrf2 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Upregulation Response Anti-inflammatory & Antioxidant Effects Genes->Response

Caption: this compound's Nrf2 Activation Pathway.

Anticancer Activity: In Vitro Cytotoxicity Assay

Cell Line: MDA-MB-231 (human breast cancer cell line) is a commonly used model.

Protocol (MTT Assay):

  • Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serially diluted concentrations of the this compound formulation and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

The therapeutic potential of this compound can be significantly enhanced through the application of appropriate formulation strategies that address its poor water solubility. The protocols and data presented in these application notes provide a comprehensive framework for researchers and drug development professionals to formulate and evaluate this compound for various pharmaceutical applications. It is imperative that each formulation is thoroughly characterized to ensure its quality, stability, and efficacy. The provided experimental designs serve as a robust starting point for the development of novel this compound-based therapeutics.

References

Biotransformation of Limonene to (-)-Carveol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Detailed methodologies and quantitative data on the microbial conversion of limonene (B3431351) to the high-value flavor and fragrance compound, (-)-carveol (B6331534), are outlined in this comprehensive guide. These application notes provide researchers, scientists, and drug development professionals with reproducible protocols for leveraging microorganisms in the sustainable synthesis of this important monoterpenoid.

The biotransformation of readily available limonene into more valuable compounds like this compound presents an environmentally friendly and highly specific alternative to chemical synthesis. This document details protocols for utilizing various microbial strains, including fungi and bacteria, for the efficient hydroxylation of limonene.

Data Presentation: Quantitative Analysis of Limonene Biotransformation

The following tables summarize the quantitative data from various studies on the biotransformation of limonene to carveol (B46549) using different microorganisms. This allows for a clear comparison of the efficiency and product profiles of each biocatalyst.

Table 1: Biotransformation of D-Limonene to Carveol by Fungal Strains

MicroorganismStrainSubstrate (Limonene)Incubation TimeProductsYield/ConcentrationReference
Aspergillus flavusIIIMF4012D-Limonene5 dayscis-Carveol, trans-Carveol23.82% (cis), 17.21% (trans) (by GC peak area)
Aspergillus cellulosaeM-77(+)-LimoneneNot Specified(+)-cis-Carveol and other products5% (+)-cis-Carveol
Penicillium digitatumNot SpecifiedLimoneneNot Specifiedcis- and trans-Carveol, Carvone, and other minor productsNot Quantified

Table 2: Biotransformation of D-Limonene to Carveol by Bacterial Strains

MicroorganismStrainSubstrate (Limonene)Incubation TimeProductYield/ConcentrationReference
Rhodococcus opacusPWD4D-Limonene2.5 hours(+)-trans-Carveol94-97% conversion
Rhodococcus globerulusPWD8D-LimoneneNot Specified(+)-trans-Carveol and (+) CarvoneLower specific activity than R. opacus PWD4
Cellulosimicrobium cellulansEB-8-4D-LimoneneNot Specified(+)-trans-CarveolHigh conversion of 11.6 mM D-limonene to 10 mM (+)-trans-carveol

Experimental Protocols

This section provides detailed methodologies for the key experiments in the biotransformation of limonene to this compound.

Protocol 1: Biotransformation of D-Limonene using Aspergillus flavus

This protocol is based on the methodology described for Aspergillus flavus IIIMF4012, which yields a mixture of cis- and trans-carveol.

1. Media Preparation (Sabouraud Dextrose Broth - SDB)

  • Composition per 1 Liter:

    • Dextrose: 20 g

    • Peptone: 10 g

    • pH: 5.6 ± 0.2

  • Procedure:

    • Dissolve 30 g of SDB powder in 1 L of distilled water.

    • Dispense into flasks and sterilize by autoclaving at 121°C for 15 minutes.

2. Inoculum Preparation

  • Grow Aspergillus flavus on Sabouraud Dextrose Agar (B569324) (SDA) plates at 28°C for 5-7 days until sporulation.

  • Prepare a spore suspension by gently scraping the surface of the agar with a sterile loop in the presence of sterile 0.1% Tween 80 solution.

  • Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.

3. Biotransformation

  • Inoculate 100 mL of sterile SDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

  • Incubate at 28°C with shaking at 200 rpm for 48 hours (pre-culture).

  • After the pre-culture period, add D-limonene to the culture to a final concentration of 0.1% (v/v). It is advisable to add the limonene as an emulsion with a small amount of a non-ionic surfactant like Tween 80 to improve dispersion.

  • Continue the incubation under the same conditions for 5 days.

4. Product Extraction and Analysis

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate (B86663).

  • Concentrate the extract under reduced pressure.

  • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp at 3°C/min to 180°C, then ramp at 10°C/min to 280°C and hold for 5 min.

    • Carrier Gas: Helium.

    • Ion Source Temperature: 230°C.

    • Identify products by comparing their mass spectra and retention times with authentic standards of cis- and trans-carveol.

Protocol 2: Biotransformation of D-Limonene using Rhodococcus opacus

This protocol is adapted from studies on Rhodococcus opacus PWD4, which is highly efficient in producing (+)-trans-carveol. A key aspect of this protocol is the induction of the necessary enzymes by growing the cells on toluene (B28343).

1. Media Preparation (Mineral Salts Medium)

  • Composition per 1 Liter:

    • (NH₄)₂SO₄: 2.0 g

    • KH₂PO₄: 1.0 g

    • Na₂HPO₄·2H₂O: 3.0 g

    • MgSO₄·7H₂O: 0.2 g

    • Trace element solution: 1 mL (containing per liter: 400 mg ZnSO₄·7H₂O, 40 mg CoCl₂·6H₂O, 200 mg MnSO₄·H₂O, 20 mg CuSO₄·5H₂O, 10 mg NiCl₂·6H₂O, 30 mg H₃BO₃, 60 mg Na₂MoO₄·2H₂O)

    • FeSO₄·7H₂O solution (0.5 g/L): 1 mL

  • Procedure:

    • Prepare the base medium and the iron sulfate solution separately and autoclave.

    • Aseptically add the sterile iron sulfate solution to the cooled base medium.

2. Inoculum Preparation and Induction

  • Inoculate a loopful of Rhodococcus opacus PWD4 from a nutrient agar plate into 50 mL of the mineral salts medium supplemented with 0.5% (w/v) glucose and grow overnight at 30°C with shaking at 200 rpm.

  • To induce the limonene-hydroxylating enzymes, transfer the culture to a fresh mineral salts medium where toluene is provided as the sole carbon source. This can be done in a chemostat or a fed-batch culture with a controlled feed of toluene. A simpler approach for lab scale is to use a two-phase system where a layer of a non-toxic carrier solvent (e.g., hexadecane) containing toluene is overlaid on the aqueous culture.

  • Grow the cells until they reach the late exponential phase (OD600 of approximately 2-3).

3. Biotransformation

  • Harvest the induced cells by centrifugation (5000 x g for 10 min) and wash twice with sterile phosphate (B84403) buffer (50 mM, pH 7.0).

  • Resuspend the cell pellet in the same buffer to a final cell density (dry weight) of 1-5 g/L.

  • Add D-limonene to the cell suspension. Due to the toxicity of limonene at high concentrations, a fed-batch or a two-phase system is recommended. For a simple batch reaction, start with a low concentration (e.g., 1-5 mM).

  • Incubate at 30°C with vigorous shaking for 2-4 hours, monitoring the conversion of limonene and the formation of carveol.

4. Product Extraction and Analysis

  • Pellet the cells by centrifugation.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Analyze the organic extract by GC-MS as described in Protocol 1.

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic pathway of limonene to carveol and a general experimental workflow for the biotransformation process.

Biotransformation_Workflow cluster_prep Preparation cluster_culture Cultivation & Biotransformation cluster_analysis Analysis Media Media Preparation PreCulture Pre-culture Growth Media->PreCulture Inoculum Inoculum Preparation Inoculum->PreCulture Biotransformation Addition of Limonene & Incubation PreCulture->Biotransformation Extraction Product Extraction Biotransformation->Extraction Analysis GC-MS Analysis Extraction->Analysis

Figure 1. A generalized workflow for the microbial biotransformation of limonene.

Metabolic_Pathway Limonene (-)-Limonene (B1674923) Carveol (-)-trans-Carveol Limonene->Carveol Allylic Hydroxylation at C6 Enzyme Cytochrome P450 Limonene-6-hydroxylase (e.g., CYP71D18) Enzyme->Limonene

Figure 2. The enzymatic conversion of (-)-limonene to (-)-trans-carveol.

These protocols and data serve as a foundational guide for the development and optimization of microbial systems for the production of this compound. The choice of microorganism and the fine-tuning of fermentation parameters will be critical in achieving high yields and product specificity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (-)-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of (-)-Carveol (B6331534) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to this compound are the reduction of (-)-carvone (B1668593) and the allylic oxidation of (-)-limonene (B1674923). The reduction of (-)-carvone is often preferred due to the commercial availability of the starting material and generally higher yields of specific isomers.

Q2: Which reducing agent is best for the synthesis of (-)-cis-Carveol from (-)-carvone?

A2: The Luche reduction, which utilizes sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (CeCl₃), is a highly effective method for the chemoselective 1,2-reduction of α,β-unsaturated ketones like carvone (B1668592) to the corresponding allylic alcohol. This method is known for its high yield and stereoselectivity, favoring the formation of the cis-isomer.[1]

Q3: What are the advantages of biocatalytic methods for this compound synthesis?

A3: Biocatalytic methods, such as the use of microorganisms or isolated enzymes, offer several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure), and a reduced environmental footprint compared to some chemical methods. They can directly hydroxylate (-)-limonene to this compound.

Q4: How can I purify the synthesized this compound?

A4: Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel.[1] The choice of eluent is crucial for separating this compound from unreacted starting materials and byproducts. A common solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). Fractional distillation under reduced pressure can also be employed, particularly for larger scale purifications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Synthesis Route 1: Reduction of (-)-Carvone

Issue 1: Low yield of this compound in the Luche Reduction.

  • Question: My Luche reduction of (-)-carvone resulted in a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer:

    • Suboptimal Reagent Ratio: An incorrect ratio of NaBH₄ to CeCl₃ and the substrate can lead to incomplete reaction or side reactions. It is crucial to use the optimal stoichiometry.

    • Moisture Contamination: The presence of excessive water can decompose the reducing agent. While the Luche reduction is tolerant to some water, using anhydrous methanol (B129727) is recommended for optimal results.

    • Low Reaction Temperature: While the reaction is typically run at or below room temperature, very low temperatures can slow down the reaction rate, leading to incomplete conversion within the given timeframe.

    • Inefficient Quenching and Work-up: Product loss can occur during the work-up. Ensure the reaction is properly quenched, and the extraction is performed efficiently with an appropriate solvent.

Issue 2: Formation of unexpected byproducts.

  • Question: I am observing byproducts in my reaction mixture after the reduction of (-)-carvone. What are they and how can I minimize their formation?

  • Answer:

    • Formation of Saturated Alcohols: Over-reduction can lead to the formation of dihydrocarveol. This is more common with stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) but can occur with NaBH₄ under certain conditions. The Luche reagent is specifically designed to prevent this 1,4-conjugate addition.

    • Formation of trans-Carveol: While the Luche reduction favors the cis-isomer, the formation of some trans-Carveol can occur. The stereoselectivity is influenced by the solvent and temperature. Using methanol as the solvent generally gives high selectivity for the cis-product.

Synthesis Route 2: Allylic Oxidation of (-)-Limonene

Issue 1: Low conversion of (-)-Limonene.

  • Question: The allylic oxidation of my (-)-limonene is showing low conversion. What factors could be affecting this?

  • Answer:

    • For Chemical Oxidation:

      • Inefficient Light Source (Photo-oxidation): If you are performing a photo-oxidation, the wavelength and intensity of the light source are critical. Ensure your lamp is appropriate for the photosensitizer being used.

      • Catalyst Deactivation: In catalytic oxidations, the catalyst may be deactivated by impurities in the starting material or solvent. Ensure high purity of all reagents.

    • For Biocatalytic Oxidation:

      • Substrate Toxicity: Limonene (B3431351) can be toxic to microorganisms at high concentrations, inhibiting their metabolic activity. Gradual addition of the substrate can help mitigate this.

      • Suboptimal Culture Conditions: Factors such as pH, temperature, aeration, and media composition are crucial for optimal microbial growth and enzyme activity. These parameters should be carefully controlled and optimized for the specific microorganism being used.

Issue 2: Poor selectivity and formation of multiple oxidation products.

  • Question: My oxidation of (-)-limonene is producing a mixture of carvone, carveol (B46549) isomers, and other oxygenated products. How can I improve the selectivity for this compound?

  • Answer:

    • For Chemical Oxidation: The choice of oxidant and catalyst is key. Some systems are more prone to over-oxidation to carvone. Careful control of reaction time and temperature can also help to isolate the desired alcohol intermediate.

    • For Biocatalytic Oxidation: The product profile is highly dependent on the specific enzymes present in the microorganism. Some organisms may contain dehydrogenases that further oxidize the initially formed carveol to carvone. Optimizing the expression of the specific cytochrome P450 enzyme responsible for the hydroxylation of limonene to carveol, while minimizing the activity of carveol dehydrogenase, can improve selectivity.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of (-)-cis-Carveol from (-)-Carvone.

Reducing AgentTypical Yield of (-)-cis-CarveolReaction ConditionsNotes
NaBH₄ / CeCl₃ (Luche Reagent)~80-95%Methanol, 20°CHigh chemoselectivity for 1,2-reduction, high stereoselectivity for the cis-isomer.[1]
LiAlH₄Yields vary, often a mixture of isomersAnhydrous diethyl ether, -78°C to room temp.Powerful reducing agent, can lead to over-reduction and lower stereoselectivity.[2]
(i-Bu)₂AlH (DIBAL-H)Yields varyToluene or hexane, low temperaturesCan be a selective reducing agent, but conditions need to be carefully controlled.[1]

Table 2: Product Distribution in the Biocatalytic Oxidation of D-Limonene.

BiocatalystSubstrateProduct(s)Yield/DistributionReference
Aspergillus flavusD-Limonenecis-Carveol and trans-Carveol23.82% cis-Carveol, 17.21% trans-Carveol

Experimental Protocols

Protocol 1: Synthesis of (-)-cis-Carveol via Luche Reduction of (-)-Carvone

This protocol is adapted from a general procedure for the Luche reduction.

Materials:

  • (-)-Carvone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 2N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (-)-carvone and CeCl₃·7H₂O in methanol and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve NaBH₄ in methanol.

  • Slowly add the NaBH₄ solution to the (-)-carvone solution at 0°C with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Once the reaction is complete, quench by slowly adding 2N HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (-)-cis-Carveol.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Biocatalytic Synthesis of this compound from (-)-Limonene

This is a general protocol and requires optimization for specific microbial strains.

Materials:

  • Selected microorganism (e.g., Aspergillus flavus)

  • Appropriate growth medium

  • (-)-Limonene

  • Ethyl acetate

Procedure:

  • Cultivate the selected microorganism in a suitable growth medium until it reaches the desired growth phase (e.g., late exponential phase).

  • Add (-)-limonene to the culture. To avoid toxicity, it can be added neat in small increments over time or dissolved in an inert solvent.

  • Incubate the culture under optimal conditions of temperature, pH, and aeration for a predetermined period (e.g., 24-72 hours).

  • Monitor the conversion of (-)-limonene and the formation of this compound using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the desired conversion is achieved, extract the entire culture broth with ethyl acetate.

  • Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting oil containing this compound isomers by column chromatography.

Mandatory Visualization

experimental_workflow_reduction cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dissolve (-)-Carvone & CeCl3·7H2O in MeOH cool Cool to 0°C start->cool add_nabh4 Add NaBH4 solution dropwise cool->add_nabh4 prepare_nabh4 Prepare NaBH4 in MeOH prepare_nabh4->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with 2N HCl monitor->quench evaporate Evaporate MeOH quench->evaporate extract Extract with Et2O evaporate->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure (-)-cis-Carveol purify->product

Caption: Workflow for the synthesis of (-)-cis-Carveol via Luche reduction.

troubleshooting_low_yield cluster_reduction (-)-Carvone Reduction cluster_oxidation (-)-Limonene Oxidation start Low Yield of this compound check_reagents Check Reagent Stoichiometry start->check_reagents check_moisture Ensure Anhydrous Conditions start->check_moisture check_temp Verify Reaction Temperature start->check_temp check_workup Optimize Work-up Procedure start->check_workup check_light Verify Light Source (Photo-oxidation) start->check_light check_catalyst Check for Catalyst Deactivation start->check_catalyst check_toxicity Address Substrate Toxicity (Biocatalysis) start->check_toxicity check_conditions Optimize Culture Conditions (Biocatalysis) start->check_conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Overcoming challenges in the purification of (-)-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (-)-Carveol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound mixture synthesized from the reduction of (-)-carvone?

A1: The most common impurities include unreacted (-)-carvone, and diastereomers of this compound, namely (+)-isocarveol, (-)-isocarveol, and (+)-neoisocarveol. The presence and ratio of these impurities depend on the reducing agent and reaction conditions used. Limonene may also be present as a byproduct.

Q2: Which purification technique is most suitable for separating this compound from its isomers and unreacted starting material?

A2: Both silica (B1680970) gel column chromatography and fractional vacuum distillation are effective methods. The choice depends on the scale of the purification, the desired purity, and the available equipment. Column chromatography is often preferred for smaller scales and for separating isomers with very close boiling points. Fractional distillation is more suitable for larger quantities.

Q3: My this compound appears to be degrading during distillation, indicated by a color change and the appearance of new spots on my TLC plate. How can I prevent this?

A3: Terpene alcohols like carveol (B46549) can be sensitive to heat.[1] To prevent thermal degradation, it is crucial to perform the distillation under reduced pressure.[2] This lowers the boiling point of the compounds, minimizing the risk of decomposition. Ensure your vacuum system is efficient and stable throughout the distillation process.

Q4: I am having trouble separating the cis- and trans-isomers of this compound using silica gel chromatography. What can I do?

A4: Separating diastereomers like cis- and trans-carveol can be challenging due to their similar polarities.[3] If you are using a standard solvent system like hexane (B92381)/ethyl acetate (B1210297) and observing co-elution, you can try a shallower solvent gradient. This means increasing the polarity of the eluent more slowly. Alternatively, you can try a different solvent system, for example, one incorporating dichloromethane (B109758) or toluene, which can alter the selectivity of the separation. Using a higher-resolution silica gel (smaller particle size) may also improve separation.

Q5: Can I purify this compound by crystallization?

A5: While crystallization is a powerful purification technique for solid compounds, this compound is a liquid at room temperature, which makes direct crystallization challenging.[4] However, it is possible to crystallize certain derivatives of carveol, which can then be converted back to the pure alcohol. For monoterpenoid alcohols, crystallization often requires low temperatures and careful solvent selection. A two-solvent system (one in which the compound is soluble and another in which it is insoluble) can sometimes be effective.[4][5]

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause Solution
Co-elution of this compound and (-)-Carvone The polarity of the solvent system is too high, causing the more polar carvone (B1668592) to travel too quickly down the column.Decrease the polarity of your eluent. If using a hexane/ethyl acetate system, increase the proportion of hexane. For example, if you are using an 8:2 hexane:ethyl acetate mixture, try 9:1. A good starting point is to find a solvent system where the Rf of this compound on a TLC plate is around 0.25-0.35.
Poor separation of this compound isomers (cis/trans) The isomers have very similar polarities, leading to overlapping bands on the column.Use a shallower solvent gradient. Start with a very non-polar mobile phase and increase the polarity very slowly. You can also try a different stationary phase, such as alumina, or a different solvent system to alter the selectivity.[3]
Streaking of spots on TLC and broad bands on the column The sample may be overloaded, or the compound may be interacting strongly and irreversibly with the silica gel. It could also be due to acidic impurities if the compound is base-sensitive.Dilute your sample before loading it onto the column. If streaking persists, you can try adding a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the eluent to neutralize active sites on the silica.[6]
This compound is not eluting from the column The solvent system is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent. If you started with a high hexane concentration in your hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Fractional Vacuum Distillation
Problem Possible Cause Solution
Product is darkening or decomposing in the distillation flask The distillation temperature is too high, causing thermal degradation of the heat-sensitive terpene alcohol.Increase the vacuum to further lower the boiling point. Ensure the heating mantle is not set to a temperature significantly higher than the boiling point of the fraction being collected. Use a stirring bar to ensure even heating.
Poor separation of fractions (isomers distilling together) The boiling points of the isomers are very close. The distillation column is not efficient enough.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges) to increase the number of theoretical plates.[7] Also, ensure a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases in the column.
"Bumping" or violent boiling of the liquid Uneven heating or the absence of a boiling aid. Boiling stones are not effective under vacuum.Always use a magnetic stir bar and stirrer to ensure smooth and even boiling. A Claisen adapter can also help to prevent bumping liquid from contaminating the distillate.
Difficulty maintaining a stable vacuum Leaks in the distillation apparatus.Ensure all glass joints are properly sealed with vacuum grease. Check all tubing and connections for cracks or loose fittings.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Method Typical Conditions Reported Yield Achieved Purity Key Considerations
Silica Gel Column Chromatography Stationary Phase: Silica Gel 60Eluent: Hexane:Ethyl Acetate (8:2 v/v)[8][9]~80% for (-)-cis-carveol[8][9]>95% (can be higher depending on separation)Good for small to medium scale. Effective for separating diastereomers with optimized solvent gradient. Can be time-consuming.
Fractional Vacuum Distillation Pressure: ~10-20 mmHgBoiling Point: ~101-108 °C at 10-16 mmHg[4][5][8][10][11][12][13]Generally high, but can be reduced by thermal decomposition if not performed under sufficient vacuum.Variable, depends on the efficiency of the fractionating column and the boiling point differences of the components.Best for large-scale purification. Requires careful control of temperature and pressure to avoid degradation. Less effective for separating isomers with very close boiling points.
Crystallization Requires derivatization or the use of co-crystals. Direct crystallization is difficult due to the liquid nature of carveol at room temperature.VariablePotentially very high (>99%)Not a standard method for direct purification of this compound. More complex as it involves additional reaction and purification steps.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol is based on the purification of (-)-cis-carveol (B72456) from a reduction mixture of (-)-carvone.[8][9]

1. Materials and Equipment:

  • Crude this compound mixture
  • Silica gel (60 Å, 230-400 mesh)
  • Solvents: n-Hexane and Ethyl Acetate (HPLC grade)
  • Glass chromatography column
  • TLC plates (silica gel coated)
  • TLC chamber and UV lamp
  • Collection tubes or flasks
  • Rotary evaporator

2. Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude mixture in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a hexane:ethyl acetate (8:2) solvent system.

    • Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate). Identify the spots corresponding to this compound and major impurities like (-)-carvone. The more polar compounds will have a lower Rf value.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the hexane:ethyl acetate (8:2) eluent.

    • Pour the slurry into the column, allowing the solvent to drain slowly as you add more slurry, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Once the silica has settled, add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Allow the sample to absorb into the silica gel until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent (hexane:ethyl acetate 8:2) to the top of the column.

    • Begin collecting fractions.

    • Continuously monitor the fractions by TLC to track the elution of this compound and any impurities.

    • Combine the fractions that contain pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Yield and Purity Analysis:

    • Determine the mass of the purified product to calculate the yield.

    • Assess the purity by GC-MS or NMR spectroscopy.

Protocol 2: Purification of this compound by Fractional Vacuum Distillation

1. Materials and Equipment:

  • Crude this compound mixture
  • Round-bottom flask
  • Fractionating column (e.g., Vigreux)
  • Distillation head with condenser and vacuum adapter
  • Receiving flasks
  • Heating mantle
  • Magnetic stirrer and stir bar
  • Vacuum pump and pressure gauge (manometer)
  • Cold trap

2. Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus. Ensure all joints are properly greased to maintain a good vacuum seal.

    • Place the crude this compound mixture and a magnetic stir bar into the round-bottom flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • Distillation Process:

    • Turn on the magnetic stirrer.

    • Start the vacuum pump and allow the pressure in the system to stabilize at the desired level (e.g., 10-20 mmHg).

    • Begin heating the distillation flask gently.

    • Observe the vapor rising through the fractionating column.

    • Collect the initial fraction (forerun), which will likely contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure (refer to boiling point data at reduced pressures), switch to a clean receiving flask to collect the main fraction.[4][5][8][10][11][12][13]

    • Continue to collect the main fraction as long as the temperature remains stable.

    • If there are higher-boiling impurities, the temperature may rise again after the main fraction has distilled. This fraction should be collected separately.

  • Shutdown and Analysis:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.

    • Weigh the main fraction to determine the yield.

    • Analyze the purity of the collected fraction using GC-MS or NMR.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_start Starting Material cluster_purification Purification Method Selection cluster_chromatography Column Chromatography cluster_distillation Fractional Vacuum Distillation crude Crude this compound (from (-)-Carvone reduction) decision Choose Purification Method crude->decision tlc 1. TLC Analysis (e.g., Hex:EtOAc 8:2) decision->tlc Small Scale / High Purity Needed setup 1. Assemble Apparatus decision->setup Large Scale packing 2. Pack Silica Gel Column tlc->packing loading 3. Load Crude Sample packing->loading elution 4. Elute and Collect Fractions loading->elution analysis 5. Analyze Fractions by TLC elution->analysis pooling 6. Pool Pure Fractions analysis->pooling evaporation 7. Solvent Evaporation pooling->evaporation pure_chrom Purified this compound evaporation->pure_chrom vacuum 2. Apply Vacuum setup->vacuum heating 3. Gentle Heating vacuum->heating fractions 4. Collect Fractions (Forerun, Main, Residue) heating->fractions pure_dist Purified this compound fractions->pure_dist

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree for Column Chromatography Co-elution

troubleshooting_tree start Problem: Co-elution of This compound and Impurity check_rf Are Rf values of spots on TLC very close? start->check_rf shallow_gradient Action: Use a shallower solvent gradient check_rf->shallow_gradient Yes check_loading Is the column overloaded? check_rf->check_loading No change_solvent Action: Change solvent system (e.g., add DCM or Toluene) shallow_gradient->change_solvent change_stationary Action: Try a different stationary phase (e.g., Alumina) change_solvent->change_stationary reduce_load Action: Reduce sample load check_loading->reduce_load Yes check_streaking Is there streaking on TLC? check_loading->check_streaking No add_modifier Action: Add a modifier to eluent (e.g., 0.1% Triethylamine) check_streaking->add_modifier Yes repack_column Action: Repack column carefully to avoid channeling check_streaking->repack_column No

Caption: Decision tree for troubleshooting co-elution in column chromatography.

References

Technical Support Center: Synthesis of (-)-Carveol from Carvone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Carveol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the reduction of carvone (B1668592) to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound from carvone?

A1: The reduction of carvone, an α,β-unsaturated ketone, can lead to several side products depending on the reducing agent and reaction conditions used.[1][2] The primary side reactions involve the reduction of the endocyclic or exocyclic carbon-carbon double bonds in addition to, or instead of, the target carbonyl group.

Common side products include:

  • Diastereomers of Carveol (B46549): Besides the desired (-)-cis-Carveol, the formation of (-)-trans-Carveol (isocarveol), neocarveol, and neoisocarveol can occur. The stereoselectivity is highly dependent on the reduction method.

  • Dihydrocarvone: This results from the 1,4-conjugate reduction of the double bond within the cyclohexenone ring.[1]

  • Carvomenthol: Complete reduction of both the carbonyl group and the endocyclic double bond yields carvomenthol.[1]

  • Carvomenthone: Reduction of only the endocyclic double bond leads to carvomenthone.[3][4]

  • Limonene (B3431351): Under certain conditions, such as the Wolff-Kishner reduction, the carbonyl group can be completely removed to form limonene.[1]

Q2: My yield of this compound is very low. What are the likely causes?

A2: Low yields of this compound can be attributed to several factors:

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. Strong, non-selective reducing agents like LiAlH₄ can lead to a mixture of products. Milder, more chemoselective reagents are preferred.[5]

  • Incorrect Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the product distribution. For instance, in catalytic hydrogenation, higher temperatures may favor the formation of fully saturated products.[6]

  • Formation of Byproducts: The prevalence of the side reactions mentioned in Q1 will naturally decrease the yield of the desired product.

  • Incomplete Reaction: Insufficient reaction time or a deactivated catalyst/reagent can lead to a significant amount of unreacted carvone remaining.[7]

Q3: How can I improve the diastereoselectivity of the reduction to favor (-)-cis-Carveol?

A3: Achieving high diastereoselectivity is a key challenge. The Luche reduction (NaBH₄ with CeCl₃·7H₂O) is a widely recognized method for the highly selective 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, minimizing conjugate reduction.[5][7][8] The cerium chloride is thought to coordinate with the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack to the carbonyl carbon.[7] This method is known to produce high yields of the cis-carveol isomer.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of Dihydrocarvone in Product Mixture 1,4-conjugate addition has occurred. This is common with reagents like zinc and acetic acid.[1]Switch to a reagent system that favors 1,2-reduction, such as the Luche reagent (NaBH₄/CeCl₃).[8]
Formation of Saturated Byproducts (Carvomenthol, Carvomenthone) Over-reduction, typically during catalytic hydrogenation.[1]Optimize hydrogenation conditions: use a more selective catalyst (e.g., Pd/Al₂O₃), lower the reaction temperature, and carefully monitor the reaction progress to stop it after the desired conversion.[6]
Significant Amount of Unreacted Carvone Insufficient reducing agent, deactivated reagent, or too short a reaction time.Ensure the correct stoichiometry of the reducing agent. For Luche reductions, using 1 equivalent of NaBH₄ and 0.5 equivalents of CeCl₃·7H₂O has been shown to be effective.[7] Monitor the reaction by TLC until completion.
Formation of Multiple Carveol Isomers Lack of stereocontrol in the reduction.Employ a stereoselective reduction method. The Meerwein-Ponndorf-Verley (MPV) reduction is known for its chemoselectivity for the carbonyl group.[1][9] The Luche reduction also provides good diastereoselectivity.[5]

Quantitative Data Summary

The selectivity of carvone reduction is highly dependent on the chosen method. The following table summarizes typical product distributions for common reduction methods.

Reduction Method Reagents Major Product(s) Minor Product(s) Approximate Yield of Major Product Reference
Luche ReductionNaBH₄, CeCl₃·7H₂O in Methanol (B129727)(-)-cis-CarveolOther Carveol Isomers92%[7]
Meerwein-Ponndorf-Verley (MPV)Al(O-i-Pr)₃ in IsopropanolCarveolMinimal side productsHigh chemoselectivity reported[1][10]
Catalytic HydrogenationH₂, Pd/Al₂O₃ in TolueneCarveolCarvotanacetone, Carvomenthone~20% selectivity for Carveol[6]
BioreductionE. coli with Ene Reductase(2R,5R)-dihydrocarvone-95.6%[11]

Experimental Protocols

Protocol 1: Luche Reduction of (-)-Carvone (B1668593) to (-)-cis-Carveol[5][7]

This protocol is optimized for the chemoselective 1,2-reduction of the carbonyl group.

  • Preparation: Dissolve (-)-carvone (e.g., 20.0 mmol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, e.g., 5.0 mmol) in methanol (150 mL) in a round-bottom flask. Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: In a separate flask, dissolve sodium borohydride (B1222165) (NaBH₄, e.g., 20.0 mmol) in methanol (100 mL). Add this solution dropwise to the carvone solution over 5 minutes using a dropping funnel.

  • Reaction: After the complete addition of the NaBH₄ solution, remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase hexane:EtOAc = 5:1). The reaction is typically complete within 30 minutes.

  • Workup: Quench the reaction by adding 2N HCl (50 mL). Extract the product with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography.

Visualizations

Reaction Pathways

The following diagram illustrates the primary reduction pathways of carvone, highlighting the desired reaction to carveol and the common side reactions.

G cluster_main Main Reaction Pathways Carvone (-)-Carvone Carveol This compound (Desired Product) Carvone->Carveol 1,2-Reduction (Luche, MPV) Dihydrocarvone Dihydrocarvone (1,4-Reduction) Carvone->Dihydrocarvone 1,4-Reduction Carvomenthone Carvomenthone (Endocyclic C=C Reduction) Carvone->Carvomenthone C=C Reduction Carvomenthol Carvomenthol (Full Saturation) Carveol->Carvomenthol C=C Reduction Carvomenthone->Carvomenthol C=O Reduction

Caption: Reduction pathways of (-)-Carvone.

Experimental Workflow: Luche Reduction

This diagram outlines the key steps in the synthesis of this compound via the Luche reduction.

Luche_Workflow start Start dissolve Dissolve Carvone & CeCl3·7H2O in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 Solution Dropwise cool->add_nabh4 react React at Room Temp (Monitor by TLC) add_nabh4->react quench Quench with HCl react->quench extract Extract with Diethyl Ether quench->extract purify Dry and Purify (Chromatography) extract->purify end This compound purify->end

Caption: Workflow for the Luche reduction of Carvone.

References

Technical Support Center: Stability and Degradation of (-)-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (-)-Carveol under various storage conditions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed, airtight container, protected from light, at refrigerated temperatures, ideally at -20°C. For short-term laboratory use, it can be kept in a cool, dry, and dark place, away from direct sunlight and sources of heat. The container should be flushed with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q2: What is the expected shelf life of this compound?

A2: When stored under ideal conditions (-20°C, protected from light and air), the shelf life of this compound is at least two years. However, the actual shelf life can be affected by the purity of the compound and the specific storage conditions. It is recommended to re-analyze the purity of the material after prolonged storage.

Q3: What are the primary factors that can cause degradation of this compound?

A3: The primary factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV light can induce photodegradation.

  • Oxygen: Oxidation can occur in the presence of air.

  • Strong Oxidizing Agents: Contact with strong oxidizers can cause rapid decomposition.[1]

  • pH: Although specific data is limited, extremes in pH could potentially lead to degradation.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation studies on this compound are not extensively documented, based on the degradation of the closely related compound carvone (B1668592), potential degradation products may include dihydrocarveol, dihydrocarvone, and carvone camphor.[2] Oxidation of the side-chain is also a possibility for alicyclic ketones and alcohols.[3]

Q5: How can I visually inspect for degradation of this compound?

A5: this compound is typically a clear, colorless to pale yellow liquid.[4][5] Any significant change in color (e.g., turning dark yellow or brown), the appearance of cloudiness, or the formation of precipitates may indicate degradation. A noticeable change in its characteristic spearmint-like odor could also be an indicator.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected experimental results or low purity of this compound. Degradation due to improper storage.- Verify storage conditions (temperature, light exposure, container seal).- Perform a purity analysis (e.g., by GC or HPLC) to confirm the integrity of the stock.- If degradation is confirmed, use a fresh, properly stored batch of this compound.
Change in color or odor of the this compound sample. Oxidation or contamination.- Discard the sample if significant changes are observed.- For future prevention, ensure containers are flushed with an inert gas before sealing and use clean handling tools to avoid cross-contamination.
Precipitate formation in the this compound sample. Polymerization or formation of insoluble degradation products.- Do not use the sample as the presence of unknown impurities can affect experimental outcomes.- Review storage conditions to prevent future occurrences.
Inconsistent results between different aliquots of this compound. Inhomogeneous degradation or contamination.- Gently mix the stock solution before taking an aliquot (if stored as a liquid).- Ensure that each aliquot is stored under identical conditions.

Data Presentation

Table 1: Summary of this compound Stability Under Different Conditions

Condition Parameter Observation/Recommendation Reference
Temperature -20°CStable for at least 2 years.[6]
4°C (Refrigerated)Recommended for short to medium-term storage.[2]
Ambient (Room Temp)Generally stable, but risk of degradation increases over time. Should be stored in a cool place.[1]
Elevated (>40°C)Increased potential for degradation. Avoid prolonged exposure.[7]
Light DarkEssential for preventing photodegradation.[8][9]
UV LightCan induce degradation. Store in amber or opaque containers.[8][9]
Atmosphere Inert Gas (N₂, Ar)Minimizes oxidation. Recommended for long-term storage.-
Air (Oxygen)Can lead to oxidation over time.[8][9]
pH NeutralGenerally considered stable.[2]
Acidic/BasicPotential for degradation, especially at pH extremes.[10]
Incompatible Materials Strong OxidizersCan cause violent reactions and rapid decomposition.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method (e.g., GC-MS or HPLC-UV/MS) to identify and quantify this compound and any degradation products.

Protocol 2: Stability-Indicating GC-MS Method for this compound

This protocol provides a starting point for developing a Gas Chromatography-Mass Spectrometry (GC-MS) method to assess the stability of this compound.

1. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

  • Selected Ion Monitoring (SIM) for this compound: m/z 84, 109, 134 (for cis-carveol) or 84, 109, 152 (for trans-carveol).

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

degradation_pathway Carveol This compound Carvone Carvone Carveol->Carvone Oxidation Dihydrocarveol Dihydrocarveol Carveol->Dihydrocarveol Reduction Oxidation Oxidation Reduction Reduction Isomerization Isomerization Dihydrocarvone Dihydrocarvone Carvone->Dihydrocarvone Reduction CarvoneCamphor Carvone Camphor Carvone->CarvoneCamphor Photochemical Isomerization experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC GCMS GC-MS Acid->GCMS Base Base Hydrolysis Base->HPLC Base->GCMS Oxidation Oxidation Oxidation->HPLC Oxidation->GCMS Thermal Thermal Stress Thermal->HPLC Thermal->GCMS Photo Photostability Photo->HPLC Photo->GCMS ID Identify Degradants HPLC->ID Quantify Quantify Degradation HPLC->Quantify GCMS->ID GCMS->Quantify Pathway Elucidate Pathway ID->Pathway Quantify->Pathway start This compound Sample start->Acid start->Base start->Oxidation start->Thermal start->Photo troubleshooting_guide cluster_degradation Potential Degradation cluster_other Other Issues start Inconsistent Experimental Results? check_purity Check Purity of this compound Stock start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok check_storage Review Storage Conditions (Temp, Light, Air) purity_ok->check_storage No check_protocol Review Experimental Protocol purity_ok->check_protocol Yes new_batch Use Fresh Batch of this compound check_storage->new_batch check_reagents Check Other Reagents & Equipment check_protocol->check_reagents

References

Technical Support Center: Optimizing (-)-Carveol Extraction from Spearmint Oil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of (-)-Carveol from spearmint oil. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in your experimental design and execution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete initial extraction from plant material.Increase the duration of steam or hydrodistillation to ensure all volatile oils are extracted.[1]
This compound degradation at high temperatures.Employ vacuum distillation to lower the boiling point of the components and prevent thermal degradation.[1]
Significant amount of this compound remains in the hydrosol.Re-extract the aqueous phase (hydrosol) with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to recover dissolved oil.[1]
Suboptimal hydrodistillation parameters.Optimize hydrodistillation conditions. Studies have shown that adjusting the pH to be more acidic (e.g., pH 2) can double the essential oil yield.[2][3] Adding NaCl (e.g., 1-1.5%) can also increase the yield.[2][3]
Presence of Impurities (e.g., Limonene) Similar boiling points of this compound and Limonene making separation by simple distillation difficult.Fractional Distillation: While challenging due to close boiling points, using a longer fractionating column with high efficiency can improve separation.[1][4]
Column Chromatography: This is a highly effective method. Use a polar stationary phase like silica (B1680970) gel. Limonene, being less polar, will elute first with a non-polar mobile phase (e.g., hexanes). Gradually increase the solvent polarity (e.g., by adding ethyl acetate) to elute the more polar this compound.[1]
Supercritical Fluid Chromatography (SFC): This technique has been shown to be effective in separating carvone (B1668592) from limonene.[1]
Poor Separation in Column Chromatography Improperly packed column (channeling).Ensure the column is packed uniformly to prevent uneven flow of the mobile phase.[1]
Inappropriate solvent system.The polarity of the eluent is critical. If the solvent is too polar, all compounds will elute too quickly with poor separation. If it is not polar enough, the compounds may not move. A systematic approach, starting with a non-polar solvent and gradually increasing polarity, is recommended.[1]
Overloading the column.The amount of sample should be appropriate for the size of the column to avoid broad, overlapping bands.[1]
Off-Odor in Final Product Presence of impurities or degradation products.Terpenes are susceptible to oxidation, which can alter their aroma. Minimize exposure to air and high temperatures during the purification process.[1]
Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting and purifying this compound from spearmint oil?

A1: The most common methods include:

  • Steam Distillation: For the initial extraction of essential oil from the plant material.[1][5]

  • Hydrodistillation: An alternative to steam distillation where the plant material is in direct contact with boiling water.[1][2][3]

  • Fractional Distillation: To separate components of the essential oil based on their boiling points.[1][4]

  • Column Chromatography: A highly effective method for purifying this compound from other components, particularly limonene, based on polarity.[1]

Q2: What is the typical composition of crude spearmint oil?

A2: Crude spearmint oil is primarily composed of (-)-Carvone (typically 50-80%).[1] Other significant components include (+)-Limonene, and smaller amounts of other terpenes.[1]

Q3: How can I monitor the purity of my this compound fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from other compounds like limonene. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation. Infrared (IR) spectroscopy can also be used to identify the functional groups present and confirm the identity of the purified compound.[5]

Q4: What are the key safety precautions to take during the extraction and purification process?

A4:

  • Solvent Handling: Many organic solvents are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Distillation: When performing distillations, especially under vacuum, use appropriate glassware and ensure there are no leaks in the system. Use a heating mantle with a stirrer for even heating and never heat a closed system.[1]

Data Presentation: Comparison of Extraction Methods

The following table summarizes the quantitative data on the yield and composition of spearmint essential oil obtained through different extraction methods and conditions.

Extraction Method Parameters Essential Oil Yield (%) (-)-Carvone Content (%) Limonene Content (%) Reference
Hydrodistillation (HD)Control0.61Not specifiedNot specified[2],[3]
pH 21.16Not specifiedNot specified[2],[3]
1% NaClIncreased by 12.86% vs controlHigher than controlLower than control[2]
1.5% NaClIncreased by 20.87% vs controlNot specifiedHigher than other NaCl concentrations[2]
Hydro-steam Distillation (HSD)Control0.43Not specifiedNot specified[2],[3]
Microwave-Assisted Hydrodistillation (MAHD)225 W, 120 minReduced yield vs HDIncreased by 12.7% vs controlDecreased by 42.3% vs control[2],[3]
Solvent Extraction (of hydrosol) with Rotary Evaporationn-pentaneNot specified45.79.0[2]
n-hexaneNot specified46.86.0[2]
Supercritical CO2 Extraction40-50°C, 18-22 MPa, 3-4 hoursHigh relative yields (up to 80% vs hydrodistillation)Lower monoterpene fractionLower monoterpene fraction[6],[7]
Polyol Induced Extraction (PIE)Fresh Leaves0.0244Not specifiedNot specified[8]

Experimental Protocols

Steam Distillation for Crude Spearmint Oil Extraction

Objective: To extract the essential oil from spearmint leaves.

Methodology:

  • Fresh or dried spearmint leaves are packed into a distillation flask.

  • The flask is connected to a steam generator and a condenser.

  • Steam is passed through the plant material, causing the volatile essential oils to vaporize.

  • The mixture of steam and oil vapor is then passed through a condenser, where it cools and liquefies.

  • The collected liquid, consisting of an aqueous layer (hydrosol) and an upper layer of essential oil, is separated using a separatory funnel.

  • The essential oil layer is collected, and the hydrosol can be re-extracted with an organic solvent to recover dissolved oils.[1]

Hydrodistillation of Spearmint Oil

Objective: To extract essential oil from dried spearmint leaves.

Methodology:

  • Place 50 grams of dried spearmint sample into a one-liter round-bottom flask.

  • Add 500 mL of distilled water to the flask. For optimized yield, the water can be acidified to pH 2 or have NaCl added to a concentration of 1-1.5%.[2][3]

  • Set up a Clevenger-type apparatus connected to the flask and a condenser.

  • Heat the flask using an electrical heating mantle to boil the water.

  • Continue the distillation for three hours.

  • Collect the extracted essential oil from the Clevenger apparatus.

  • Dry the collected oil over anhydrous sodium sulfate.

  • Weigh the final oil and store it in an amber-sealed vial at 4°C for further analysis.[2][3]

Fractional Distillation for this compound Purification

Objective: To separate this compound from other components of crude spearmint oil, primarily limonene.

Methodology:

  • Set up a fractional distillation apparatus with a round-bottom flask, a fractionating column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations), a condenser, and a collection flask.

  • Place the crude spearmint oil in the round-bottom flask with a few boiling chips.

  • Heat the flask gently. The vapor will rise through the fractionating column.

  • The component with the lower boiling point (limonene) will vaporize more readily and reach the top of the column first.

  • Monitor the temperature at the top of the column. The initial distillate will be enriched in the lower boiling point component.

  • Collect fractions at different temperature ranges.

  • Analyze the collected fractions using TLC or GC to determine their composition.

  • Combine the fractions that are rich in this compound.

Supercritical CO₂ Extraction

Objective: To extract spearmint essential oil using supercritical carbon dioxide.

Methodology:

  • Crush dried spearmint stems and leaves.

  • Place the crushed material into an extraction vessel.

  • Heat the extraction vessel to 40-50°C.

  • Introduce CO₂ into the vessel and increase the pressure to 18-22 MPa to bring the CO₂ to a supercritical state.

  • Maintain this temperature and pressure for 3-4 hours to allow for extraction.

  • Open the collection valve to depressurize the CO₂, causing it to return to a gaseous state and release the extracted essential oil, which is then collected.[7]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Spearmint Leaves extraction_method Extraction Method (Steam Distillation, Hydrodistillation, etc.) plant_material->extraction_method crude_oil Crude Spearmint Oil extraction_method->crude_oil purification_method Purification Method (Fractional Distillation, Column Chromatography) crude_oil->purification_method pure_carveol Purified this compound purification_method->pure_carveol analysis_method Analysis (TLC, GC, IR) pure_carveol->analysis_method

Caption: Experimental workflow for this compound extraction and purification.

Troubleshooting_Workflow start Low Yield or Impure Product check_extraction Check Initial Extraction Parameters start->check_extraction check_distillation Check Distillation Parameters start->check_distillation check_chromatography Check Chromatography Parameters start->check_chromatography solution_extraction Increase extraction time Adjust pH/salt concentration check_extraction->solution_extraction solution_distillation Use vacuum distillation Optimize fractional distillation column check_distillation->solution_distillation solution_chromatography Repack column Optimize solvent system Reduce sample load check_chromatography->solution_chromatography

Caption: Troubleshooting decision tree for this compound extraction.

References

Technical Support Center: Chiral HPLC Separation of Carveol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of carveol (B46549) isomers by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the chiral HPLC separation of carveol isomers?

A1: The most common issues include poor resolution between enantiomers, peak tailing, peak splitting, and inconsistent retention times. These problems can arise from a variety of factors including the choice of chiral stationary phase (CSP), mobile phase composition, and other chromatographic parameters.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating carveol isomers?

A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are highly effective for the chiral separation of a wide range of compounds, including terpenes like carveol. Columns like Chiralpak® AD-H (amylose-based) and Lux® Cellulose-1 (cellulose-based) have demonstrated success in separating similar chiral compounds and are a good starting point for method development. The selection of the CSP is a critical parameter and may require screening of different phases to achieve optimal separation.[1][2][3]

Q3: How does the mobile phase composition affect the separation of carveol isomers?

A3: The mobile phase composition, including the choice of organic modifier and any additives, plays a crucial role in achieving chiral separation.[3] For normal-phase chromatography on polysaccharide-based CSPs, a mixture of a non-polar solvent (like n-hexane) and a polar organic modifier (like isopropanol (B130326) or ethanol) is typically used. The ratio of these solvents directly impacts retention and resolution. Additives, such as acids (e.g., trifluoroacetic acid - TFA) or bases (e.g., diethylamine (B46881) - DEA), can be used in small concentrations (typically 0.1%) to improve peak shape, especially for acidic or basic analytes, by minimizing undesirable interactions with the stationary phase.[4]

Q4: What should I do if I observe poor resolution between the carveol enantiomers?

A4: Poor resolution can be addressed by systematically optimizing several parameters:

  • Mobile Phase Composition: Adjust the ratio of the non-polar solvent to the organic modifier. A lower percentage of the organic modifier generally increases retention and may improve resolution.

  • Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations. Reducing the flow rate can increase the interaction time with the CSP and improve resolution.

  • Temperature: Temperature can have a significant impact on chiral separations. Experimenting with different column temperatures (e.g., 15°C, 25°C, 40°C) can sometimes dramatically improve selectivity.[5]

  • Column Selection: If optimizing the above parameters does not yield satisfactory results, screening different chiral stationary phases is recommended.

Q5: How can I troubleshoot peak tailing in my chromatogram?

A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active sites like residual silanols on silica-based columns. To mitigate peak tailing:

  • Use Additives: For acidic compounds, adding a small amount of an acidic modifier like TFA to the mobile phase can help. For basic compounds, a basic modifier like DEA is beneficial.

  • Check for Column Contamination: Contaminants on the column can create active sites. Flushing the column with a strong solvent may help. In some cases, a dedicated column regeneration procedure may be necessary.[6]

  • Optimize Mobile Phase pH: If working in reversed-phase mode with ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa.

Q6: What causes peak splitting and how can it be resolved?

A6: Peak splitting can be caused by several factors:

  • Column Void or Contamination: A void at the column inlet or a blocked frit can disrupt the sample flow path, leading to split peaks.[7] Replacing the column or frit may be necessary.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. It is best to dissolve the sample in the mobile phase itself.

  • Co-elution: What appears to be a split peak might be two closely eluting isomers. Optimizing the mobile phase or changing the stationary phase can help resolve them.

Q7: My retention times are drifting. What could be the cause and how do I fix it?

A7: Retention time drift in normal-phase chiral HPLC is a common issue.[8][9][10][11] Potential causes and solutions include:

  • Mobile Phase Composition Change: The volatile organic components of the mobile phase can evaporate over time, changing its composition. Prepare fresh mobile phase daily.

  • Column Equilibration: Chiral columns, especially in normal-phase mode, can require long equilibration times. Ensure the column is fully equilibrated with the mobile phase before starting a sequence.

  • Temperature Fluctuations: Small changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducibility.[12]

  • Trace Water Content: In normal-phase chromatography, trace amounts of water in the mobile phase can significantly impact retention. Using high-purity, dry solvents is recommended.

Troubleshooting Guides

Issue 1: Poor Peak Resolution
Possible Cause Recommended Solution
Suboptimal Mobile Phase CompositionAdjust the ratio of n-hexane to alcohol modifier (e.g., isopropanol, ethanol). Start with a higher n-hexane percentage and gradually increase the alcohol content.
Inappropriate Flow RateReduce the flow rate. Chiral separations often show improved resolution at lower flow rates (e.g., 0.5 - 1.0 mL/min).
Non-ideal Column TemperatureOptimize the column temperature. Test a range of temperatures (e.g., 15°C, 25°C, 40°C) as selectivity in chiral separations can be highly temperature-dependent.
Unsuitable Chiral Stationary Phase (CSP)Screen different CSPs. Polysaccharide-based columns like amylose and cellulose derivatives (e.g., Chiralpak® AD-H, Lux® Cellulose-1) are good starting points.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Interactions with Stationary PhaseAdd a mobile phase modifier. For acidic analytes, add 0.1% TFA. For basic analytes, add 0.1% DEA.
Column OverloadDecrease the sample concentration or injection volume.
Sample Solvent EffectsDissolve the sample in the mobile phase or a solvent with a weaker elution strength.
Column Contamination or DegradationWash the column with a strong solvent (e.g., 100% isopropanol for normal phase). If performance does not improve, consider a column regeneration procedure or column replacement.[6]
Issue 3: Irreproducible Retention Times
Possible Cause Recommended Solution
Inadequate Column EquilibrationIncrease the column equilibration time before the first injection and between runs, especially after changing the mobile phase.
Mobile Phase InstabilityPrepare fresh mobile phase daily, as the composition can change due to evaporation of volatile components.
Temperature FluctuationsUse a column oven to maintain a constant and stable temperature throughout the analysis.
System LeaksCheck for any leaks in the HPLC system, from the pump to the detector. Even small leaks can cause flow rate fluctuations.

Experimental Protocols

Key Experiment: Chiral Separation of Carveol Isomers

This protocol provides a starting point for the method development for the chiral separation of cis- and trans-carveol enantiomers using a polysaccharide-based chiral stationary phase in normal-phase mode.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based column)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA) or ethanol (B145695) (EtOH)

  • (Optional) Diethylamine (DEA) or Trifluoroacetic Acid (TFA)

  • Carveol isomer standard mix

Chromatographic Conditions:

Parameter Initial Condition Optimization Range
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)N/A
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)n-Hexane / Isopropanol (99:1 to 90:10, v/v)
Flow Rate 1.0 mL/min0.5 - 1.5 mL/min
Column Temperature 25°C15 - 40°C
Detection UV at 210 nmWavelength of maximum absorbance for carveol
Injection Volume 10 µL5 - 20 µL

Procedure:

  • System Preparation:

    • Prepare the mobile phase by accurately mixing the desired volumes of n-hexane and isopropanol.

    • Degas the mobile phase by sonication or vacuum filtration.

    • Install the chiral column and flush the system with the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 30-60 minutes to ensure complete equilibration.

  • Sample Preparation:

    • Prepare a stock solution of the carveol isomer standard mix in the mobile phase at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare working standards at appropriate concentrations.

  • Analysis:

    • Set the HPLC parameters as described in the table above.

    • Inject the standards and samples.

    • Monitor the chromatogram for the separation of the carveol isomers.

  • Optimization:

    • If the initial conditions do not provide adequate separation, systematically adjust the mobile phase composition, flow rate, and temperature as outlined in the optimization range.

    • If peak tailing is observed, consider adding 0.1% DEA (for basic characteristics) or 0.1% TFA (for acidic characteristics) to the mobile phase.

Visualizations

Troubleshooting_Workflow start Start: Poor Separation of Carveol Isomers check_resolution Is Resolution (Rs) < 1.5? start->check_resolution check_peak_shape Are Peaks Tailing or Splitting? check_resolution->check_peak_shape No optimize_mp Adjust Mobile Phase (e.g., % Alcohol) check_resolution->optimize_mp Yes check_retention_time Are Retention Times Drifting? check_peak_shape->check_retention_time No add_modifier Add Mobile Phase Modifier (e.g., 0.1% DEA or TFA) check_peak_shape->add_modifier Yes (Tailing) check_sample_solvent Check Sample Solvent (Dissolve in Mobile Phase) check_peak_shape->check_sample_solvent Yes (Splitting) equilibrate_column Increase Column Equilibration Time check_retention_time->equilibrate_column Yes end_good Separation Successful check_retention_time->end_good No optimize_mp->check_resolution Re-evaluate optimize_flow Decrease Flow Rate optimize_mp->optimize_flow optimize_temp Vary Column Temperature optimize_flow->optimize_temp screen_csp Screen Different CSPs optimize_temp->screen_csp end_bad Consult Instrument Manual or Manufacturer screen_csp->end_bad No Improvement add_modifier->check_peak_shape Re-evaluate inspect_column Inspect Column for Voids/Plugging (Flush or Replace) check_sample_solvent->inspect_column inspect_column->end_bad Problem Persists prepare_fresh_mp Prepare Fresh Mobile Phase Daily equilibrate_column->prepare_fresh_mp use_column_oven Use Column Oven for Stable Temp. prepare_fresh_mp->use_column_oven use_column_oven->check_retention_time Re-evaluate

Caption: Troubleshooting workflow for chiral HPLC separation of carveol isomers.

Logical_Relationships cluster_parameters Chromatographic Parameters cluster_outcomes Separation Outcomes CSP Chiral Stationary Phase (e.g., Polysaccharide-based) Resolution Resolution (Rs) CSP->Resolution Primary Effect MP Mobile Phase (n-Hexane/Alcohol) MP->Resolution Strong Effect PeakShape Peak Shape (Tailing, Splitting) MP->PeakShape Can Improve RetentionTime Retention Time (tR) MP->RetentionTime Strong Effect Temp Temperature Temp->Resolution Can have Strong Effect Temp->RetentionTime Moderate Effect Flow Flow Rate Flow->Resolution Moderate Effect Flow->RetentionTime Strong Effect Resolution->PeakShape PeakShape->RetentionTime

Caption: Logical relationships between chromatographic parameters and separation outcomes.

References

Minimizing racemization during (-)-Carveol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Carveol (B6331534). The focus is on minimizing racemization and maximizing the yield of the desired stereoisomer.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the reduction of (-)-carvone (B1668593).

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete Reaction: Insufficient reducing agent or reaction time.- Ensure the correct stoichiometry of the reducing agent. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
2. 1,4-Conjugate Addition: Use of sodium borohydride (B1222165) (NaBH₄) without a catalyst can lead to the reduction of the carbon-carbon double bond of the enone system.- Employ the Luche reduction conditions (NaBH₄ in the presence of CeCl₃·7H₂O), which selectively promotes 1,2-reduction of the carbonyl group.[1]
3. Isomerization of Starting Material: Exposure of (-)-carvone to strong acidic conditions can cause isomerization to the achiral phenol, carvacrol (B1668589).- Maintain neutral or slightly basic reaction conditions. Avoid strong acid workups.
Formation of Multiple Products (Low Diastereoselectivity) 1. Use of a Non-Selective Reducing Agent: Strong, non-selective reducing agents like Lithium Aluminium Hydride (LiAlH₄) can produce a mixture of cis- and trans- diastereomers of carveol.- Utilize the Luche reduction (NaBH₄/CeCl₃·7H₂O in methanol), which is highly diastereoselective for the formation of the desired cis-(-)-carveol.
2. Inappropriate Reaction Temperature: Temperature can influence the stereoselectivity of the reduction.- Perform the Luche reduction at low temperatures (e.g., 0°C to room temperature) as specified in established protocols.
Loss of Optical Purity (Racemization) 1. Racemization of (-)-carvone: The chiral center in (-)-carvone is generally stable. However, harsh reaction conditions could potentially lead to racemization. The primary cause of loss of the desired chiral product is the isomerization to carvacrol under strong acid.- Ensure the starting (-)-carvone has high enantiomeric purity. - Avoid strongly acidic or basic conditions and high temperatures for prolonged periods. The chiral center is stable under the recommended Luche reduction conditions.
2. Difficult Purification: Inability to separate the desired cis-(-)-carveol from its trans- diastereomer.- Employ silica (B1680970) gel column chromatography for purification. The two diastereomers can typically be separated using an appropriate eluent system (e.g., a hexane (B92381)/ethyl acetate (B1210297) gradient).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of obtaining a mixture of stereoisomers during the synthesis of this compound?

The primary cause is the use of a non-diastereoselective reducing agent. The reduction of the ketone in (-)-carvone creates a new stereocenter, leading to the possibility of two diastereomers: cis-(-)-carveol and trans-(-)-carveol. The use of a highly selective reducing system like the Luche reagent is crucial for obtaining predominantly the desired cis isomer.

Q2: Is racemization of the original chiral center in (-)-carvone a significant issue?

Under typical reduction conditions, such as the Luche reduction, racemization at the pre-existing chiral center of (-)-carvone is not a significant problem. This stereocenter is not directly involved in the reaction. However, prolonged exposure to harsh conditions, particularly strong acids, can lead to the isomerization of carvone (B1668592) to carvacrol, an achiral aromatic compound, resulting in a complete loss of the desired chiral product.

Q3: Why is the Luche reduction (NaBH₄/CeCl₃·7H₂O) recommended for this synthesis?

The Luche reduction is highly recommended for two main reasons:

  • Chemoselectivity: It selectively reduces the carbonyl group (a 1,2-reduction) in the presence of the conjugated carbon-carbon double bond, preventing the formation of dihydrocarvone (B1202640) (a 1,4-reduction product).[1]

  • Diastereoselectivity: It shows high diastereoselectivity in the reduction of cyclic ketones, leading to the preferential formation of the desired cis-(-)-carveol.

Q4: Can I use Lithium Aluminium Hydride (LiAlH₄) for the reduction of (-)-carvone?

While LiAlH₄ is a powerful reducing agent that will reduce the carbonyl group of (-)-carvone, it is less selective than the Luche reagent and typically results in a mixture of cis- and trans-carveol diastereomers, making the purification process more challenging and reducing the yield of the desired product.

Q5: How can I confirm the stereochemical purity of my synthesized this compound?

The diastereomeric ratio (cis vs. trans) can often be determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC). The enantiomeric excess (ee%) of the final product, which reflects the optical purity of the starting (-)-carvone and the absence of any racemization, can be determined using chiral GC or chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Comparison of Common Reducing Agents for (-)-Carvone Reduction

Reducing Agent / MethodKey CharacteristicsTypical Outcome for this compound Synthesis
Luche Reagent (NaBH₄/CeCl₃·7H₂O) High chemoselectivity (1,2-reduction) and high diastereoselectivity.High yield of the desired cis-(-)-carveol.
Sodium Borohydride (NaBH₄) alone Milder reducing agent. Can lead to a mixture of 1,2- and 1,4-reduction products.Formation of both this compound and dihydrocarvone. Lower yield of the desired product.
Lithium Aluminium Hydride (LiAlH₄) Strong, non-selective reducing agent.Reduction of the carbonyl group, but often results in a mixture of cis- and trans-carveol diastereomers.
Meerwein-Ponndorf-Verley (MPV) Reduction Uses an aluminum alkoxide catalyst. Generally selective for carbonyl reduction.Can provide carveol, but diastereoselectivity may vary depending on the specific conditions.

Experimental Protocols

Key Experiment: Diastereoselective Luche Reduction of (-)-Carvone to cis-(-)-Carveol

This protocol is adapted from established procedures for the Luche reduction of carvone.

Materials:

  • (-)-Carvone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • 2N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (-)-carvone and CeCl₃·7H₂O in methanol. Cool the flask to 0°C in an ice bath.

  • Addition of Reducing Agent: While stirring at 0°C, slowly add a solution of NaBH₄ in methanol to the reaction mixture. The addition should be done portion-wise to control the reaction rate and temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C or let it warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 5:1 hexane:ethyl acetate eluent system) until all the starting (-)-carvone has been consumed.

  • Workup:

    • Quench the reaction by slowly adding 2N HCl at 0°C until the bubbling ceases.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the desired cis-(-)-carveol from any minor diastereomers or byproducts.

Visualizations

experimental_workflow cluster_start Reaction Setup cluster_reduction Reduction cluster_workup Workup & Purification start Dissolve (-)-Carvone and CeCl₃·7H₂O in Methanol cool Cool to 0°C start->cool add_nabh4 Slowly add NaBH₄ in Methanol cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with 2N HCl monitor->quench Reaction Complete extract Extract with Et₂O/EtOAc quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure cis-(-)-Carveol purify->product troubleshooting_racemization cluster_causes Potential Causes cluster_solutions Solutions start Low Optical Purity or Undesired Isomers cause1 Non-selective reducing agent (e.g., LiAlH₄) start->cause1 Mixture of diastereomers? cause2 Strongly acidic conditions start->cause2 Loss of chirality? cause3 Use of NaBH₄ without CeCl₃ start->cause3 Side products observed? solution1 Use Luche Reagent (NaBH₄ + CeCl₃) cause1->solution1 solution2 Maintain neutral pH cause2->solution2 solution3 Add CeCl₃ to promote 1,2-reduction cause3->solution3

References

Addressing matrix effects in the analysis of (-)-Carveol in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (-)-Carveol in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming common analytical challenges, with a specific focus on addressing and mitigating matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound in biological matrices like plasma, serum, or urine.

Q1: I'm observing low signal intensity and poor sensitivity for this compound in my plasma samples compared to my standards prepared in solvent. What is the likely cause?

A: This is a classic symptom of ion suppression , a major type of matrix effect.[1] Endogenous components in the plasma, such as phospholipids, salts, and proteins, co-elute with this compound and compete for ionization in the mass spectrometer's source, reducing the signal of your analyte. The complexity of biological samples requires a thorough evaluation of these matrix effects.[2]

Q2: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A: The most common method is the post-extraction spike . This involves comparing the peak area of this compound spiked into a blank, extracted biological matrix to the peak area of this compound in a neat (pure) solvent at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]

Q3: My results show significant variability between different batches of plasma. How can I address this?

A: This issue points to relative matrix effects , where the composition of the biological matrix varies from lot to lot, causing inconsistent suppression or enhancement. To compensate for this, using a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization and more accurate quantification.

Q4: I'm using protein precipitation, but still experiencing significant ion suppression. What can I do?

A: While protein precipitation (PPT) is a simple and fast method, it is often the least effective at removing small molecule interferences like phospholipids.[3][4] Consider the following troubleshooting steps:

  • Optimize the precipitating solvent: Acetonitrile (B52724) is generally more effective at removing proteins than methanol (B129727).[4] A study comparing various PPT techniques found acetonitrile to be optimal for removing proteins, with over 96% efficiency.

  • Increase the solvent-to-sample ratio: Using a higher volume of organic solvent (e.g., 4:1 instead of 3:1) can improve precipitation efficiency.

  • Switch to a more rigorous sample preparation technique: If ion suppression persists, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are more effective at removing interfering components.[3]

Q5: What is the best sample preparation strategy to minimize matrix effects for this compound?

A: The optimal strategy depends on your sensitivity requirements, sample throughput needs, and the complexity of the matrix.

  • Solid-Phase Extraction (SPE) is often considered the most effective method for cleaning up complex samples and minimizing matrix effects, as it can selectively isolate the analyte while removing a broad range of interferences.[5]

  • Liquid-Liquid Extraction (LLE) offers a good balance of cleanup efficiency and ease of use. The choice of an appropriate organic solvent is critical for good recovery.

  • Protein Precipitation (PPT) is the simplest and fastest method but provides the least sample cleanup. It may be suitable for less demanding assays or when combined with optimized chromatography.[3][4]

Data Presentation: Comparison of Sample Preparation Techniques

The following tables summarize typical performance data for different sample preparation techniques used for the analysis of monoterpenoids, like this compound, in biological matrices. Note that specific values can vary based on the exact experimental conditions.

Table 1: Analyte Recovery for Monoterpenoids

Sample Preparation TechniqueBiological MatrixTypical Recovery (%)Reference(s)
Protein Precipitation (Acetonitrile)Plasma80 - 98[6]
Liquid-Liquid Extraction (n-Heptane)Aqueous Solution~87 - 98[7]
Solid-Phase Extraction (C18)Plasma>80[8]
Headspace SPMESerum80 - 120[9][10]

Table 2: Matrix Effect for Monoterpenoids

Sample Preparation TechniqueBiological MatrixTypical Matrix Effect (%)Reference(s)
Protein Precipitation (Acetonitrile)Plasma70 - 92 (Ion Suppression)[6]
Liquid-Liquid ExtractionPlasma85 - 105[6]
Solid-Phase ExtractionPlasma90 - 110[5]

(Note: Matrix Effect is calculated as the response in matrix vs. neat solution. <100% indicates suppression, >100% indicates enhancement.)

Experimental Protocols

Detailed methodologies for key sample preparation techniques are provided below. These are general protocols that should be optimized for your specific application.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile
  • Sample Aliquoting: Pipette 100 µL of biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Pipette 200 µL of biological sample into a glass test tube.

  • pH Adjustment (if necessary): Adjust the pH of the sample to ensure this compound is in a neutral form for efficient extraction into the organic phase.

  • Internal Standard Spiking: Add the internal standard solution.

  • Extraction: Add 1 mL of an appropriate, immiscible organic solvent (e.g., n-heptane, ethyl acetate, or diethyl ether).

  • Mixing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol uses a generic reversed-phase (e.g., C18) SPE cartridge.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with water) onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Workflow and Decision Diagrams

The following diagrams illustrate the experimental workflows and logical decision-making processes for addressing matrix effects.

cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_outcome Outcome start Biological Sample (Plasma, Serum, Urine) ppt Protein Precipitation (PPT) start->ppt Choose Method lle Liquid-Liquid Extraction (LLE) start->lle Choose Method spe Solid-Phase Extraction (SPE) start->spe Choose Method analysis LC-MS/MS or GC-MS Analysis ppt->analysis lle->analysis spe->analysis eval Evaluate Matrix Effect (Post-Extraction Spike) analysis->eval pass Acceptable Matrix Effect (<15% variation) eval->pass Yes fail Unacceptable Matrix Effect (>15% variation) eval->fail No cluster_prep cluster_prep fail->cluster_prep Re-optimize or Change Method

Caption: Workflow for sample preparation and matrix effect evaluation.

cluster_solutions Potential Solutions start Problem: Low Analyte Signal & High Variability check_is Using Stable Isotope Internal Standard? start->check_is sol1 Implement SIL-IS check_is->sol1 No sol2 Optimize Chromatography (e.g., change gradient) check_is->sol2 Yes sol3 Improve Sample Prep (PPT -> LLE/SPE) sol2->sol3 sol4 Dilute Sample sol3->sol4

Caption: Troubleshooting decision tree for matrix effects.

References

Carveol Dehydrogenase Biocatalysis Efficiency: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carveol (B46549) dehydrogenase (CDH) biocatalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the efficiency of CDH in your experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key performance data to support your work.

Troubleshooting Guide

This guide addresses common issues encountered during biocatalysis with carveol dehydrogenase in a direct question-and-answer format.

Question: Why is my carveol dehydrogenase showing low or no activity?

Answer: Low or no enzymatic activity is a frequent issue that can stem from several factors. Systematically investigate the following potential causes:

  • Incorrect pH or Temperature: Carveol dehydrogenases have optimal operational ranges. For instance, the CDH from Rhodococcus erythropolis is optimally active at pH 5.5 and 50°C, while the CDH from caraway operates best at a pH of 10.5.[1] Significant deviations from the optimal pH can lead to subunit dissociation or distortion of the tertiary structure, causing a loss of activity.[2]

  • Cofactor Issues: CDH requires a nicotinamide (B372718) cofactor (typically NAD⁺ or NADP⁺) for its catalytic activity.[3][4]

    • Absence or Insufficient Concentration: Ensure the cofactor is present in the reaction mixture at a sufficient concentration (e.g., 1-2 mM).[1][3]

    • Degradation: The oxidized forms (NAD⁺/NADP⁺) are unstable in alkaline media, while the reduced forms (NADH/NADPH) are unstable in acidic conditions.[5] Prepare cofactor solutions fresh and consider the pH of your reaction buffer.

    • Lack of Regeneration: The cofactor is consumed stoichiometrically. Without an efficient regeneration system, the reaction will quickly cease once the initial cofactor supply is depleted.

  • Improper Protein Folding or Expression: If using a recombinant enzyme, poor expression in hosts like E. coli can lead to insoluble or misfolded, inactive protein. Verify expression levels and solubility using SDS-PAGE. Optimization of expression conditions (e.g., lower temperature, different inducer concentration) may be necessary.

  • Enzyme Instability: Dehydrogenases can be sensitive to their environment.[2] Consider adding stabilizing agents like glycerol (B35011) (10% v/v) or DTT (1-2 mM) to your buffers.[1][3] Immobilization of the enzyme on a solid support can also significantly enhance its stability.[2][6]

  • Presence of Inhibitors: The product, carvone (B1668592), can cause product inhibition.[7] Additionally, certain metal ions or chelating agents like EDTA can inhibit dehydrogenase activity.[8]

Question: My reaction starts well but stops before reaching full substrate conversion. What is the likely cause?

Answer: This is a classic sign of either cofactor depletion or product inhibition.

  • Cofactor Depletion: As the reaction proceeds, the oxidized cofactor (NAD⁺) is converted to its reduced form (NADH). If you do not have a system to regenerate NAD⁺ from NADH, the reaction will halt once the NAD⁺ is consumed. Implementing a cofactor regeneration system is essential for achieving high conversion.

  • Product Inhibition: The product of the reaction, carvone, can bind to the enzyme and inhibit its activity. If high concentrations of carvone accumulate, the reaction rate will decrease and may stop prematurely. Strategies to mitigate this include in-situ product removal or using a two-phase system to extract the carvone from the aqueous phase.

  • Enzyme Inactivation: Over the course of the reaction, the enzyme may gradually lose activity due to thermal instability or exposure to unfavorable conditions. Monitoring enzyme stability over the reaction time course can help diagnose this issue.

Question: I am observing the formation of unexpected byproducts. How can I improve selectivity?

Answer: Byproduct formation in whole-cell biocatalysis can occur due to the activity of other endogenous enzymes in the host organism.[9][10] For example, when producing (−)-carvone in E. coli, the formation of dihydrocarveol (B1210190) and dihydrocarvone (B1202640) has been observed.[9]

  • Enzyme Balancing: In multi-enzyme pathways, an imbalance in the expression levels of different enzymes can lead to the accumulation of intermediates, which may then be converted to byproducts by host enzymes. Optimizing the expression ratio of the pathway enzymes is crucial. One study found that a 16:1 ratio of P450 (the preceding enzyme) to CDH maximized (−)-carvone production and minimized byproducts.[11]

  • Use of Purified Enzymes: If byproduct formation is intractable in a whole-cell system, using a purified or partially purified enzyme preparation will eliminate the interference from other host cell enzymes.

  • Substrate Specificity: Ensure that the substrate is not being converted by other dehydrogenases with broad specificity. Carveol dehydrogenase itself has a moderate substrate preference.[1]

Frequently Asked Questions (FAQs)

What is carveol dehydrogenase?

Carveol dehydrogenase (CDH) is an enzyme (EC 1.1.1.243) that catalyzes the oxidation of carveol to carvone, a key step in the biosynthesis of valuable monoterpenes used in the flavor, fragrance, and pharmaceutical industries.[4][12] It belongs to the family of oxidoreductases, specifically the short-chain dehydrogenase/reductase (SDR) superfamily.[3][7]

What cofactor does carveol dehydrogenase use?

Carveol dehydrogenase is a nicotinoprotein, meaning it requires a nicotinamide cofactor. It typically utilizes NAD⁺ (nicotinamide adenine (B156593) dinucleotide) or NADP⁺ (nicotinamide adenine dinucleotide phosphate) as the hydride acceptor in the oxidation of carveol.[3][4] The reaction is reversible, with NADH or NADPH being used for the reduction of carvone.

How can I efficiently regenerate the NAD(P)⁺ cofactor?

Cofactor regeneration is critical for the economic viability and efficiency of CDH-catalyzed reactions. Common strategies include:

  • Enzyme-Coupled Systems: A second enzyme and a sacrificial substrate are added to the reaction. For example, NADH oxidase can be used to regenerate NAD⁺ from NADH.[13][14]

  • Substrate-Coupled Systems: An excess of a second substrate is added that can be oxidized by the same dehydrogenase. For instance, acetone (B3395972) can be used in excess with some alcohol dehydrogenases to drive the regeneration of NADP⁺ from NADPH.[15]

  • Whole-Cell Systems: When using whole cells (e.g., E. coli), the cell's own metabolic machinery can regenerate the cofactor, often by using glucose as the ultimate reducing agent.[16]

What are the typical kinetic parameters for carveol dehydrogenase?

Kinetic parameters can vary depending on the source of the enzyme and the specific substrate. For the carveol dehydrogenase from peppermint, the following parameters have been reported at pH 7.5 for the substrate (−)-trans-carveol:

  • Kₘ (for (−)-trans-carveol): 1.8 ± 0.2 µM[3]

  • Kₘ (for NAD⁺): 410 ± 29 µM[3]

  • kcat: 0.02 s⁻¹[3] It's noteworthy that the kcat was observed to increase threefold at the optimal pH of 10.[3]

Data Summary Tables

Table 1: Kinetic Parameters of Peppermint Carveol Dehydrogenase

Substrate/CofactorKₘ (µM)kcat (s⁻¹)pHReference
(−)-trans-carveol1.8 ± 0.20.027.5[3]
NAD⁺410 ± 290.027.5[3]
(−)-trans-carveol-~0.0610.0[3]

Table 2: Optimal Reaction Conditions for Different Carveol Dehydrogenases

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Rhodococcus erythropolis DCL145.550
Peppermint (Mentha x piperita)10.0Not Specified[3]
Caraway (Carum carvi)10.530[1]

Key Experimental Protocols

Protocol 1: Standard Activity Assay for Carveol Dehydrogenase

This protocol is adapted from methodologies used for CDH from caraway and peppermint.[1][3][17]

  • Prepare the Reaction Mixture: In a suitable reaction vessel (e.g., a glass vial with a Teflon-lined cap), prepare a reaction buffer. A common buffer is 50 mM Glycine buffer at pH 10.5.[1][17] The mixture should also contain stabilizing agents such as 10% (v/v) glycerol and 2 mM DTT.[1][17]

  • Add Enzyme: Add a known amount of the enzyme solution (e.g., cell-free extract or purified CDH) to the reaction mixture. For a 1 mL total reaction volume, 15 µg of recombinant protein can be used.[7]

  • Initiate the Reaction: Start the reaction by adding the cofactor and substrate.

    • Add NAD⁺ to a final concentration of 1 mM.[1][17]

    • Add carveol to a final concentration of approximately 100-200 µM.[1][3] Carveol can be added from a stock solution in an organic solvent like pentane (B18724).

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour) with shaking.[1][17]

  • Stop the Reaction and Extract: Stop the reaction by adding an organic solvent (e.g., 0.5 mL of pentane or ethyl acetate) and vortexing vigorously to extract the product, carvone.

  • Analysis: Analyze the organic phase by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to quantify the amount of carvone produced. Compare against a standard curve for accurate quantification.

  • Control Reactions: Always run control reactions, including a no-enzyme control and a boiled-enzyme control, to ensure that the observed activity is enzymatic.[1]

Protocol 2: In-Situ Assay for Screening CDH Expression in E. coli

This protocol is useful for rapidly screening different constructs or clones for CDH activity directly in the expression host.[3]

  • Transform and Grow Cells: Transform E. coli BL21(DE3) cells with the plasmid containing the CDH gene. Grow the cells in a suitable medium (e.g., LB) at 37°C until the optical density at 600 nm (A₆₀₀) reaches 0.8-1.0.[3]

  • Induce Protein Expression: Induce expression by adding IPTG to a final concentration of 1 mM.[3]

  • Substrate Addition: After a period of induction (e.g., 4 hours), add the substrate (−)-trans-carveol directly to the culture to a final concentration of 100 µM.[3]

  • Incubation: Continue to incubate the culture overnight at a lower temperature, such as 28°C, to allow for both continued expression and biocatalytic conversion.[3]

  • Extraction and Analysis: The following day, extract a sample of the culture with an equal volume of an organic solvent (e.g., ethyl acetate). Analyze the organic extract by GC or GC-MS to detect the presence of the product, carvone.

Visualizations

Troubleshooting_Workflow Start Low/No CDH Activity Check_pH_Temp Verify Reaction Conditions (pH, Temperature) Start->Check_pH_Temp Check_Cofactor Check Cofactor (Presence, Concentration, Regeneration) Start->Check_Cofactor Check_Protein Analyze Protein Expression (SDS-PAGE for solubility) Start->Check_Protein Check_Inhibitors Assess Potential Inhibition (Product, Substrate, Other) Start->Check_Inhibitors Optimize_Conditions Adjust pH/Temp to Enzyme Optimum Check_pH_Temp->Optimize_Conditions Incorrect Result_OK Activity Restored Check_pH_Temp->Result_OK Correct Optimize_Cofactor Add Fresh Cofactor & Implement Regeneration System Check_Cofactor->Optimize_Cofactor Deficient Check_Cofactor->Result_OK Sufficient Optimize_Expression Optimize Expression (e.g., lower temp, new host) Check_Protein->Optimize_Expression Insoluble/Low Check_Protein->Result_OK Soluble/High Mitigate_Inhibition Implement Product Removal or Dilute Substrate Check_Inhibitors->Mitigate_Inhibition Inhibition Detected Check_Inhibitors->Result_OK No Inhibition Optimize_Conditions->Result_OK Optimize_Cofactor->Result_OK Optimize_Expression->Result_OK Mitigate_Inhibition->Result_OK

Caption: A logical workflow for troubleshooting low carveol dehydrogenase activity.

Cofactor_Regeneration_Strategies cluster_main Main Reaction cluster_regen Cofactor Regeneration Systems Carveol Carveol Carvone Carvone Carveol->Carvone Carveol Dehydrogenase NADH_out NADH Carvone->NADH_out NAD_in NAD+ NAD_in->Carveol Enzyme_Coupled Enzyme-Coupled (e.g., NADH Oxidase) NADH_out->Enzyme_Coupled regenerates Substrate_Coupled Substrate-Coupled (e.g., ADH + Acetone) NADH_out->Substrate_Coupled regenerates Whole_Cell Whole-Cell Metabolism (e.g., Glucose Oxidation) NADH_out->Whole_Cell regenerates Enzyme_Coupled->NAD_in Substrate_Coupled->NAD_in Whole_Cell->NAD_in

Caption: Overview of common strategies for NAD⁺ cofactor regeneration.

References

Technical Support Center: Scaling Up (-)-Carveol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis and analysis of (-)-Carveol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main routes for producing this compound: chemical synthesis and biocatalytic transformation.

  • Chemical Synthesis: The most common method is the stereoselective reduction of the ketone group in readily available (R)-(-)-carvone. Various reducing agents can be employed, with the Luche reduction (NaBH₄ with CeCl₃) being a practical and efficient option for producing (-)-cis-carveol (B72456) with high yield.[1]

  • Biocatalytic Transformation (Biotransformation): This method uses whole microbial cells (bacteria or fungi) or isolated enzymes to convert substrates like D-limonene into carveol (B46549) isomers.[2][3] This approach is considered a green chemistry alternative.

Q2: How can I purify this compound after synthesis?

A2: Purification strategies depend on the scale and purity requirements. Common methods include:

  • Silica (B1680970) Gel Column Chromatography: Effective for small to medium scale, separating carveol from unreacted starting materials and byproducts using a solvent system like hexane (B92381) and ethyl acetate (B1210297).[1]

  • Vacuum Distillation: Suitable for larger scales, this method separates this compound based on its boiling point under reduced pressure.[3][4]

  • Solvent Extraction: Used during the initial work-up to isolate the product from the aqueous reaction mixture or culture medium.[3]

Q3: Which analytical techniques are best for characterizing this compound?

A3: A combination of techniques is recommended for full characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying this compound and any byproducts in the reaction mixture.[2][5] Chiral GC columns can be used to determine enantiomeric purity.

  • High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying carveol.[6] Isocratic systems with C18 columns are often employed.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Essential for confirming the chemical structure and stereochemistry of the final product.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound production.

Chemical Synthesis Issues
ProblemPossible Cause(s)Recommended Solution(s)
Low Yield • Incomplete reaction.• Sub-optimal reaction temperature.• Degradation of the reducing agent.• Monitor the reaction using TLC or GC to ensure completion.• Ensure the reaction temperature is maintained as per the protocol (e.g., 20°C for Luche reduction).[1]• Use a fresh, high-quality reducing agent.
Poor Stereoselectivity (undesired cis/trans ratio) • Incorrect choice of reducing agent.• The choice of reducing agent significantly impacts the diastereoselectivity. The CeCl₃·7H₂O-NaBH₄ system in methanol (B129727) is reported to be highly practical for (-)-cis-carveol synthesis.[1] Agents like LiAlH₄ or (i-Bu)₂AlH may yield different isomer ratios.[1][7]
Difficult Purification • Presence of closely related byproducts.• Inefficient phase separation during work-up.• Optimize chromatography conditions (e.g., adjust solvent polarity).• If byproducts have very similar polarity, consider vacuum fractional distillation.[4]• Ensure complete quenching of the reaction and use appropriate solvents for extraction.
Biocatalytic Production Issues
ProblemPossible Cause(s)Recommended Solution(s)
Low Conversion Rate • Substrate or product inhibition/toxicity to the microorganism.[8]• Inefficient substrate delivery.• Non-optimal fermentation conditions (pH, temperature, aeration).• Employ a two-phase partitioning bioreactor to control the release of the substrate (limonene) into the aqueous phase and sequester the product.[8]• Supply the substrate continuously in the gas phase through the air stream to avoid high concentrations.[9]• Optimize incubation temperature (typically 20-30°C) and other culture parameters for the specific microbial strain.[10]
Formation of Undesired Byproducts (e.g., Carvone) • Over-oxidation of the desired carveol product by the microorganism's enzymes (e.g., carveol dehydrogenase).• Select a microbial strain with low carveol dehydrogenase activity or engineer a strain where this enzyme is knocked out.• Optimize reaction time to harvest carveol before it is further oxidized to carvone.[9]
Scale-Up Challenges (Flask to Fermenter) • Poor mass transfer (oxygen and substrate).• Inconsistent cell growth.• Ensure adequate aeration and agitation in the fermenter to maintain cell viability and activity.• Use a fed-batch or continuous flow reactor setup to improve productivity and control substrate levels during scale-up.[9]

Experimental Protocols & Data

Protocol 1: Chemical Synthesis of (-)-cis-Carveol via Luche Reduction

This protocol is adapted from procedures for the reduction of (-)-carvone.[1]

Methodology:

  • Dissolve (R)-(-)-carvone and CeCl₃·7H₂O in methanol in a round-bottom flask at 20°C.

  • Stir the mixture until the cerium salt is fully dissolved.

  • Slowly add sodium borohydride (B1222165) (NaBH₄) to the solution in portions, maintaining the temperature at 20°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by adding a dilute acid (e.g., 1M HCl).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[1]

  • Purify the resulting crude oil using silica gel column chromatography with a hexane:ethyl acetate (8:2) eluent to isolate pure (-)-cis-carveol.[1]

Quantitative Data: Comparison of Reducing Systems

Reducing Agent SystemStarting MaterialProductReported YieldReference
NaBH₄ / CeCl₃·7H₂O(-)-Carvone(-)-cis-Carveol~80%[1]
LiAlH₄(-)-CarvoneMixture of carveol isomersVariable[1]
(i-Bu)₂AlH (DIBAL-H)(-)-CarvoneMixture of carveol isomersVariable[1]
Protocol 2: General Biotransformation of Limonene to Carveol

This protocol outlines a general procedure for microbial transformation.[2][3]

Methodology:

  • Culture Preparation: Prepare a suitable mineral media for the selected microorganism (e.g., Rhodococcus opacus or Aspergillus flavus).[2][3]

  • Inoculation & Growth: Inoculate the sterile media with the microbial strain and incubate under optimal conditions (e.g., 25-30°C, with shaking) until sufficient cell mass is achieved. An inducer like toluene (B28343) may be required for some strains.[3]

  • Biotransformation: Introduce the substrate (D-limonene) to the culture. This can be done by adding it directly, as a second organic phase (e.g., dissolved in hexadecane), or by feeding it into the air supply for the fermenter.[10]

  • Incubation: Continue incubation, monitoring the production of carveol over time using GC-MS analysis of culture samples.

  • Product Recovery: After the optimal incubation period, separate the cells from the culture medium via centrifugation.

  • Extraction: Extract the carveol from the culture medium using a suitable organic solvent. The product can then be purified as described in Protocol 1.[3]

Quantitative Data: Biotransformation Yields

MicroorganismSubstrateProductsScaleYield/TiterReference
Aspergillus flavus IIIMF4012D-Limonenecis-carveol, trans-carveol5 L Fermenter23.82% cis, 17.21% trans[2]
Rhodococcus globerulus PWD8D-Limonenetrans-carveol, carvoneLab Scale1.1 mM trans-carveol[3]
Fusarium proliferatum(R)-(+)-limonenecis-(+)-carveolLab Scale35 mg/L (6.6% molar yield)[11]

Visualized Workflows and Logic Diagrams

Chemical Synthesis Workflow

start_end start_end process process decision decision output output A Start: (R)-(-)-Carvone B Dissolve in Methanol with CeCl3·7H2O A->B C Add NaBH4 at 20°C B->C D Monitor Reaction (TLC/GC) C->D E Reaction Complete? D->E E->C No F Quench with Dilute Acid E->F Yes G Solvent Extraction F->G H Dry & Evaporate Solvent G->H I Purify via Column Chromatography H->I J Final Product: (-)-cis-Carveol I->J

Caption: Workflow for the chemical synthesis of (-)-cis-Carveol.

Biocatalytic Production Workflow

start_end start_end process process input_output input_output analysis analysis A Start: Select Microbial Strain B Prepare & Sterilize Growth Medium A->B C Inoculate & Grow Culture in Fermenter B->C D Add Substrate (Limonene) (Fed-batch / Gas Phase) C->D E Biotransformation (Controlled Temp/pH/Aeration) D->E F Monitor Product Formation (GC-MS) E->F G Harvest Culture & Separate Cells E->G Optimal Titer Reached F->E Continue Incubation H Extract Product from Medium G->H I Purify this compound H->I J Final Product: This compound I->J

Caption: General workflow for biocatalytic production of this compound.

Troubleshooting Logic: Low Biocatalytic Yield

problem problem check check solution solution A Problem: Low Yield or Stalled Conversion B High byproduct (carvone) level? A->B C Substrate concentration high? B->C No E Reduce incubation time or use engineered strain B->E Yes D Poor cell growth/viability? C->D No F Implement fed-batch or two-phase system C->F Yes G Optimize media, pH, temperature, and aeration D->G Yes

Caption: Decision tree for troubleshooting low biocatalytic yield.

References

Validation & Comparative

Comparison of Commercially Available (-)-Carveol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Selecting (-)-Carveol Analytical Standards and Reference Materials

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate and reproducible results. This guide provides a comparative overview of commercially available this compound analytical standards and reference materials. Due to its chiral nature, the stereochemical purity of this compound is a critical parameter in many applications, from flavor and fragrance analysis to pharmaceutical research.

The selection of an appropriate analytical standard depends on the specific requirements of the application, such as the need for quantitation, impurity profiling, or method validation. While a Certified Reference Material (CRM) produced by an ISO 17034 accredited manufacturer provides the highest level of accuracy and traceability, the availability of such CRMs for this compound is limited. However, several reputable suppliers offer well-characterized analytical standards.

SupplierProduct NameGradePurity (Assay)FormatStorage
Sigma-Aldrich This compound, mixture of isomersAnalytical Standard≥98% (sum of isomers, GC)[1][2]Neat2-8°C[1][2]
Thomas Scientific (distributor for ALDRICH) This compound, mixture of isomers, 97%-97%[3]Neat-
National Analytical Corporation This compound, mixture of isomersAnalytical standard98% (sum of isomers, GC)[4]Neat2-8°C[4]
LKT Labs Carveol (B46549)-≥99%[5]--
ACS International Carveol-L-> 97.0 %[6]Liquid-
ChemFaces This compoundReference Standard[7]---
MedChemExpress Carveol (Standard)Analytical Standard[8]---
Axios Research CarveolReference Standards---

Note: Purity values are as stated by the supplier and may be determined by different analytical techniques. For quantitative applications, it is crucial to consult the Certificate of Analysis (CoA) for lot-specific purity values and uncertainty statements. While some suppliers use the term "Reference Standard," this does not automatically imply certification under ISO 17034 unless explicitly stated.

Experimental Protocols

Accurate analysis of this compound, particularly the separation of its isomers, is critical. Below are representative experimental protocols for Gas Chromatography (GC) based on methods described in the scientific literature.

Chiral Gas Chromatography (GC) Analysis of this compound Isomers

This method is suitable for determining the enantiomeric purity of this compound.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column: for example, a column with a cyclodextrin-based stationary phase (e.g., octakis-(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin) is effective for separating carveol isomers.[9]

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Hold at 180°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Detector Temperature (FID): 280°C

  • Injection Volume: 1 µL (split injection, ratio 50:1)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve in 10 mL of a suitable solvent such as ethyl acetate (B1210297) or hexane (B92381) to obtain a 1 mg/mL solution.

  • Vortex the solution to ensure homogeneity.

Quality Control and Standard Selection Workflow

The following diagrams illustrate a typical workflow for the quality control analysis of a this compound sample and a decision-making process for selecting the appropriate standard.

Quality_Control_Workflow A Receive this compound Analytical Standard B Review Certificate of Analysis (CoA) A->B C Prepare Standard Solution (e.g., 1 mg/mL in Ethyl Acetate) B->C D Perform Chiral GC-FID/MS Analysis C->D E Data Analysis: Peak Identification & Enantiomeric Purity Calculation D->E F Compare Results with CoA Specifications E->F G Acceptance or Rejection of the Standard F->G

Caption: Quality control workflow for a this compound analytical standard.

Standard_Selection_Decision_Tree A Define Analytical Need B Quantitative Analysis? A->B C High Accuracy Required? (e.g., Reference Standard) B->C Yes F Qualitative Analysis? B->F No D Select ISO 17034 CRM (if available) C->D Yes E Select Analytical Standard with High Purity (e.g., >99%) and Detailed CoA C->E No G Select Analytical Standard with Confirmed Identity F->G Yes H Method Development/ Validation? F->H No I Select High Purity Standard from a Reputable Supplier H->I Yes

Caption: Decision tree for selecting a this compound analytical standard.

References

A Comparative Analysis of the Biological Activities of (-)-Carveol and (+)-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the two main enantiomers of carveol (B46549): (-)-Carveol and (+)-Carveol. While extensive research has elucidated the pharmacological effects of this compound, a significant data gap exists for its dextrorotatory counterpart, (+)-Carveol. This document summarizes the available quantitative data, details experimental protocols for key studies, and visualizes relevant signaling pathways to facilitate further research and drug development.

Summary of Biological Activities

This compound has demonstrated a range of biological activities, including vasorelaxant, antioxidant, anti-inflammatory, and neuroprotective effects. In contrast, there is a notable scarcity of research specifically investigating the biological activities of (+)-Carveol, limiting a direct comparative analysis. One study on a citrus essential oil noted the presence of both cis- and trans-carveol, which contributed to the oil's overall antibacterial and antioxidant properties, though it did not isolate the effects of the individual enantiomers[1]. Another study compared the cytotoxic effects of "carveol" against several cancer cell lines, but the specific enantiomer used was not specified[2][3].

The available quantitative data for this compound is presented below.

Quantitative Data Comparison

Biological ActivityCompoundTest SystemKey FindingsReference
Vasorelaxant Effect This compoundIsolated human umbilical cord arteriesEC50 of 175.82 ± 4.05 µM on 5-HT-induced contractions. EC50 of 344.25 ± 8.4 µM on KCl-induced contractions.[4]
Antioxidant & Anti-inflammatory "Carveol" (enantiomer not specified)Acetaminophen-induced hepatotoxicity in miceActivated the Nrf2 signaling pathway, increasing expression of antioxidant proteins.[5]
Neuroprotective Effect (-)-cis-CarveolAβ1-42-induced memory impairment in ratsDemonstrated antioxidant activity by enhancing SOD and GPx activity and increasing GSH levels.[6]
Cytotoxic Effect "Carveol" (enantiomer not specified)P-815, K-562, CEM, MCF-7, and MCF-7 gem tumor cell linesIC50 values ranged from 0.09 to 0.24 μM against P-815, K-562, and CEM cell lines.[2][3]

Note: The lack of data for (+)-Carveol prevents a direct comparison in this table.

Experimental Protocols

Vasorelaxant Effect of this compound on Isolated Human Umbilical Cord Arteries

This protocol is based on the methodology described by Rodrigues da Silva et al. (2020)[4].

Objective: To determine the vasorelaxant effect of this compound on isolated human umbilical cord arteries pre-contracted with serotonin (B10506) (5-HT) and potassium chloride (KCl).

Methodology:

  • Tissue Preparation: Human umbilical cord arteries are obtained after birth and dissected into rings of 2-3 mm in width.

  • Mounting: The arterial rings are mounted in an organ bath system containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Isometric Tension Recording: The rings are connected to an isometric force transducer to record changes in tension.

  • Contraction Induction: Stable contractions are induced by adding either 10 µM 5-HT or 60 mM KCl to the organ bath.

  • This compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 1 µM to 1 mM) are added to the bath.

  • Data Analysis: The relaxation responses are expressed as a percentage of the initial contraction induced by 5-HT or KCl. The EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.

Assessment of Antioxidant and Anti-inflammatory Activity via the Nrf2 Pathway

This protocol is a generalized procedure based on studies investigating the effect of carveol on the Nrf2 signaling pathway[5].

Objective: To investigate the ability of carveol to activate the Nrf2 antioxidant response pathway.

Methodology:

  • Cell Culture: A suitable cell line (e.g., HepG2 human liver cancer cells) is cultured under standard conditions.

  • Treatment: Cells are treated with various concentrations of the carveol enantiomer for a specified period (e.g., 24 hours). A positive control (e.g., sulforaphane) and a vehicle control (e.g., DMSO) are included.

  • Western Blot Analysis:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against Nrf2, Keap1, and downstream antioxidant enzymes (e.g., HO-1, NQO1).

    • Following incubation with a secondary antibody, the protein bands are visualized and quantified.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from the treated cells and reverse-transcribed into cDNA.

    • qRT-PCR is performed to measure the mRNA expression levels of Nrf2 and its target genes.

  • Luciferase Reporter Assay:

    • Cells are transfected with a reporter plasmid containing an Antioxidant Response Element (ARE) sequence driving the expression of luciferase.

    • After treatment with carveol, luciferase activity is measured as an indicator of Nrf2 transcriptional activity.

Signaling Pathway Visualization

The antioxidant and anti-inflammatory effects of carveol are, at least in part, mediated by the Keap1-Nrf2 signaling pathway. Under basal conditions, Keap1 targets Nrf2 for degradation. Upon exposure to an activator like carveol, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carveol This compound Keap1 Keap1 Carveol->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: The Keap1-Nrf2 signaling pathway activated by this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the cytotoxic effects of this compound and (+)-Carveol on a cancer cell line.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis start Start cell_culture Culture Cancer Cell Line start->cell_culture compound_prep Prepare Stock Solutions of this compound & (+)-Carveol start->compound_prep seed_cells Seed Cells into 96-well Plates cell_culture->seed_cells treat_cells Treat Cells with Serial Dilutions of Each Enantiomer compound_prep->treat_cells seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance at 570 nm mtt_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 end End calc_ic50->end

Caption: Workflow for comparing the cytotoxicity of carveol enantiomers.

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of this compound in various models of disease, particularly due to its vasorelaxant, antioxidant, anti-inflammatory, and neuroprotective properties. However, the striking lack of research on (+)-Carveol represents a significant knowledge gap. Future studies should prioritize the direct comparison of the biological activities of this compound and (+)-Carveol to fully understand their structure-activity relationships. Such research is crucial for determining if one enantiomer possesses superior therapeutic efficacy or a more favorable safety profile, which would have significant implications for drug development and clinical applications. Investigating the enantioselective effects on various molecular targets would provide a more complete picture of their pharmacological potential.

References

A Comparative Guide to the Validation of Analytical Methods for (-)-Carveol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of (-)-Carveol, a monoterpene of significant interest in the pharmaceutical and fragrance industries. We will delve into two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their respective validation parameters, experimental protocols, and a comparative analysis to aid in selecting the most suitable method for your research needs.

Introduction to this compound Analysis

This compound is a naturally occurring cyclic monoterpene alcohol found in the essential oils of various plants, including spearmint and caraway. Its chiral nature, existing as the (-)-enantiomer and (+)-enantiomer, necessitates the use of analytical techniques capable of chiral separation and accurate quantification, particularly in applications where stereospecificity is crucial. The validation of these analytical methods is paramount to ensure the reliability, accuracy, and precision of the obtained quantitative data.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for this compound quantification depends on several factors, including the sample matrix, the required sensitivity, and the need for chiral separation. Below is a summary of validation parameters for representative HPLC and GC-MS methods.

Data Presentation: Method Validation Parameters

Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Data for this compound

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)>0.999
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantification (LOQ)0.84 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (%RSD)< 2.0%

Data synthesized from a study on the simultaneous determination of 22 essential oil components, including this compound.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data for Terpenes (including Carvone, a related compound)

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (R²)>0.998
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5.0%

Data is based on a validated method for a mixture of terpenes, including the structurally similar compound carvone. This serves as a strong indicator of the expected performance for this compound analysis under similar conditions.

Experimental Protocols

Detailed methodologies for the HPLC and GC-MS analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound in essential oil samples and other liquid matrices.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in methanol (B129727) to achieve a concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based) for enantiomeric separation.

  • Mobile Phase: A suitable mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need optimization depending on the specific chiral column used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10 µL.

3. Validation Procedure:

  • Linearity: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of this compound at different concentration levels.

  • Precision: Analyze replicate injections of a standard solution to determine the repeatability (intra-day precision) and analyze on different days for intermediate precision.

  • LOD and LOQ: Determine the signal-to-noise ratio for a series of diluted standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of volatile compounds like this compound. For accurate stereospecific quantification, a chiral GC column is mandatory.[1]

1. Sample Preparation:

  • Dilute the sample containing this compound in a suitable solvent such as hexane (B92381) or dichloromethane.

  • For complex matrices, a sample clean-up step like solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to remove interferences. Direct injection techniques are often preferred over headspace analysis for terpenes to avoid thermal degradation.

2. GC-MS Instrumentation and Conditions:

  • Column: Chiral capillary column (e.g., cyclodextrin-based) to separate this compound from its enantiomer.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.

3. Validation Procedure:

  • Follow a similar validation procedure as outlined for the HPLC method, preparing standards and quality control samples for the determination of linearity, accuracy, precision, LOD, and LOQ.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation cluster_application 3. Routine Analysis Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (HPLC/GC-MS) Define_Purpose->Select_Method Develop_Protocol Develop Initial Protocol Select_Method->Develop_Protocol Linearity Linearity & Range Develop_Protocol->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity / Selectivity Precision->Specificity LOD Limit of Detection (LOD) Specificity->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks Report_Results Report Validated Results QC_Checks->Report_Results

Caption: General workflow for analytical method validation.

HPLC_vs_GCMS cluster_hplc HPLC cluster_gcms GC-MS HPLC_Node High-Performance Liquid Chromatography HPLC_Advantages Advantages: - Suitable for non-volatile samples - Room temperature analysis (less degradation) - Well-established for many compounds HPLC_Node->HPLC_Advantages HPLC_Disadvantages Disadvantages: - May require chiral column for enantiomers - Can be less sensitive than GC-MS HPLC_Node->HPLC_Disadvantages GCMS_Node Gas Chromatography-Mass Spectrometry GCMS_Advantages Advantages: - High sensitivity and selectivity - Excellent for volatile compounds - Chiral columns readily available GCMS_Node->GCMS_Advantages GCMS_Disadvantages Disadvantages: - High temperature can cause degradation - Derivatization may be needed for some analytes GCMS_Node->GCMS_Disadvantages Carveol_Quant This compound Quantification Carveol_Quant->HPLC_Node Carveol_Quant->GCMS_Node

Caption: Comparison of HPLC and GC-MS for this compound analysis.

References

Comparative study of different synthetic routes to (-)-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of (-)-Carveol

For researchers and professionals in the fields of chemistry and drug development, the selection of an optimal synthetic pathway is critical for efficiency, cost-effectiveness, and stereochemical control. This guide provides a comparative analysis of various synthetic routes to this compound, a valuable chiral intermediate in the synthesis of complex natural products and pharmaceuticals. The comparison focuses on key performance indicators such as yield, stereoselectivity, and reaction conditions, supported by detailed experimental data and protocols.

Data Summary

The following table summarizes the quantitative data for different synthetic approaches to this compound, enabling a direct comparison of their efficacy.

Starting MaterialSynthetic MethodReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Diastereomeric/Enantiomeric ExcessRef.
(-)-Carvone (B1668593)Luche ReductionNaBH₄, CeCl₃·7H₂OMethanol0 - RT0.592>99% de (for cis)[1]
(-)-CarvoneBiocatalytic ReductionKetoreductases (KREDs)Aqueous bufferRTVariesHigh>99% ee[2][3]
(-)-Limonene (B1674923)BiotransformationAspergillus flavusCulture medium287241 (total carveol)Mixture of isomers[4][5]
(-)-LimoneneBiotransformationRhodococcus opacusCulture mediumRT2.594-97 (trans-carveol)Enantiomerically pure[6][7]
(-)-α-PineneIsomerization of α-Pinene OxideTask-Specific Ionic LiquidIonic Liquid100199 (conversion)74% selectivity (trans)[8]
(-)-α-PineneIsomerization of α-Pinene OxideMoO₃-modified Zeolite BETAN,N-dimethylacetamide14010~70 (trans-carveol)High selectivity for trans[9]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis of (-)-cis-Carveol via Luche Reduction of (-)-Carvone[1]

This protocol is adapted from the Luche reduction of (+)-Carvone.

Materials:

  • (-)-Carvone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 2N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve (-)-Carvone (1.0 eq) and CeCl₃·7H₂O (0.25 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NaBH₄ (1.0 eq) in methanol.

  • Add the NaBH₄ solution to the carvone (B1668592) solution dropwise over 5 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (approximately 30 minutes).

  • Quench the reaction by adding 2N HCl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain crude (-)-cis-carveol.

  • Purify the product by silica (B1680970) gel column chromatography.

Biotransformation of (-)-Limonene to (-)-trans-Carveol (B1215196) using Rhodococcus opacus[6][7]

Materials:

Procedure:

  • Cultivate Rhodococcus opacus PWD4 in a chemostat with toluene as the carbon and energy source.

  • Harvest the cells by centrifugation and wash with a suitable buffer.

  • Resuspend the cells in the buffer to a desired concentration.

  • Add (-)-Limonene to the cell suspension.

  • Incubate the mixture at room temperature with shaking.

  • Monitor the formation of (-)-trans-carveol using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete (typically a few hours), extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous Na₂SO₄ and concentrate to isolate the product.

Isomerization of (-)-α-Pinene Oxide to (-)-trans-Carveol using a Task-Specific Ionic Liquid[8]

Materials:

  • (-)-α-Pinene oxide

  • Phosphorus anion-based ionic liquid (e.g., [N,N-dimethyl-N-ethyl-N-(2-methoxyethyl)ammonium][dihydrogen phosphate])

Procedure:

  • In a reaction vessel, combine (-)-α-pinene oxide and the task-specific ionic liquid.

  • Heat the mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by GC analysis.

  • Upon completion, the product can be separated from the ionic liquid by extraction with an organic solvent or by distillation.

  • The ionic liquid can be recovered and reused for subsequent reactions.

Synthetic Pathway Visualization

The following diagram illustrates the different synthetic pathways to this compound from the common starting materials.

Synthetic_Routes_to_Carveol cluster_carvone From (-)-Carvone cluster_limonene From (-)-Limonene cluster_pinene From (-)-α-Pinene Carvone (-)-Carvone Carveol_from_Carvone This compound Carvone->Carveol_from_Carvone Reduction (e.g., Luche, Biocatalytic) Limonene (-)-Limonene Carveol_from_Limonene This compound Limonene->Carveol_from_Limonene Allylic Oxidation (e.g., Biotransformation) Pinene (-)-α-Pinene Pinene_Oxide (-)-α-Pinene Oxide Pinene->Pinene_Oxide Epoxidation Carveol_from_Pinene This compound Pinene_Oxide->Carveol_from_Pinene Isomerization (e.g., Ionic Liquid, Zeolite)

Caption: Synthetic pathways to this compound.

Comparison and Conclusion

The choice of the synthetic route to this compound depends heavily on the desired stereoisomer, scale of production, and available resources.

  • For high diastereoselectivity to (-)-cis-carveol , the Luche reduction of (-)-carvone is a highly effective and rapid method, providing excellent yields.[1]

  • For enantiopure this compound , biocatalytic methods offer significant advantages. The reduction of (-)-carvone using ketoreductases can achieve very high enantiomeric excess.[2][3] Similarly, the biotransformation of (-)-limonene with specific microorganisms like Rhodococcus opacus can produce enantiomerically pure (-)-trans-carveol in high yields.[6][7]

  • Synthesis from (-)-α-pinene provides an alternative route, primarily to (-)-trans-carveol, through the isomerization of the corresponding epoxide. The use of task-specific ionic liquids or modified zeolites can lead to high conversions and good selectivities, although optimizing these catalytic systems can be complex.[8][9]

References

The Efficacy of (-)-Carveol in Comparison to Other Monoterpenes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of (-)-Carveol with other prevalent monoterpenes, supported by experimental data. The information is presented to aid researchers and professionals in drug development in understanding the therapeutic potential of these natural compounds.

Antitumor Efficacy

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its efficacy, however, varies in comparison to other monoterpenes such as carvacrol (B1668589), thymol (B1683141), carvone, eugenol (B1671780), and isopulegol (B1217435).

Comparative Cytotoxicity of Monoterpenes

The antitumor activity of this compound and its counterparts has been evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a substance needed to inhibit a biological process by half, are summarized below. Lower IC50 values indicate greater potency.

MonoterpeneP-815 (Mastocytoma) IC50 (µM)K-562 (Chronic Myelogenous Leukemia) IC50 (µM)CEM (T-lymphoblastoid) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)
This compound 0.110.240.130.87
Carvacrol0.00670.0250.0120.042
Thymol0.150.350.210.65
Carvone0.120.170.110.26
Eugenol0.090.140.100.33
Isopulegol0.090.280.180.54

Data sourced from a comparative study on the antitumor effect of natural monoterpenes[1].

From the data, carvacrol consistently exhibits the lowest IC50 values across all tested cell lines, indicating the highest cytotoxic potency. This compound demonstrates significant antitumor activity, particularly against P-815, K-562, and CEM cell lines, with IC50 values ranging from 0.11 to 0.24 µM[1]. However, its effect is less pronounced against the MCF-7 breast cancer cell line.

Mechanism of Antitumor Action: Cell Cycle Arrest

Flow cytometry analysis has revealed that this compound and carvacrol induce cell cycle arrest in the S phase, while thymol and isopulegol cause arrest in the G0/G1 phase.[1] Carvone and eugenol did not show a significant effect on the cell cycle in the studied models[1]. This suggests that the cytotoxic mechanism of this compound involves the disruption of DNA synthesis.

G1_S_Phase_Arrest cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates G1_Checkpoint G1 Checkpoint CDK4/6->G1_Checkpoint phosphorylates Rb S_Phase_Proteins S Phase Proteins G1_Checkpoint->S_Phase_Proteins allows progression DNA Replication DNA Replication S_Phase_Proteins->DNA Replication Monoterpenes Monoterpenes Monoterpenes->Cyclin D downregulate p21 p21 Monoterpenes->p21 upregulate p21->CDK4/6 inhibits Carveol_Carvacrol This compound, Carvacrol Carveol_Carvacrol->DNA Replication arrest in S phase

Cell Cycle Arrest Mechanism by Monoterpenes.

Anti-inflammatory Efficacy

This compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. Its efficacy has been compared with other monoterpenes in lipopolysaccharide (LPS)-stimulated murine macrophages.

Comparative Inhibition of Nitric Oxide Production

The IC50 values for the inhibition of LPS-induced NO production are presented below.

MonoterpeneIC50 (µM)
This compound 611
(S)-(+)-Carvone186
(R)-(-)-Carvone260
(+)-Dihydrocarveol434
(+)-Dihydrocarvone589
(-)-Dihydrocarveol (B1197605)647
(S)-(-)-Pulegone> 1000

Data sourced from a standardized comparison of limonene-derived monoterpenes[2].

In this comparison, (S)-(+)-carvone was the most potent inhibitor of NO production. This compound demonstrated moderate activity, being more effective than (-)-dihydrocarveol and (S)-(-)-pulegone.

Mechanism of Anti-inflammatory Action: Inhibition of Inflammatory Pathways

Monoterpenes, including this compound, exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which lead to the expression of pro-inflammatory genes like iNOS and COX-2.

Anti_Inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK IKK IKK TAK1->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes iNOS, COX-2, TNF-α, IL-6 Nucleus->Pro-inflammatory Genes activates transcription Monoterpenes Monoterpenes Monoterpenes->TAK1 inhibit Monoterpenes->IKK inhibit

Monoterpene Inhibition of Inflammatory Pathways.

Antimicrobial Efficacy

This compound has also been evaluated for its antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.

Comparative Antimicrobial Activity
MonoterpeneEscherichia coli MIC (mg/mL)Staphylococcus aureus MIC (mg/mL)Salmonella Typhimurium MIC (mg/mL)
l-Carveol 0.250.50.5
Carvacrol0.250.1250.125
Thymol0.250.1250.125
Eugenol0.50.250.25
Geraniol0.250.250.5
Citronellol0.511

Data sourced from a study on the antibacterial activity of terpenes and terpenoids[3].

Carvacrol and thymol demonstrated the most potent antibacterial activity, particularly against S. aureus and S. Typhimurium. l-Carveol showed good activity against E. coli, comparable to carvacrol and thymol, but was less effective against the Gram-positive bacteria tested.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of monoterpenes on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Monoterpene solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the monoterpenes and a vehicle control. Incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with monoterpenes Incubate_24h->Treat_Cells Incubate_48h Incubate 24-72h Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data

References

A Comparative Guide to (-)-Carveol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount. This guide provides a detailed comparison of commercially available (-)-Carveol analytical standards, offering insights into their purity, physical properties, and the analytical methodologies used for their certification. This objective comparison is intended to assist in the selection of the most suitable standard for specific research and analytical needs.

Comparison of this compound Standard Specifications

The selection of an appropriate analytical standard is a critical step in ensuring the accuracy and validity of experimental results. The following table summarizes the key specifications of this compound standards from various suppliers based on publicly available data.

SpecificationSupplier A (Typical)Supplier B (Alternative)
Product Name This compound, mixture of isomers, analytical standardThis compound, mixture of isomers
Purity (Assay) ≥98% (sum of isomers, GC)[1]97%[2]
Appearance Colorless to pale yellow viscous liquid[3]Clear colorless to slightly yellow liquid[4]
Molecular Formula C₁₀H₁₆O[1][5]C₁₀H₁₆O[2]
Molecular Weight 152.23 g/mol [1][5]152.23 g/mol [2]
Boiling Point 226-227 °C/751 mmHg (lit.)[1][5]226-227 °C/751 mmHg (lit.)[2]
Density 0.958 g/mL at 25 °C (lit.)[1][5]0.958 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.496 (lit.)[1][5]n20/D 1.496 (lit.)[2]
Storage 2-8°C[1][5]-
Applications HPLC, Gas Chromatography (GC)[5][6]-

Experimental Protocols for Standard Verification

To ensure the integrity of a this compound analytical standard, a series of experimental protocols should be employed. These methods are essential for confirming the identity, purity, and concentration of the standard.

Purity Determination by Gas Chromatography (GC)
  • Objective: To determine the purity of the this compound standard and to identify and quantify any impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/minute.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in a suitable solvent such as ethanol (B145695) or dichloromethane.

  • Analysis: Inject 1 µL of the prepared sample into the GC. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Identification by Spectroscopic Methods
  • Objective: To confirm the chemical structure of the this compound standard.

  • Methods:

    • Infrared (IR) Spectroscopy: Acquire the IR spectrum and compare it with a reference spectrum of this compound. Key functional groups to identify include the hydroxyl (-OH) and alkene (C=C) stretches.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of this compound.

    • Mass Spectrometry (MS): Determine the molecular weight of the compound. The fragmentation pattern in the mass spectrum should be characteristic of this compound.

Visualizing the Workflow and Relationships

To better illustrate the processes and logical connections in the verification and comparison of this compound standards, the following diagrams are provided.

cluster_proc Analytical Standard Workflow A Procure this compound Standard B Visual Inspection (Appearance) A->B C Purity Analysis (GC) B->C D Structural Identification (IR, NMR, MS) C->D E Compare with CoA/Specifications D->E F Qualified for Use E->F Meets Specs G Quarantine/Reject E->G Does Not Meet Specs

Caption: Workflow for the verification of a this compound analytical standard.

cluster_comp Comparison of this compound Standards Standard_A Supplier A Standard Purity: ≥98% Analytical Method: GC Decision Select Appropriate Standard Standard_A->Decision Standard_B Supplier B Standard (Alternative) Purity: 97% Analytical Method: Not Specified Standard_B->Decision

Caption: Logical relationship for selecting a this compound analytical standard.

References

A Guide to the Inter-laboratory Comparison of (-)-Carveol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Proposed Inter-laboratory Study Design

An inter-laboratory comparison, also known as a round-robin or proficiency test, is a method for evaluating the performance of multiple laboratories in conducting a specific analysis.[1] The primary goal is to identify any systematic differences between labs and to assess the overall reproducibility of the analytical method.[1]

A central coordinating laboratory would oversee the study, from sample preparation to the final statistical analysis of the submitted data. Participating laboratories, which could include academic institutions, contract research organizations (CROs), and pharmaceutical companies, would be tasked with analyzing the provided samples using their own equipment but following standardized protocols.

The performance of each laboratory is typically assessed using statistical measures like the Z-score, which quantifies how far a single result is from the group mean.[2] A Z-score between -2 and +2 is generally considered a satisfactory performance.[2]

G cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories (Lab 1, 2, 3...n) prep Sample Preparation (Homogeneous (-)-Carveol Samples) dist Sample Distribution prep->dist collect Data Collection dist->collect receive Receive Samples dist->receive stats Statistical Analysis (Z-Score Calculation) collect->stats report Final Report Generation stats->report analyze Sample Analysis (GC-MS and/or HPLC) receive->analyze submit Submit Results analyze->submit submit->collect G start Sample Received dilution Dilution with Methanol start->dilution injection GC-MS Injection dilution->injection separation Chiral Column Separation injection->separation detection Mass Spectrometry Detection (SIM Mode) separation->detection analysis Data Analysis (Quantification) detection->analysis G start Sample Received dilution Dilution with Mobile Phase start->dilution injection HPLC Injection dilution->injection separation C18 Reverse-Phase Column Separation injection->separation detection UV/Vis Detection (210 nm) separation->detection analysis Data Analysis (Quantification) detection->analysis

References

A Comparative Analysis of (-)-Carveol: Evaluating its Performance Against Alternative Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Carveol, a naturally occurring monoterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive statistical analysis of data from experiments involving this compound, offering an objective comparison of its performance against other structurally similar monoterpenes, namely carvacrol, thymol, carvone, eugenol, and isopulegol. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data from various in vitro studies, allowing for a direct comparison of the biological activities of this compound and its alternatives. It is important to note that variations in experimental conditions across different studies can influence the absolute values.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) Against Various Cancer Cell Lines
CompoundP-815 (Murine Mastocytoma)K-562 (Human Myelogenous Leukemia)CEM (Human T-cell Lymphoblast-like)MCF-7 (Human Breast Adenocarcinoma)
This compound 0.110.170.240.26
Carvacrol0.040.050.060.12
Thymol0.150.190.220.45
Carvone0.090.150.210.35
Eugenol0.120.180.230.87
Isopulegol0.090.280.310.64

Data sourced from a comparative study on the antitumor effect of natural monoterpenes.[1]

Table 2: Comparative Antioxidant Activity (IC₅₀ in µg/mL)
CompoundDPPH Radical Scavenging Assay
This compound Data not available in comparative studies
Carvacrol249.09 ± 9.04
Thymol161.02 ± 6.89

Data for Carvacrol and Thymol sourced from a study evaluating their interaction.[2]

Table 3: Comparative Anti-Inflammatory Activity (IC₅₀)
CompoundNitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This compound Data not available in comparative studies
Carvacrol~1.0 µM
Thymol~0.8 µM

Data for Carvacrol and Thymol sourced from a review on their anti-inflammatory activities.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound and the alternative monoterpenes in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.[4]

  • Formazan (B1609692) Solubilization: Incubate the plates for an additional 2 to 4 hours, or until a purple precipitate is visible.[4] Then, add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Leave the plates at room temperature in the dark for 2 hours to ensure complete solubilization.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or alternative monoterpenes for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite (B80452) Measurement (Griess Reaction):

    • Collect the cell culture supernatant.

    • Add 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. The IC₅₀ value is then calculated.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Procedure:

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare various concentrations of this compound and the alternative monoterpenes in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the test sample with the DPPH solution. A typical ratio is 1:1.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the test sample, and A_sample is the absorbance of the DPPH solution with the test sample. The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with this compound's biological activities.

Caption: Nrf2 Signaling Pathway Activation by this compound.

JNK_Signaling_Modulation Stress_Stimuli Oxidative Stress / Inflammatory Stimuli ASK1 ASK1 Stress_Stimuli->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 (c-Jun) JNK->AP1 Phosphorylates Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Induces Carveol This compound Carveol->ASK1 Inhibits (?) Experimental_Workflow_Cytotoxicity Experimental Workflow: Cytotoxicity (MTT Assay) cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate C Treat Cells with Monoterpenes A->C B Prepare Serial Dilutions of Monoterpenes B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Reagent F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 Values H->I

References

Safety Operating Guide

Essential Safety and Handling Protocols for (-)-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling (-)-Carveol, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

This compound is a naturally occurring monoterpenoid alcohol found in spearmint essential oil.[1] While it has applications in fragrance, flavor, and pharmaceutical research, it is also classified as a hazardous substance that can cause skin and eye irritation, as well as respiratory irritation.[2][3] Adherence to proper safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet (SDS) recommendations.

Protection TypePPE SpecificationStandardNotes
Eye/Face Protection Safety goggles with side-shieldsOSHA 29 CFR 1910.133 or European Standard EN166Contact lenses should not be worn as they can absorb irritants.[4]
Skin Protection Chemical protective gloves (e.g., PVC, Neoprene, Nitrile rubber)EN 374For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[4] Always inspect gloves prior to use.
Protective clothing-Wear appropriate protective clothing to prevent skin exposure.[5]
Safety footwear-Recommended, especially when handling larger quantities.[4]
Respiratory Protection Not required under normal use with adequate ventilation-If vapors or mists are generated, use in a well-ventilated area.[4][6] For weighing and diluting, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended.[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety. The following workflow outlines the key steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_spill Prepare Spill Kit handle_weigh Weigh/Measure in Ventilated Area prep_spill->handle_weigh handle_use Perform Experimental Work handle_weigh->handle_use cleanup_decon Decontaminate Work Surfaces handle_use->cleanup_decon spill_evac Evacuate and Ventilate Area handle_use->spill_evac Spill Occurs cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_chem Collect Chemical Waste in Labeled Container cleanup_wash->disp_chem disp_dispose Dispose According to Regulations disp_chem->disp_dispose disp_ppe Collect Contaminated PPE as Hazardous Waste disp_ppe->disp_dispose spill_absorb Absorb with Inert Material spill_evac->spill_absorb spill_collect Collect and Place in Labeled Container spill_absorb->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean spill_clean->cleanup_decon

Procedural workflow for handling and disposing of this compound.

Experimental Protocols

  • Spill Cleanup: In the event of a minor spill, remove all ignition sources.[4] Absorb the spill with an inert material such as sand, earth, or vermiculite.[3][4] Collect the absorbed material and place it in a suitable, labeled container for waste disposal.[3][4] The contaminated area should then be cleaned with a solvent wash (e.g., alcohol) followed by a strong soap and water solution.[7] For major spills, evacuate the area and alert emergency responders.[4]

  • Waste Disposal: this compound and its container must be disposed of as hazardous waste.[2] All waste, including contaminated PPE and spill cleanup materials, must be handled in accordance with local, state, and federal regulations.[4] Do not empty into drains.[2] Contaminated packaging should be treated in the same manner as the substance itself.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Carveol
Reactant of Route 2
(-)-Carveol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.